Pimpinellin
Beschreibung
This compound has been reported in Heracleum dissectum, Angelica dahurica var. formosana, and other organisms with data available.
This compound is a furocoumarin. Furocoumarins, are phototoxic and photocarcinogenic. They intercalate DNA and photochemically induce mutations. Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits. The levels of furocoumarins present in our diets, while normally well below that causing evident acute phototoxicity, do cause pharmacologically relevant drug interactions. Some are particularly active against cytochrome P450s. For example, in humans, bergamottin and dihydroxybergamottin are responsible for the 'grapefruit juice effect', in which these furanocoumarins affect the metabolism of certain drugs.
from Heracleum laciniatum; cause of phototoxicity in patient with vitiligo
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5,6-dimethoxyfuro[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-15-11-7-3-4-9(14)18-10(7)8-5-6-17-12(8)13(11)16-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPRWZCEKZLBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CO2)C3=C1C=CC(=O)O3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156831 | |
| Record name | Pimpinellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water, Soluble in alcohol | |
| Record name | Pimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white needles from methylene chloride/hexane, Yellowish needles | |
CAS No. |
131-12-4 | |
| Record name | Pimpinellin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimpinellin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimpinellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethoxyfuro[2,3-h]chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMPINELLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D419UK1B4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pimpinellidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 °C | |
| Record name | Pimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Pimpinellin: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimpinellin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community due to its diverse biological activities. As a secondary metabolite, it is biosynthesized by a variety of plant species, primarily belonging to the Apiaceae and Rutaceae families.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence in various plant species. Furthermore, this document outlines and compares various extraction methodologies, from traditional to modern techniques, complete with detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in the isolation, quantification, and further investigation of this promising bioactive compound.
Natural Sources of this compound
This compound is found in a range of plant species, often alongside other furanocoumarins like isothis compound, bergapten, and xanthotoxin. The concentration of these compounds can vary significantly based on the plant species, the specific plant part, and the environmental conditions during its growth.
The following table summarizes the natural sources of this compound, with quantitative data on its yield where available.
| Plant Species | Family | Plant Part | Extraction Method | This compound Yield | Reference |
| Toddalia asiatica (L.) Lam. | Rutaceae | Not specified | Microwave-Assisted Extraction (MAE) | 2.55 mg/g of dried powder | [1] |
| Heracleum sosnowskyi Manden. | Apiaceae | Not specified | Not specified | 0.15 - 3.14 mg/g (range for various furanocoumarins) | [2] |
| Pastinaca sativa L. | Apiaceae | Fruits | Not specified | 10.5% of fresh weight (as a percentage of total furanocoumarins) | |
| Pimpinella saxifraga L. | Apiaceae | Not specified | Not specified | Present | [3] |
| Pimpinella magna L. | Apiaceae | Not specified | Not specified | Present | [3] |
| Heracleum spondylium L. | Apiaceae | Not specified | Not specified | Present | |
| Heracleum lanatum Michx. | Apiaceae | Not specified | Not specified | Present | |
| Heracleum mantegazzianum Sommier & Levier | Apiaceae | Not specified | Not specified | Present | |
| Angelica dahurica (Fisch. ex Hoffm.) Benth. & Hook.f. | Apiaceae | Roots | Not specified | Present | |
| Peucedanum palustre (L.) Moench | Apiaceae | Aerial and underground parts | Not specified | Present | |
| Various Bamboo Species | Poaceae | Leaves | Ultrasonication | Present in some species |
Biosynthesis of this compound
This compound belongs to the furanocoumarin class of secondary metabolites, which are derived from the phenylpropanoid pathway. The biosynthesis is a complex process involving several enzymatic steps. The pathway begins with the synthesis of umbelliferone, which then undergoes prenylation and cyclization to form the psoralen backbone. Subsequent hydroxylations and methylations, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, lead to the formation of this compound and other furanocoumarins.
Extraction Methodologies
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound from plant matrices. Both conventional and modern extraction techniques have been employed, each with its own set of advantages and disadvantages.
Conventional Extraction Methods
-
Maceration: This is a simple technique that involves soaking the plant material in a solvent for a period of time with occasional agitation. It is a time-consuming process and may result in lower extraction yields compared to more advanced methods.
-
Soxhlet Extraction: This method uses a specialized apparatus to continuously extract compounds from a solid material with a solvent. It is more efficient than maceration but can be time-consuming and may degrade thermolabile compounds due to prolonged exposure to heat.
Modern Extraction Methods
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, which accelerates the extraction process. This technique offers reduced extraction times and solvent consumption.
-
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE uses solvents at elevated temperatures and pressures to increase extraction efficiency. This method is rapid, requires less solvent, and can be automated.
-
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is a green technology that allows for selective extraction by tuning the temperature and pressure.
-
Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to create cavitation bubbles in the solvent, which enhances the penetration of the solvent into the plant matrix and improves the mass transfer of the target compounds.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the extraction of this compound and other furanocoumarins.
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Toddalia asiatica
Objective: To extract this compound from the dried powder of Toddalia asiatica.
Materials and Equipment:
-
Dried and powdered Toddalia asiatica (0.15-0.30 mm particle size)
-
Methanol (analytical grade)
-
Microwave extraction system
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
HPLC system for purity analysis
Procedure:
-
Sample Preparation: Weigh 2.0 g of the dried powder of T. asiatica.
-
Extraction:
-
Place the powdered sample into the extraction vessel.
-
Add 20 mL of methanol to achieve a solid/liquid ratio of 1:10 (g/mL).
-
Heat the mixture to 50°C for 1 minute using the microwave extraction system.
-
-
Filtration: After extraction, filter the mixture to separate the extract from the solid residue.
-
Purification:
-
Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
Purify the concentrated extract using a HSCCC system with a hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v) solvent system.
-
-
Analysis: Determine the purity of the isolated this compound using HPLC.
Protocol 2: Accelerated Solvent Extraction (ASE) of Furanocoumarins
Objective: To efficiently extract furanocoumarins from plant material.
Materials and Equipment:
-
Dried and finely ground plant material
-
Methanol or Dichloromethane (HPLC grade)
-
Accelerated Solvent Extractor (ASE) system
-
Extraction cells
-
Cellulose filters
-
Collection vials
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the plant material is thoroughly dried and ground to a fine, homogeneous powder.
-
Extraction Cell Preparation:
-
Place a cellulose filter at the bottom of the extraction cell.
-
Mix the powdered plant material with a dispersing agent like diatomaceous earth and load it into the cell.
-
-
ASE Parameters:
-
Solvent: Methanol
-
Temperature: 100°C - 130°C
-
Pressure: 1500 psi
-
Static Time: 5-10 minutes
-
Number of Cycles: 2-3
-
Flush Volume: 60% of the cell volume
-
Purge Time: 60-90 seconds with nitrogen gas
-
-
Extraction: Run the ASE system with the set parameters.
-
Post-Extraction:
-
Collect the extract in a vial.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
The dried extract can be used for further purification or analysis.
-
Protocol 3: Soxhlet Extraction of Furanocoumarins
Objective: To perform a conventional extraction of furanocoumarins.
Materials and Equipment:
-
Dried and powdered plant material
-
Hexane or other suitable solvent
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Thimble (cellulose)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place a known amount of the dried and powdered plant material into a cellulose thimble.
-
Apparatus Setup:
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent.
-
Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and the condenser on top.
-
-
Extraction:
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the plant material.
-
Once the solvent reaches a certain level in the extractor, it will siphon back into the flask, carrying the extracted compounds.
-
Allow this process to run for several hours (e.g., 4-6 hours) until the extraction is complete.
-
-
Post-Extraction:
-
After extraction, cool the apparatus.
-
Remove the flask containing the extract.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
General Workflow for this compound Extraction and Purification
The following diagram illustrates a general workflow for the extraction and purification of this compound from a plant source.
Conclusion
This technical guide has provided a detailed overview of the natural sources of this compound and the various methods for its extraction. While quantitative data on this compound yields are still somewhat limited in the scientific literature, this guide has compiled the available information into a structured format for easy reference. The detailed experimental protocols for modern and conventional extraction techniques offer a practical resource for researchers aiming to isolate and study this compound. The provided diagrams for the biosynthetic pathway and a general extraction workflow serve as visual aids to complement the textual information. Further research is warranted to explore a wider range of plant species for their this compound content and to optimize extraction protocols for higher yields and purity.
References
Pimpinellin solubility in different organic solvents
An In-Depth Technical Guide to the Solubility of Pimpinellin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a furanocoumarin found in various plant species, notably in the roots of Toddalia asiatica and Angelica dahurica. It has garnered significant interest in the scientific community for its diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. A critical parameter for the effective study and application of this compound in research and drug development is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental protocols for solubility determination, and relevant biological and analytical workflows.
Quantitative Solubility Data
The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative data. It is important to note the variability in reported values, particularly for Dimethyl Sulfoxide (DMSO), which can be attributed to differences in experimental conditions such as temperature, sample purity, and the use of physical methods like sonication or warming to enhance dissolution.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molarity (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100[1] | 406.14 | Ultrasonic assistance required.[1] |
| 49[2] | 199.01 | Sonication is recommended.[2] | |||
| 30 | 121.84 | No specific conditions reported. | |||
| 10[3] | 40.61 | Required warming to achieve a clear solution. | |||
| 5 | 20.31 | No specific conditions reported. | |||
| 2 | 8.12 | Clear solution; may require warming. | |||
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 30 | 121.84 | No specific conditions reported. |
Qualitative Solubility Information:
-
Alcohol: this compound is reported to be soluble in alcohol.
-
Chloroform, Dichloromethane, Ethyl Acetate, Acetone: These have been listed as suitable solvents for this compound.
-
Water: this compound is described as practically insoluble in water.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
This protocol outlines the steps to determine the solubility of this compound in a given organic solvent.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials or flasks with airtight seals
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker.
-
Allow the vial to stand to let the undissolved solid settle.
-
To ensure complete separation of the solid from the solution, centrifuge the vial at a moderate speed.
-
Carefully aspirate the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine the concentration of this compound from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
3. Data Reporting:
-
The solubility should be reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature of the experiment.
Visualizations: Signaling Pathways and Experimental Workflows
This compound's Impact on the PI3K/Akt Signaling Pathway
This compound has been shown to inhibit collagen-induced platelet aggregation and activation. This inhibitory effect is mediated through the suppression of the PI3K/Akt signaling pathway. The following diagram illustrates this mechanism.
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Generalized Workflow for this compound Isolation and Quantification
The following diagram outlines a typical experimental workflow for the isolation and quantification of this compound from a plant source.
Caption: A generalized workflow for this compound isolation and analysis.
References
An In-Depth Technical Guide to Pimpinellin: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimpinellin, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an in-depth exploration of its interactions with key cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and complex biological processes are visualized through detailed diagrams.
Physical and Chemical Properties
This compound is a crystalline solid that is practically insoluble in water but soluble in organic solvents such as ethanol, methanol, and DMSO.[1][2] It presents as off-white or yellowish needles.[1]
| Property | Value | Reference(s) |
| IUPAC Name | 5,6-dimethoxyfuro[2,3-h]chromen-2-one | [3] |
| CAS Number | 131-12-4 | [3] |
| Molecular Formula | C₁₃H₁₀O₅ | |
| Molecular Weight | 246.22 g/mol | |
| Appearance | Off-white to yellowish needles | |
| Melting Point | 119 °C | |
| Boiling Point | 441.0 ± 45.0 °C (Predicted) | |
| Solubility | Practically insoluble in water. Soluble in alcohol, methanol, ethanol, and DMSO. | |
| UV λmax | 223, 242, 249, 272, 313 nm |
Spectral Data
1.1.1. ¹H-NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, furan, and methoxy protons. The chemical shifts and coupling constants are crucial for confirming the substitution pattern on the core structure.
1.1.2. ¹³C-NMR Spectroscopy
The carbon-13 NMR spectrum will exhibit signals corresponding to the carbonyl carbon of the lactone, the oxygenated aromatic carbons, the furan ring carbons, and the methoxy carbons. The chemical shifts provide valuable information about the electronic environment of each carbon atom.
1.1.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands corresponding to the C=O stretching of the lactone ring, C=C stretching of the aromatic and furan rings, and C-O stretching of the ether and methoxy groups.
1.1.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The fragmentation pattern can provide valuable structural information by identifying characteristic losses of functional groups.
Experimental Protocols
Isolation and Purification
A highly efficient method for the isolation and purification of this compound from plant sources such as Toddalia asiatica involves a combination of Microwave-Assisted Extraction (MAE) and High-Speed Counter-Current Chromatography (HSCCC).
2.1.1. Microwave-Assisted Extraction (MAE)
-
Plant Material Preparation: Dried and powdered plant material (0.15-0.30 mm particle size).
-
Extraction Solvent: Methanol.
-
Solid/Liquid Ratio: 1:10 (g/mL).
-
Procedure:
-
Weigh 2.0 g of the powdered plant material and place it in a microwave extraction vessel.
-
Add 20 mL of methanol.
-
Set the microwave extractor to a temperature of 50 °C and an extraction time of 1 minute.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
2.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Two-Phase Solvent System: Hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v).
-
Stationary Phase: Upper phase of the solvent system.
-
Mobile Phase: Lower phase of the solvent system.
-
Procedure:
-
Prepare the two-phase solvent system and allow it to equilibrate.
-
Dissolve the crude extract obtained from MAE in the mobile phase.
-
Fill the HSCCC column with the stationary phase.
-
Inject the sample solution into the column.
-
Elute with the mobile phase at a defined flow rate.
-
Monitor the effluent and collect the fractions containing this compound.
-
Combine the this compound-containing fractions and evaporate the solvent to obtain the purified compound.
-
Synthesis
The total synthesis of this compound has been approached through various routes. One reported method involves the cleavage of 2,3,4,6-tetramethoxybenzaldehyde to 2-hydroxy-3,4,6-trimethoxybenzaldehyde, followed by condensation to form the coumarin ring system. However, this route has been reported to have low yields. A more efficient and detailed synthetic protocol is an area of ongoing research.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including anti-inflammatory, anti-platelet, and potential anticancer effects. These activities are mediated through its interaction with specific cellular signaling pathways.
Anti-Inflammatory Activity: RNF146-Mediated PARP1 Ubiquitination
This compound has been shown to ameliorate macrophage inflammation by promoting the ubiquitination and subsequent degradation of Poly(ADP-ribose) polymerase 1 (PARP1). This process is mediated by the E3 ubiquitin ligase RNF146. By reducing the levels of PARP1, this compound inhibits the excessive inflammatory response.
Anti-Platelet Activity: Inhibition of the PI3K/Akt Signaling Pathway
This compound has been demonstrated to inhibit collagen-induced platelet aggregation and activation. This effect is achieved by suppressing the phosphorylation of key components in the PI3K/Akt signaling pathway, including PI3K, Akt, and GSK3β. Inhibition of this pathway leads to reduced granule secretion and ultimately, a decrease in platelet aggregation.
Conclusion
This compound is a promising natural compound with well-defined physical and chemical characteristics and significant biological activities. The detailed experimental protocols provided in this guide offer a foundation for its efficient isolation and further investigation. The elucidation of its mechanisms of action, particularly its role in modulating the PARP1 and PI3K/Akt signaling pathways, opens avenues for the development of novel therapeutic agents for inflammatory diseases and thrombotic disorders. Further research into optimizing its synthesis and exploring its full therapeutic potential is warranted.
References
- 1. Ubiquitin Ligase RNF146 Regulates Tankyrase and Axin to Promote Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and purification of furanocoumarins from Toddalia asiatica (L.) Lam. using microwave-assisted extraction coupled with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pimpinellin: A Technical Overview of its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimpinellin, a naturally occurring furanocoumarin, has demonstrated significant cytotoxic and pro-apoptotic activities across various cancer cell lines. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its molecular interactions within cancer cells. The primary mechanism appears to be the induction of apoptosis, a process in which the degradation of Poly (ADP-ribose) polymerase-1 (PARP1) may play a critical role. Furthermore, its established anti-inflammatory properties suggest a potential modulatory effect on key cancer-related signaling pathways such as NF-κB. This document provides a detailed examination of the cytotoxic data, the implicated signaling pathways, and the experimental protocols used to elucidate these findings, offering a foundational resource for oncology research and drug development.
Cytotoxic Activity of this compound
This compound exhibits potent, dose-dependent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been quantified in several studies. The data underscores this compound's efficacy in inhibiting the growth of gastric, prostate, and skin cancer cells.[1][2]
Table 1: this compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MGC-803 | Human Gastric Carcinoma | 14.4 ± 0.3 | [1][2] |
| PC3 | Human Prostate Cancer | 20.4 ± 0.5 | [1] |
| A375 | Human Melanoma | 29.2 ± 0.6 |
Core Mechanism of Action: Induction of Apoptosis
The primary anticancer effect of this compound is attributed to its ability to induce programmed cell death, or apoptosis. In human gastric cancer cells (MGC-803), treatment with 20 µM this compound for 72 hours resulted in an apoptosis ratio of 27.44%. This process is characterized by a cascade of molecular events, including the activation of caspases and cleavage of critical cellular substrates.
Role of PARP1 Degradation
A key event implicated in this compound-induced apoptosis is the degradation of Poly (ADP-ribose) polymerase-1 (PARP1). PARP1 is a crucial nuclear enzyme that plays a dual role in cell fate. It is central to DNA repair, but upon extensive DNA damage, its overactivation can deplete cellular energy stores, leading to necrosis, or its cleavage by caspases can facilitate apoptosis.
By promoting the degradation of PARP1, this compound may inhibit the DNA repair capacity of cancer cells, making them more susceptible to apoptosis. The loss of PARP1 prevents the repair of DNA single-strand breaks, which can then accumulate and be converted to lethal double-strand breaks during replication, triggering an apoptotic response. This mechanism is a target for several approved cancer therapies.
Modulation of Cancer-Related Signaling Pathways
While direct evidence of this compound's impact on specific kinase signaling pathways in cancer cells is still emerging, its known biological activities provide a strong basis for its putative mechanisms.
Potential Inhibition of the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature in many cancers. This compound has been shown to inhibit collagen-induced platelet aggregation by suppressing the PI3K/Akt signaling pathway. Given the central role of this pathway in promoting cancer cell survival and proliferation, it is plausible that this compound exerts its anticancer effects, at least in part, through the inhibition of PI3K/Akt signaling in tumor cells. This represents a key area for future investigation.
Anti-Inflammatory Effects and NF-κB Signaling
Chronic inflammation is a well-established driver of cancer initiation and progression, often mediated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). The NF-κB pathway controls the expression of numerous genes involved in inflammation, cell survival, and proliferation. This compound has demonstrated anti-inflammatory activity, suggesting it may interfere with this pathway. By inhibiting the activation of NF-κB or its downstream targets (e.g., inflammatory cytokines), this compound could disrupt the inflammatory tumor microenvironment, thereby suppressing cancer growth and survival.
References
In Vitro Cytotoxic Activity of Pimpinellin on MGC-803 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Pimpinellin on the human gastric cancer cell line MGC-803. The document details the quantitative data on cytotoxicity, comprehensive experimental protocols for key assays, and a proposed signaling pathway for its mechanism of action.
Data Presentation
The cytotoxic effect of this compound on MGC-803 cells has been quantified to determine its half-maximal inhibitory concentration (IC50), a critical parameter for assessing the potency of a cytotoxic compound.
| Compound | Cell Line | Assay | IC50 (μM) |
| This compound | MGC-803 | MTT Assay | 14.4 ± 0.3 |
Experimental Protocols
Detailed methodologies for the evaluation of cytotoxicity, apoptosis, and cell cycle progression are outlined below. These protocols are standard procedures and may be adapted for specific experimental conditions.
Cell Viability Assessment (MTT Assay)
This assay colorimetrically measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MGC-803 cells
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MGC-803 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 μM) and incubate for 48 hours.
-
Following treatment, add 20 μL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Analysis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated MGC-803 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed MGC-803 cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Transfer 100 μL of the cell suspension to a new tube and add 5 μL of Annexin V-FITC and 5 μL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1]
This fluorescence microscopy-based method detects morphological changes in the nucleus characteristic of apoptosis.
Materials:
-
Treated and untreated MGC-803 cells
-
Hoechst 33342 stain
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Grow MGC-803 cells on coverslips in a 6-well plate and treat with this compound.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Wash again with PBS and stain with Hoechst 33342 (1 μg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Wash the cells with PBS to remove excess stain.
-
Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Cell Cycle Analysis
This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated MGC-803 cells
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture MGC-803 cells and treat with this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][3]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the cytotoxic effects of this compound on MGC-803 cells.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of this compound and related compounds, a plausible signaling pathway involves the inhibition of the PI3K/Akt pathway and activation of the MAPK pathway, leading to apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis in MGC-803 cells.
Logical Relationship of this compound's Cellular Effects
This diagram illustrates the logical progression from this compound treatment to the ultimate cellular outcomes of apoptosis and cell cycle arrest.
Caption: Logical flow from this compound treatment to cancer cell death.
References
Pimpinellin: A Technical Guide on its Potential as an Apoptosis Inducer in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the furanocoumarin pimpinellin and its potential as a pro-apoptotic agent in cancer therapy. It collates quantitative data on its cytotoxic effects, details the underlying molecular mechanisms and signaling pathways, and provides standardized protocols for relevant experimental validation.
Quantitative Data: Cytotoxic Activity of this compound (Isothis compound)
This compound, and its closely related isomer isothis compound (IsoP), have demonstrated dose-dependent cytotoxic effects across a range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for isothis compound from in vitro studies.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Saos-2 | Osteosarcoma | 96 | 42.59 | [1] |
| U266 | Multiple Myeloma | 96 | 84.14 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 96 | 95.53 | [1] |
| RPMI8226 | Multiple Myeloma | 96 | 105.0 | [1] |
| HOS | Osteosarcoma (invasive) | 96 | 321.6 | [1] |
| SW620 | Colorectal Adenocarcinoma | 96 | 711.30 | |
| HSF | Normal Human Fibroblasts | 96 | 410.7 |
Note: Isothis compound was found to be more potent towards several cancerous cell lines compared to healthy human skin fibroblasts, with a selectivity index (SI) of 9.62 against Saos-2 cells.
Molecular Mechanisms and Signaling Pathways
This compound induces apoptosis through a multi-targeted mechanism, primarily by modulating key signaling pathways that regulate cell survival and proliferation. Evidence points towards the inhibition of the PI3K/Akt and MAPK signaling cascades, which are often hyperactivated in cancer, leading to the activation of the intrinsic apoptotic pathway.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that promotes cell growth and inhibits apoptosis. This compound has been shown to suppress the phosphorylation of key components of this pathway. By inhibiting PI3K and the subsequent phosphorylation of Akt, this compound effectively removes a key survival signal. This deactivation prevents the downstream inhibition of pro-apoptotic proteins, thereby sensitizing the cancer cells to apoptosis.
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades, are crucial in transducing extracellular signals to regulate cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. This compound has been found to suppress the phosphorylation of components within the MAPK pathway. This inhibition can halt the pro-proliferative signals and, in some contexts, activate the pro-apoptotic functions of the JNK and p38 MAPK cascades.
The culmination of the inhibition of pro-survival pathways is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This process is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. The inhibition of pathways like PI3K/Akt leads to a shift in the balance of these proteins, favoring the pro-apoptotic members. This triggers Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic potential of this compound.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.
-
Procedure:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired time, then harvest them. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
This assay quantifies the activity of caspase-3, a key executioner caspase.
-
Principle: A specific, fluorogenic substrate for caspase-3 (e.g., containing the DEVD sequence) is added to cell lysates. Cleavage of the substrate by active caspase-3 releases a fluorescent group, and the resulting fluorescence is proportional to caspase-3 activity.
-
Procedure:
-
Cell Lysis: After treatment with this compound, harvest and lyse the cells in a chilled lysis buffer on ice.
-
Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay) to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorescent equivalent).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Analysis: Quantify the caspase-3 activity relative to the vehicle-treated control cells.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its isomer, isothis compound, are promising natural compounds with the potential to induce apoptosis in various tumor cells. The primary mechanism appears to involve the dual inhibition of the pro-survival PI3K/Akt and pro-proliferative MAPK signaling pathways, leading to the activation of the intrinsic apoptotic cascade via caspase-3. The selectivity of these compounds for some cancer cells over normal cells further enhances their therapeutic potential.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the PI3K/Akt and MAPK pathways.
-
Investigating the role of other apoptotic pathways, such as the extrinsic (death receptor) pathway.
-
Conducting in vivo studies in relevant animal models to validate the anti-tumor efficacy and assess the pharmacokinetic and safety profiles of this compound.
-
Exploring synergistic effects in combination with standard chemotherapeutic agents to potentially overcome drug resistance.
This comprehensive approach will be crucial for translating the preclinical promise of this compound into a viable strategy for cancer therapy.
References
The Anti-inflammatory Potential of Pimpinellin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimpinellin, a naturally occurring furanocoumarin found in various plants of the Pimpinella genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the anti-inflammatory effects of this compound and its derivatives. It summarizes key quantitative data, details experimental methodologies for assessing its anti-inflammatory properties, and visually elucidates the underlying molecular mechanisms of action through signaling pathway diagrams. The primary focus is on its modulatory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective response, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cancer. The genus Pimpinella has a long history in traditional medicine for treating various ailments, and modern research has begun to validate these uses, identifying a wealth of bioactive compounds, including phenylpropanoids, terpenoids, flavonoids, and coumarins.[1] Among these, this compound has emerged as a promising anti-inflammatory agent. This document synthesizes the current understanding of its mechanisms of action and provides practical information for its further investigation.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and its derivatives has been quantified in various in vitro and in vivo studies. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values against key inflammatory mediators and pathways.
Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Compounds
| Compound/Extract | Target/Assay | Cell Line | IC50 Value | Reference(s) |
| This compound | Platelet Aggregation (collagen-induced) | Human Platelets | 13.6 μM | [2] |
| Quinic Acid Derivative 2 | Nitric Oxide Production (LPS-induced) | BV-2 microglia | 4.66 μM | [3] |
| Quinic Acid Derivative 8 | Nitric Oxide Production (LPS-induced) | BV-2 microglia | 9.04 μM | [3] |
| Quinic Acid Derivative 11 | Nitric Oxide Production (LPS-induced) | BV-2 microglia | 12.11 μM | [3] |
| Quinic Acid Derivative 3 | Nitric Oxide Production (LPS-induced) | BV-2 microglia | 12.52 μM | |
| 4-(3-methyloxiranyl)phenyltiglate | NF-κB Mediated Transcription | SW1353 cells | 1.2 μg/mL | |
| 4-methoxy-2-(3-methyloxiranyl)phenyl isobutyrate | NF-κB Mediated Transcription | SW1353 cells | 0.01 μg/mL | |
| 4-methoxy-2-(3-methyloxiranyl)phenylangelate | NF-κB Mediated Transcription | SW1353 cells | 3.6 μg/mL | |
| 4-(2-propenyl)phenylangelate | NF-κB Mediated Transcription | SW1353 cells | 5.5 μg/mL | |
| Epoxy pseudoisoeugenol-2-methylbutyrate | NF-κB Mediated Transcription | SW1353 cells | 11 μg/mL | |
| P. corymbosa root essential oil | NF-κB Mediated Transcription | SW1353 cells | 2 μg/mL | |
| P. tragium root essential oil | NF-κB Mediated Transcription | SW1353 cells | 3 μg/mL | |
| P. rhodanta root essential oil | NF-κB Mediated Transcription | SW1353 cells | 6 μg/mL |
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the inhibition of the NF-κB and MAPK pathways, as well as the regulation of PARP1.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to inhibit NF-κB activation. This is achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit. The inhibition of IKK activation is a likely mechanism for this effect.
References
The Pharmacokinetic Profile of Pimpinellin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimpinellin, a naturally occurring furanocoumarin found in various plant species, has garnered scientific interest for its diverse biological activities, including anti-inflammatory and anti-platelet effects. Understanding its pharmacokinetic (PK) and bioavailability profile is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The information presented herein is primarily derived from preclinical studies in rat models, which indicate rapid oral absorption. However, a significant knowledge gap remains concerning its absolute bioavailability and metabolic fate, underscoring the need for further investigation to fully elucidate its therapeutic potential.
Pharmacokinetic Parameters of this compound
The oral pharmacokinetic properties of this compound have been characterized in rats following the administration of Toddalia asiatica extract. A summary of the key PK parameters is presented in Table 1. The data indicates that this compound is rapidly absorbed, reaching peak plasma concentrations in approximately one hour.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Toddalia asiatica Extract
| Parameter | Symbol | Value (Mean ± SD) | Units |
| Time to Maximum Concentration | Tmax | 1.1 ± 0.4 | h |
| Maximum Concentration | Cmax | 165.8 ± 65.2 | ng/mL |
| Area Under the Curve (0 to t) | AUC(0-t) | 632.4 ± 198.5 | ng·h/mL |
| Area Under the Curve (0 to ∞) | AUC(0-∞) | 688.7 ± 215.3 | ng·h/mL |
| Half-life | t1/2 | 3.5 ± 1.2 | h |
Data extracted from a study by Liu et al. (2012) in which a Toddalia asiatica extract was orally administered to rats.[1][2]
It is important to note that these parameters were determined following the administration of a plant extract, and the presence of other compounds could potentially influence the absorption and disposition of this compound. To date, pharmacokinetic studies using pure this compound, as well as those involving intravenous administration to determine absolute bioavailability, are not available in the public domain. The bioavailability of a range of furanocoumarins has been reported to be between 10.1% and 82.8%, but a specific value for this compound has not been determined.[3][4]
Experimental Protocols
Animal Study Protocol for Oral Pharmacokinetics
The following protocol is based on the methodology described by Liu et al. (2012) for the pharmacokinetic study of this compound in rats.[1]
Bioanalytical Method: UPLC-MS/MS
A rapid and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous determination of this compound, isothis compound, and phellopterin in rat plasma.
Sample Preparation:
A liquid-liquid extraction with methyl tert-butyl ether was employed to isolate the analytes from the plasma matrix. Phenacetin was used as the internal standard.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic System: ACQUITY UPLC™ BEH C₁₈ column.
-
Mobile Phase: Isocratic elution with methanol and 5 mmol/L ammonium acetate (65:35, v/v).
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM).
The method was validated for linearity, with correlation coefficients greater than 0.9942. The lower limit of quantification (LLOQ) for this compound was 25.0 ng/mL. The intra- and inter-day precision was within 12%, and the accuracy ranged from -2.3% to 5.5%.
Metabolism and Drug Interactions
The metabolic pathways of this compound have not been extensively studied. However, as a furanocoumarin, it is anticipated to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. Furanocoumarins are known to be responsible for the "grapefruit juice effect," where they inhibit CYP3A4, leading to altered drug metabolism. While specific data for this compound is limited, its structural relative, isothis compound, has been identified as a potent mechanism-based inactivator of CYP1A2. This suggests a potential for this compound to be involved in drug-drug interactions. Further research is necessary to fully characterize the inhibitory profile of this compound against various CYP isoforms.
Signaling Pathway: Anti-platelet Activity
This compound has been shown to inhibit collagen-induced platelet aggregation and activation. This effect is mediated through the inhibition of the PI3K/Akt signaling pathway. By suppressing the phosphorylation of PI3K and Akt, this compound interferes with downstream signaling events that are essential for platelet granule secretion and aggregation.
References
- 1. Simultaneous determination of this compound, isothis compound and phellopterin in rat plasma by a validated UPLC-MS/MS and its application to a pharmacokinetic study after administration of Toddalia asiatica extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Angelica dahurica: A Review of Traditional Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothis compound | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pimpinellin's Interaction with DNA: A Technical Guide to Molecular Mechanisms and Phototoxicity
Abstract: Pimpinellin, a naturally occurring linear furocoumarin, has garnered significant interest within the scientific community for its distinct biological activities, including its interaction with DNA and consequent phototoxicity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's DNA binding and photosensitizing properties. It details the dual nature of its interaction, involving initial non-covalent intercalation followed by UVA-induced covalent photoadduct formation. The subsequent photochemical reactions, leading to the generation of reactive oxygen species (ROS) and the induction of cellular damage, are elucidated. This document summarizes available quantitative data, outlines key experimental protocols for assessing DNA interaction and phototoxicity, and presents visual diagrams of the core pathways and workflows to support researchers, scientists, and drug development professionals in this field.
Introduction to this compound
This compound (C₁₃H₁₀O₅) is a furocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] Furocoumarins are known for being phototoxic and photocarcinogenic.[1][2][3] Structurally, this compound is classified as a linear furocoumarin, meaning its furan ring is fused to the 6,7-positions of the coumarin nucleus. This linear geometry is a key determinant of its biological activity, particularly its ability to interact with DNA. It is found in various plant species, including those from the Apiaceae and Rutaceae families.
This compound and DNA Interaction
The biological effects of this compound are primarily rooted in its interaction with deoxyribonucleic acid (DNA). This interaction is a two-step process initiated by non-covalent binding, which is a prerequisite for the subsequent light-induced covalent modifications.
Non-Covalent Interaction: Intercalation
In the absence of ultraviolet light, this compound can insert itself into the DNA double helix, positioning its planar tricyclic ring system between adjacent base pairs.[1] This process, known as intercalation, is a non-covalent interaction stabilized by van der Waals forces and π-π stacking between the furocoumarin and the DNA bases. Intercalation causes local structural distortions in the DNA, such as unwinding of the helix and an increase in the distance between base pairs, which brings the this compound molecule into close proximity with the pyrimidine bases (thymine and cytosine), setting the stage for a photochemical reaction.
Covalent Interaction: Photoadduct Formation
Upon exposure to long-wave ultraviolet radiation (UVA, 320-400 nm), the intercalated this compound molecule absorbs photons and transitions to an excited triplet state. This high-energy state allows the this compound to react covalently with the 5,6-double bond of adjacent pyrimidine bases, primarily thymine. This reaction forms a cyclobutane ring, creating a stable DNA adduct.
Because this compound has two photoreactive sites (the 3,4-double bond in the pyrone ring and the 4',5'-double bond in the furan ring), it can form two types of adducts:
-
Monoadducts: Formed when one of this compound's photoreactive sites binds to a pyrimidine on one strand of the DNA.
-
Interstrand Cross-Links (ICLs): If a monoadduct formed via the furan ring absorbs a second photon, its pyrone ring can react with a pyrimidine on the opposite DNA strand, creating a covalent link between the two strands. This is a highly cytotoxic lesion that blocks DNA replication and transcription.
Molecular Mechanisms of this compound-Induced Phototoxicity
Phototoxicity is a light-induced, non-immunological skin reaction that results from the combined action of a photosensitizing chemical and ultraviolet or visible light. For this compound and other furocoumarins, this process is primarily mediated by UVA radiation and can proceed through two main photochemical pathways.
Type I and Type II Photochemical Reactions
-
Type I Reaction: The excited-state this compound can react directly with cellular substrates, including DNA, lipids, or proteins, through electron or hydrogen transfer, generating free radicals. These radicals can then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂).
-
Type II Reaction: This is the dominant pathway for furocoumarin phototoxicity. The excited this compound transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components, including DNA (e.g., oxidizing guanine bases), proteins, and lipids through peroxidation, leading to membrane damage and cell death.
The formation of DNA adducts (as described in Section 2.2) is also a major contributor to photogenotoxicity, a subset of phototoxicity characterized by damage to genetic material.
Cellular Consequences
The combination of DNA adduct formation and ROS-mediated oxidative stress triggers a cascade of cellular responses, including:
-
Inhibition of DNA Synthesis and Transcription: ICLs physically block the progression of DNA and RNA polymerases.
-
Cell Cycle Arrest: DNA damage checkpoints are activated, halting cell division to allow for repair.
-
Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired, the cell initiates apoptosis to prevent the propagation of mutations.
These cellular effects are the basis for the therapeutic application of some furocoumarins in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo, where controlled cell death is desired.
Quantitative Data Summary
While extensive quantitative data specifically for this compound is limited in the readily available literature, comparative studies provide valuable context for its phototoxic potential.
| Furocoumarin | Relative Phototoxic Potency | Peak Photosensitivity (nm) | Reference(s) |
| Bergapten (5-MOP) | Highest | 325-350 | |
| This compound | High | 330-335 | |
| Angelicin | Moderate | Not Specified | |
| Sphondin | Low | Not Specified |
Table 1: Comparative phototoxicity of furocoumarins isolated from Heracleum laciniatum. Potency was determined by action spectrum studies.
Experimental Protocols
The study of this compound's DNA interaction and phototoxicity involves a range of established methodologies.
Assessing DNA Binding
Methodology: UV-Visible Absorption Spectroscopy
This technique is used to confirm the intercalation of this compound into DNA.
-
Preparation: Prepare solutions of this compound at a fixed concentration and calf thymus DNA (CT-DNA) at varying concentrations in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Incubation: Mix the this compound solution with each DNA concentration and incubate at room temperature to allow binding equilibrium to be reached.
-
Measurement: Record the UV-Vis absorption spectrum of each sample, typically in the 200-400 nm range.
-
Analysis: Intercalation is indicated by hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption maximum of this compound. The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or similar models.
Quantifying DNA Photoadducts
Methodology: ³²P-Postlabelling Assay
This highly sensitive method is used to detect and quantify bulky DNA adducts.
-
Treatment: Expose cells or isolated DNA to this compound and irradiate with a controlled dose of UVA.
-
DNA Isolation: Isolate genomic DNA from the treated samples.
-
DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.
-
Labelling: Transfer a radioactive ³²P-phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides using T4 polynucleotide kinase.
-
Chromatography: Separate the ³²P-labelled adducts using multi-directional thin-layer chromatography (TLC).
-
Quantification: Detect and quantify the adducts by autoradiography and scintillation counting. Adduct levels are typically expressed as relative adduct labeling (RAL).
Evaluating Phototoxicity
Methodology: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
This is a standardized in vitro assay to assess phototoxic potential.
-
Cell Culture: Plate Balb/c 3T3 fibroblasts in two separate 96-well plates and culture for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations for a short period (e.g., 1 hour).
-
Irradiation: Irradiate one plate with a non-cytotoxic dose of UVA. Keep the second plate in the dark as a control.
-
Incubation: Wash the cells and incubate for another 24 hours.
-
Neutral Red Uptake: Add a medium containing Neutral Red, a vital dye that accumulates in the lysosomes of viable cells.
-
Extraction & Measurement: After incubation, wash the cells and extract the dye. Measure the absorbance of the extracted dye at ~540 nm.
-
Analysis: Compare the cell viability between the irradiated and non-irradiated plates. A significant, concentration-dependent decrease in viability in the irradiated plate indicates phototoxicity.
Visualizations
References
The Ethnobotanical Landscape of Pimpinellin: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ethnobotanical uses, phytochemical analysis, and pharmacological mechanisms of pimpinellin, a naturally occurring furanocoumarin. This compound has garnered scientific interest for its diverse biological activities, rooted in a long history of traditional medicine. This document synthesizes current research on this compound-containing plants, detailing their traditional applications, quantitative analysis of this compound content, and its molecular interactions, with a focus on the PI3K/Akt signaling pathway.
Ethnobotanical Uses of this compound-Containing Flora
This compound is found in various plant species, most notably within the Apiaceae (carrot) and Rutaceae (citrus) families. Traditional medicine systems across the globe have utilized these plants for a wide range of ailments, often leveraging the therapeutic properties now attributed to compounds like this compound.
Apiaceae Family:
-
Pimpinella anisum L. (Anise): Native to the eastern Mediterranean and Southwest Asia, anise seeds are traditionally used as a carminative, disinfectant, and diuretic.[1] Anise tea has been a remedy for upper respiratory infections and bronchial asthma in children.[1] In Iranian traditional medicine, it has been used as a pain reliever for migraines.[2] Its applications also extend to treating gastrointestinal issues, and female reproductive conditions, and as an anti-inflammatory and analgesic agent.[3]
-
Pimpinella magna (Greater Burnet Saxifrage): Traditionally, the root of P. magna has been used as a potent diuretic for disorders related to visceral obstructions.[4] The seeds are known for their carminative properties, used to alleviate colic and stomach wind.
-
Pimpinella saxifraga L. (Burnet Saxifrage): This plant has a history of use in treating wounds, aiding digestion, soothing respiratory complaints, and addressing kidney and urinary diseases. The fresh root, known for its acridity, has been chewed to treat toothaches and paralysis of the tongue. It has also been employed to soothe coughs, laryngitis, and bronchitis.
-
Heracleum Species (Hogweed): Various species within the Heracleum genus are used in traditional medicine. For instance, Heracleum sphondylium is used in Europe to treat diarrhea. In traditional Iranian medicine, the fruits and leaves of Heracleum species are used as antiseptics, carminatives, digestives, and analgesics.
Rutaceae Family:
-
Toddalia asiatica (L.) Lam. (Orange Climber): This plant has a long history of medicinal use in China for dispelling wind and pain, relieving bleeding, hemostasis, and as an anti-inflammatory agent. A systematic review has highlighted its use in treating a variety of conditions, with coumarins like this compound being key bioactive constituents.
Quantitative Analysis of this compound
The concentration of this compound can vary significantly between plant species and even different parts of the same plant. Accurate quantification is crucial for the standardization of herbal preparations and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the predominant methods for the precise quantification of this compound.
| Plant Species | Family | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Toddalia asiatica | Rutaceae | Root | 2.55 | |
| Heracleum sphondylium | Apiaceae | Root | 266 (in dichloromethane extract) | |
| Heracleum sosnowskyi | Apiaceae | Not Specified | 0.15 - 3.14 |
Experimental Protocols
Isolation and Purification of this compound from Toddalia asiatica
This protocol is based on a microwave-assisted extraction coupled with high-speed counter-current chromatography (HSCCC).
I. Microwave-Assisted Extraction (MAE):
-
Sample Preparation: Grind dried root material of Toddalia asiatica to a fine powder (0.15-0.30 mm particle size).
-
Extraction:
-
Place 2.0 g of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of methanol (solid/liquid ratio of 1:10 g/mL).
-
Set the extraction temperature to 50°C and the extraction time to 1 minute.
-
Initiate the microwave extraction program.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
II. High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
Solvent System Preparation: Prepare a two-phase solvent system of hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v).
-
Sample Loading: Dissolve the crude extract in a suitable volume of the solvent mixture.
-
Chromatographic Separation: Perform HSCCC separation to isolate this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze using HPLC to identify those containing pure this compound. A purity of approximately 99.1% can be achieved with this method.
Quantification of this compound by HPLC-DAD
This protocol provides a general framework for the quantification of this compound in plant extracts.
I. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A C18 column (e.g., Hypersil C18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of Methanol and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 306 nm.
II. Sample and Standard Preparation:
-
Standard Solutions: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Prepare a methanolic extract of the plant material and filter it through a 0.45 µm syringe filter before injection.
III. Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Inject the plant extract and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Analysis of PI3K/Akt Pathway Inhibition by Western Blotting
This protocol details the methodology to assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling cascade in platelets.
I. Platelet Preparation and Treatment:
-
Isolate human platelets from whole blood.
-
Pre-incubate the platelets with varying concentrations of this compound (e.g., 10 and 20 µM) for 5 minutes.
-
Stimulate the platelets with collagen to activate the signaling pathway.
-
Lyse the platelets to extract the proteins.
II. SDS-PAGE and Protein Transfer:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Separate the proteins based on molecular weight by loading equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.
III. Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and other target proteins in the pathway.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
IV. Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of this compound.
Signaling Pathways and Molecular Mechanisms
This compound has been shown to exert its pharmacological effects through various molecular mechanisms. A notable example is its role as an antiplatelet agent through the inhibition of the PI3K/Akt signaling pathway.
This compound's Inhibition of the PI3K/Akt Signaling Pathway in Platelets
In collagen-induced platelet aggregation, this compound has been demonstrated to inhibit the phosphorylation of several key proteins in the PI3K/Akt pathway. This includes the inhibition of the phosphorylation of PI3K, Akt, and Glycogen Synthase Kinase 3β (GSK3β), a downstream effector of Akt. By suppressing this signaling cascade, this compound reduces granule secretion and ultimately inhibits platelet aggregation.
Caption: this compound's inhibition of the PI3K/Akt pathway in platelets.
Experimental Workflow for this compound Research
The following diagram outlines a general workflow for the ethnobotanical and pharmacological investigation of this compound from plant sources.
Caption: General experimental workflow for this compound research.
Conclusion
This compound stands out as a promising natural compound with a rich ethnobotanical background and significant pharmacological potential. The traditional uses of this compound-containing plants, particularly in the Apiaceae and Rutaceae families, provide a valuable starting point for modern drug discovery efforts. The detailed experimental protocols for isolation, quantification, and mechanistic studies, such as the inhibition of the PI3K/Akt pathway, offer a robust framework for further research. This guide serves as a comprehensive resource for scientists and researchers aiming to unlock the full therapeutic potential of this compound.
References
- 1. pfaf.org [pfaf.org]
- 2. Pimpinella: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Pimpinella. Pimpernel root. Pimpinella saxifraga, Pimpinella magna. | Henriette's Herbal Homepage [henriettes-herb.com]
- 4. A Modern Herbal | Saxifrage, Greater Burnet [botanical.com]
Pimpinellin in the Apiaceae Family: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pimpinellin, a furanocoumarin, is a secondary metabolite found in various plant families, most notably the Apiaceae (or Umbelliferae) family. This family of aromatic flowering plants, which includes well-known species such as carrot, celery, parsley, and parsnip, is a rich source of bioactive compounds. This compound and its isomer, isothis compound, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of this compound content across different species of the Apiaceae family, detailed experimental protocols for its quantification, and an exploration of its interaction with cellular signaling pathways.
Data Presentation: this compound and Isothis compound Content in Apiaceae Species
The concentration of this compound and its isomer, isothis compound, can vary significantly between different species within the Apiaceae family, as well as in different parts of the same plant. The following table summarizes the quantitative data available in the literature for this compound and isothis compound content in several Apiaceae species.
| Plant Species | Family | Plant Part | Compound | Content (mg/100g dry wt.) | Reference(s) |
| Ammi majus L. | Apiaceae | Fruits | Isothis compound | 404.14 | [1][2][3][4] |
| Heracleum laciniatum Hornem. | Apiaceae | Root | Isothis compound | 14 - 82.5 | [1] |
| Heracleum sphondylium | Apiaceae | Root Extract (DCM) | This compound | 26600 | |
| Heracleum sphondylium | Apiaceae | Root Extract (DCM) | Isothis compound | 11900 | |
| Angelica archangelica L. | Apiaceae | Fruit | Isothis compound | 1.8 | |
| Pastinaca sativa L. | Apiaceae | Whole Parsnips | Isothis compound | 1.45 | |
| Pastinaca sativa L. | Apiaceae | Cubed Parsnips | Isothis compound | 5.37 | |
| Apium graveolens L. | Apiaceae | Petiole | Isothis compound | 0.05 - 4.1 | |
| Apium graveolens L. | Apiaceae | Shoot | Isothis compound | 12.2 |
Note: The significant variation in content can be attributed to factors such as geographical location, harvesting time, and the specific analytical methods employed.
Experimental Protocols
Accurate quantification of this compound in plant matrices is crucial for research and drug development. The following sections detail the common methodologies for the extraction and analysis of this furanocoumarin.
Extraction of this compound from Plant Material
A robust extraction method is the first critical step for the accurate quantification of this compound. Accelerated Solvent Extraction (ASE) is a highly efficient method for extracting furanocoumarins.
1. Plant Material Preparation:
-
Dry the plant material (e.g., roots, fruits, leaves) to a constant weight.
-
Grind the dried material into a fine powder to maximize the surface area for extraction.
2. Accelerated Solvent Extraction (ASE):
-
Extraction Solvent: Methanol is a commonly used and effective solvent for this compound extraction.
-
ASE Parameters:
-
Temperature: Optimal extraction temperatures can vary, with studies on Ammi majus fruits demonstrating good yields at 130°C.
-
Pressure: High pressure (e.g., 1500 psi) is applied to keep the solvent in its liquid state above its boiling point.
-
Extraction Cycles: Employ multiple static extraction cycles to ensure thorough extraction.
-
-
Post-Extraction:
-
Filter the resulting extract to remove particulate matter.
-
Concentrate the filtered extract under a vacuum. The crude extract can then be used for further purification or direct analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode-Array Detector (DAD) or UV detector is the most widely used technique for the quantification of this compound.
1. Chromatographic System:
-
An HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., Hypersil C18) is typically used for the separation of furanocoumarins.
-
Mobile Phase: An isocratic mixture of Methanol and Water (e.g., 70:30, v/v) is often effective. A gradient elution may also be employed for complex samples.
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min, should be maintained.
-
Column Temperature: Maintain a stable column temperature, such as 25°C.
-
Injection Volume: Inject a fixed volume of the prepared sample and standard solutions (e.g., 20 µL).
-
Detection: Monitor the absorbance at a wavelength that maximizes the signal for this compound (typically around 248 nm).
3. Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Experimental Workflow
The biosynthesis of this compound is part of the broader phenylpropanoid pathway. The general workflow for its extraction and analysis is a multi-step process.
Inhibition of PI3K/Akt Signaling Pathway by this compound
Recent studies have indicated that this compound can exert its biological effects by modulating key cellular signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial in regulating cell proliferation, survival, and apoptosis. This compound has been shown to inhibit this pathway, which may contribute to its anti-cancer properties.
Conclusion
The Apiaceae family represents a valuable source of this compound and related furanocoumarins. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development. The significant variability in this compound content across different species and plant parts underscores the importance of rigorous quantitative analysis for the standardization of plant-based products. Furthermore, the elucidation of this compound's interaction with cellular signaling pathways, such as the PI3K/Akt pathway, opens new avenues for exploring its therapeutic potential in various diseases. Future research should focus on a broader screening of Apiaceae species for their this compound content and further investigation into the molecular mechanisms underlying its diverse biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Isothis compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Isothis compound from Ammi majus L. Fruits and Evaluation of Its Biological Effect on Selected Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Pimpinellin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimpinellin, a naturally occurring furanocoumarin, is recognized for its diverse pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is essential for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) offers a robust and sensitive method for this purpose. This document provides a detailed protocol for the quantification of this compound using a validated HPLC method.
Chromatographic Conditions
Reverse-Phase HPLC (RP-HPLC) is the most prevalent technique for the analysis of this compound.[1] A C18 column is commonly employed for separation, utilizing a mobile phase typically composed of a mixture of methanol or acetonitrile and water, sometimes with additives like formic acid to enhance peak shape.[1][2]
Table 1: HPLC and UPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | HPLC-DAD Method | UPLC-MS/MS Method |
| Column | C18 (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm)[1] | ACQUITY UPLC™ BEH C₁₈[3] |
| Mobile Phase | Isocratic: Methanol:Water (70:30, v/v) Gradient: Acetonitrile and Water with 0.1% formic acid | Isocratic: Methanol:5 mmol/L Ammonium Acetate (65:35, v/v) |
| Flow Rate | 1.0 mL/min | - |
| Column Temperature | 25 °C or 30°C | - |
| Injection Volume | 10 µL or 20 µL | - |
| Detection | DAD or UV-Vis Detector | Triple Quadrupole Tandem Mass Spectrometer (MRM, ESI positive mode) |
Experimental Protocols
Sample Preparation
Accurate quantification begins with proper sample preparation to extract this compound and remove interfering substances.
a) Plant Material:
-
Grinding: Dry the plant material and grind it into a fine powder to maximize the surface area for extraction.
-
Extraction:
-
Accelerated Solvent Extraction (ASE): This is an efficient method for extracting furanocoumarins. Use methanol as the extraction solvent at an elevated temperature and pressure (e.g., 1500 psi). Perform multiple extraction cycles to ensure complete extraction.
-
Maceration/Sonication: Accurately weigh a known amount of the powdered plant material (e.g., 1.0 g) and extract with a suitable solvent like methanol. Agitate using a sonicator or by maceration.
-
-
Filtration and Concentration: Filter the resulting extract to remove particulate matter. The filtrate can then be concentrated under a vacuum.
-
Dilution: If necessary, dilute the concentrated extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
b) Biological Fluids (e.g., Rat Plasma):
-
Liquid-Liquid Extraction (LLE): This technique is used to extract this compound from plasma samples.
-
Procedure: Mix the plasma sample with an extraction solvent such as methyl tert-butyl ether. An internal standard (e.g., phenacetin) should be added before extraction.
-
Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
Standard Solution Preparation
-
Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 10 or 20 µL) of the prepared standard solutions and samples.
-
Data Acquisition: Acquire the chromatograms and record the peak areas.
Quantification
Construct a calibration curve by plotting the peak area of the this compound standard against its known concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation
To ensure the reliability of the analytical method, it is crucial to perform method validation. Key validation parameters are summarized below.
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Recovery within 80-120% (RE% from -2.3% to 5.5% reported for a UPLC-MS/MS method) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD%) < 15% (Intra- and inter-day precision within 12% reported for a UPLC-MS/MS method) |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 25.0 ng/mL (UPLC-MS/MS in rat plasma) |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of this compound, isothis compound and phellopterin in rat plasma by a validated UPLC-MS/MS and its application to a pharmacokinetic study after administration of Toddalia asiatica extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pimpinellin in Plant Extracts by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Pimpinellin in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for researchers, scientists, and drug development professionals engaged in the analysis of furanocoumarins in complex botanical matrices.
Introduction
This compound is a naturally occurring furanocoumarin found in various plant species, particularly within the Apiaceae and Rutaceae families. Furanocoumarins are a class of secondary metabolites known for their diverse biological activities, including anti-inflammatory and anticancer properties. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, pharmacological studies, and the development of new therapeutic agents. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose, especially in complex sample matrices.[1][2]
Experimental
Sample Preparation: Solid Phase Extraction (SPE)
A reliable method for extracting this compound from plant material is crucial for accurate quantification.
Materials:
-
Dried and finely ground plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Extraction: Accurately weigh 1.0 g of the homogenized plant powder and place it into a centrifuge tube. Add 10 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet twice more with 10 mL of methanol each time.
-
Pooling: Combine the supernatants from all three extractions.
-
Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of methanol:water (50:50, v/v).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or CSH Fluoro-Phenyl column for isomeric separation |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of this compound from other matrix components (e.g., 5-95% B over 10 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer.
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 247.1 |
| Product Ion 1 (m/z) | 232.1 (Quantitative) |
| Product Ion 2 (m/z) | 204.1 (Qualitative) |
| Collision Energy (CE) | Optimized for this compound fragmentation |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
Data Presentation
The following table summarizes the quantitative performance of a typical LC-MS/MS method for this compound analysis.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for the LC-MS/MS analysis of this compound and a relevant biological signaling pathway in which this compound is involved.
Figure 1. General experimental workflow for this compound analysis.
Recent studies have shown that this compound can ameliorate macrophage inflammation by promoting the ubiquitination and subsequent degradation of Poly (ADP-ribose) polymerase 1 (PARP1). This is mediated by the E3 ubiquitin ligase RNF146.
Figure 2. this compound's role in the PARP1 degradation pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in plant extracts. The provided protocols for sample preparation and analysis, along with the illustrative diagrams, offer a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery. This method can be readily adapted for the analysis of other furanocoumarins in various botanical matrices.
References
Protocol for the Isolation of Pimpinellin from Toddalia asiatica
Application Note
Introduction
Pimpinellin, a furanocoumarin found in various plant species, has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Toddalia asiatica, a plant belonging to the Rutaceae family, is a known source of this compound and other bioactive coumarins.[1][2][3][4] This document provides a detailed protocol for the efficient isolation and purification of this compound from the dried root of Toddalia asiatica. The described method utilizes microwave-assisted extraction (MAE) followed by high-speed counter-current chromatography (HSCCC), a robust technique for separating natural products.[5]
Target Audience
This protocol is intended for researchers, scientists, and drug development professionals with an interest in natural product chemistry, phytochemistry, and the isolation of bioactive compounds for further pharmacological investigation.
Experimental Protocols
Plant Material and Preparation
Dried roots of Toddalia asiatica are the starting material for the isolation of this compound. The roots should be finely powdered to a particle size of 0.15-0.30 mm to increase the surface area for efficient extraction.
Microwave-Assisted Extraction (MAE)
This step aims to extract crude furanocoumarins, including this compound, from the powdered plant material.
-
Materials:
-
Dried powder of Toddalia asiatica root
-
Methanol (analytical grade)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
-
-
Protocol:
-
Weigh 2.0 g of the dried, powdered Toddalia asiatica root.
-
Place the powder in a suitable vessel for microwave extraction.
-
Add 20 mL of methanol to the vessel, achieving a solid-to-liquid ratio of 1:10 (g/mL).
-
Secure the vessel in the microwave extraction system.
-
Set the extraction parameters as follows:
-
Temperature: 50°C
-
Time: 1 minute
-
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is employed for the separation and purification of this compound from the crude extract.
-
Materials:
-
Crude extract from MAE
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Water (deionized)
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system for purity analysis
-
-
Protocol:
-
Solvent System Preparation: Prepare a two-phase solvent system of hexane-ethyl acetate-methanol-water in a volume ratio of 5:5:5.5:4.5. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Set the revolution speed to 800 rpm.
-
-
Sample Injection: Dissolve a known amount of the crude extract in a small volume of the mobile phase (lower phase) and inject it into the HSCCC system.
-
Elution: Pump the mobile phase through the column at a flow rate of 2.0 mL/min.
-
Fraction Collection: Monitor the effluent with a UV detector at 270 nm and collect fractions corresponding to the peaks observed in the chromatogram. This compound will elute as a distinct peak.
-
Purity Analysis: Analyze the collected fractions containing this compound for purity using High-Performance Liquid Chromatography (HPLC). A purity of up to 99.1% can be achieved with this method.
-
Data Presentation
The following table summarizes the quantitative data for the isolation of this compound and other furanocoumarins from Toddalia asiatica using the described protocol.
| Compound | Yield (mg/g of dried plant material) | Purity (%) |
| This compound | 2.55 | 99.1 |
| Isothis compound | 0.85 | 95.0 |
| Phellopterin | 0.95 | 96.4 |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Signaling Pathway
Recent studies have elucidated that this compound can ameliorate macrophage inflammation by promoting the ubiquitination and subsequent degradation of Poly (ADP-ribose) polymerase 1 (PARP1). This process is mediated by the E3 ubiquitin ligase RNF146. The inhibition of PARP1 activation in macrophages leads to a reduction in the expression of inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring molecular targets in cancer: Unveiling the anticancer potential of Paeoniflorin through a comprehensive analysis of diverse signaling pathways and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Apoptosis | Anti-infection | TargetMol [targetmol.com]
Evaluating the Cytotoxic Effects of Pimpinellin: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimpinellin, a naturally occurring furanocoumarin found in various plant species, has garnered interest for its potential cytotoxic activities against cancer cells. Furanocoumarins as a class of compounds have been shown to exhibit a range of pharmacological effects, including antiproliferative and pro-apoptotic activities. Understanding the cytotoxic profile of this compound is crucial for evaluating its therapeutic potential. This document provides detailed protocols for key cell-based assays to assess the cytotoxicity of this compound and summarizes the current understanding of its mechanism of action.
Data Presentation: this compound Cytotoxicity
The cytotoxic effect of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. While extensive data on this compound's IC50 values across a wide range of cancer cell lines is still emerging, studies on related furanocoumarins from sources like Angelica dahurica have demonstrated significant dose-dependent inhibition of cell proliferation. For instance, various furanocoumarins have shown significant cytotoxic effects against human osteosarcoma (MG-63), non-small cell lung (A549), ovarian (SK-OV-3), melanoma (SK-MEL-2), central nervous system (XF498), and colon (HCT-15) cancer cell lines.[1][2]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Furanocoumarins | MG-63 (Osteosarcoma) | 7.2 (for Angedahurin A) | [2] |
| Furanocoumarins | A549 (Non-small cell lung) | Varies | [1] |
| Furanocoumarins | SK-OV-3 (Ovarian) | Varies | [1] |
| Furanocoumarins | SK-MEL-2 (Melanoma) | Varies | |
| Furanocoumarins | XF498 (Central Nervous System) | Varies | |
| Furanocoumarins | HCT-15 (Colon) | Varies |
Note: The table above provides examples of the cytotoxic potential of furanocoumarins. Specific IC50 values for this compound should be determined experimentally for the cell lines of interest.
Key Experimental Protocols
To evaluate the cytotoxicity of this compound, a series of cell-based assays can be employed. These assays provide quantitative data on cell viability, proliferation, and the mechanism of cell death.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
-
Incubation: Incubate the plate for the desired exposure time to this compound.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualization of Experimental Workflow and Signaling Pathways
To provide a clear visual representation of the experimental processes and the potential molecular mechanisms of this compound's cytotoxicity, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for evaluating the cytotoxicity of this compound.
Proposed Signaling Pathway: PI3K/Akt Inhibition
Several studies on furanocoumarins suggest that their cytotoxic effects may be mediated through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest.
Caption: this compound may induce apoptosis by inhibiting the PI3K/Akt pathway.
Conclusion
The evaluation of this compound's cytotoxicity is a critical step in determining its potential as an anticancer agent. The protocols outlined in this application note provide a robust framework for researchers to quantify its effects on cell viability and elucidate the underlying mechanisms of action. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be essential for its future development as a therapeutic compound. Experimental findings have indicated that furanocoumarins can trigger multiple signaling pathways, resulting in apoptosis, autophagy, and cell cycle arrest in malignant cells.
References
In Vivo Experimental Models for Studying Pimpinellin Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and proposed in vivo experimental models to investigate the therapeutic effects of Pimpinellin. Detailed protocols, quantitative data summaries, and visual representations of signaling pathways and workflows are included to guide researchers in designing and executing their studies.
Anti-inflammatory Effects of this compound
This compound has demonstrated significant anti-inflammatory properties, particularly in models of systemic inflammation and sepsis. The primary mechanism identified involves the modulation of PARP1 activity.
Experimental Model: Lipopolysaccharide (LPS)-Induced Sepsis in Mice
This model is widely used to mimic the systemic inflammatory response characteristic of sepsis. Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade.
| Animal Model | This compound Dosage | Administration Route | Key Findings | Reference |
| C57BL/6, PARP1 knockout, and PARP1 conditional knock-in mice | Not Specified | Not Specified | Increased survival rate in LPS-treated mice. Attenuated sepsis in PARP1 overexpressing mice. The protective effect was abolished in PARP1 knockdown mice. | [1][2] |
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Equipment for intravenous or intraperitoneal injections
-
Blood collection supplies
-
ELISA kits for TNF-α and IL-6
-
Tissue homogenization buffer and equipment
-
Western blotting reagents and antibodies (PARP1, RNF146, Ubiquitin, β-actin)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
LPS Control
-
LPS + this compound (multiple dose groups, e.g., 10, 25, 50 mg/kg)
-
This compound only (to assess for any intrinsic effects)
-
-
This compound Administration: Dissolve this compound in a suitable vehicle (e.g., DMSO followed by dilution in saline). Administer the specified dose via intraperitoneal (i.p.) or intravenous (i.v.) injection 1 hour prior to LPS challenge.
-
Induction of Sepsis: Induce sepsis by administering a single i.p. injection of LPS (e.g., 10-20 mg/kg). The optimal dose of LPS may need to be determined empirically to achieve a sublethal septic response.
-
Monitoring: Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, huddled posture) and record survival rates over a 48-72 hour period.
-
Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize a subset of animals from each group.
-
Collect blood via cardiac puncture for serum separation.
-
Harvest tissues (e.g., lung, liver, spleen) and snap-freeze in liquid nitrogen or fix in formalin for later analysis.
-
-
Analysis:
-
Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6) in the serum using ELISA kits according to the manufacturer's instructions.
-
Western Blotting: Homogenize harvested tissues and perform Western blot analysis to determine the protein expression levels of PARP1, RNF146, and ubiquitinated proteins.
-
References
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Pimpinellin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of pimpinellin derivatives and the evaluation of their structure-activity relationships (SAR) for potential therapeutic applications. The protocols detailed below are intended to serve as a foundational resource for the development of novel drug candidates based on the furanocoumarin scaffold.
Introduction
This compound, a naturally occurring furanocoumarin, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and cholinesterase inhibitory effects.[1] Understanding the relationship between the chemical structure of these compounds and their biological function is crucial for the rational design of more potent and selective therapeutic agents. This document outlines synthetic strategies for modifying the this compound scaffold and protocols for assessing the biological activity of the resulting derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. Two common and effective strategies for introducing diversity to the this compound core are O-alkylation of a hydroxy-pimpinellin precursor and the Claisen rearrangement of an O-allylated intermediate.
General Synthetic Routes
A generalized synthetic workflow for producing a library of this compound derivatives is presented below. This typically starts from a hydroxylated furanocoumarin precursor, which can be synthesized or isolated from natural sources.
References
Application Notes: Pimpinellin as a Chemical Probe for Enzymatic Assays
Introduction
Pimpinellin is a naturally occurring furanocoumarin found in various plants, including those of the Pimpinella and Apiaceae families[1]. It has garnered interest in the scientific community for its diverse biological activities, which include acting as an antagonist of GABA receptor activity, exhibiting cytotoxic effects against cancer cell lines, and inhibiting key enzymes involved in physiological processes[1][2]. These properties make this compound a valuable chemical probe for studying enzymatic activity and signaling pathways, particularly in the context of drug discovery and development. This document provides detailed application notes and protocols for utilizing this compound in enzymatic assays, with a focus on its role as a cholinesterase inhibitor and a modulator of the PI3K/Akt signaling pathway.
Quantitative Data Summary
The inhibitory and cytotoxic activities of this compound are summarized in the table below. This data is essential for designing experiments and interpreting results when using this compound as a chemical probe.
| Target/Assay | Organism/Cell Line | Parameter | Value | Reference |
| Acetylcholinesterase (AChE) | Not specified | % Inhibition at 20 µg/mL | 23.54% | [2] |
| Butyrylcholinesterase (BChE) | Not specified | % Inhibition at 20 µg/mL | 66.55% | [2] |
| MGC-803 (Human gastric carcinoma) | Human | IC50 | 14.4 ± 0.3 µM | |
| PC3 (Human prostate cancer) | Human | IC50 | 20.4 ± 0.5 µM | |
| A375 (Human malignant melanoma) | Human | IC50 | 29.2 ± 0.6 µM | |
| Platelet Aggregation (collagen-induced) | Mouse | Inhibition | Observed at 40 mg/kg (ex vivo) |
Application 1: Probing Cholinesterase Activity
This compound has demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a useful tool for studying the function of these enzymes. The following protocol is based on the widely used Ellman's method for measuring cholinesterase activity.
Experimental Workflow: Cholinesterase Inhibition Assay
Caption: Workflow for the cholinesterase inhibition assay using this compound.
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well plate format.
1. Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant.
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant.
-
This compound (dissolved in DMSO to prepare a stock solution).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
-
Acetylthiocholine iodide (ATCI) for AChE assay.
-
Butyrylthiocholine iodide (BTCI) for BChE assay.
-
Phosphate Buffer (0.1 M, pH 8.0).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
2. Reagent Preparation
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light.
-
Substrate Solution (15 mM): Prepare fresh solutions of ATCI or BTCI in deionized water.
-
Enzyme Solution: Prepare a working solution of AChE or BChE in the assay buffer. The final concentration should be optimized for a linear reaction rate.
-
This compound Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the assay wells. Ensure the final DMSO concentration is below 1% to avoid solvent effects.
3. Assay Procedure
-
Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme, no inhibitor), a positive control (a known cholinesterase inhibitor like donepezil), and the various concentrations of this compound.
-
Reagent Addition:
-
To each well, add 25 µL of the appropriate this compound dilution or vehicle (for control wells).
-
Add 125 µL of the DTNB solution to all wells.
-
Add 50 µL of the substrate solution (ATCI or BTCI) to all wells.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 50 µL of the enzyme solution (AChE or BChE) to all wells except the blank.
-
Measurement: Immediately start measuring the absorbance at 412 nm in a microplate reader. Take kinetic readings every minute for 10-15 minutes.
4. Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Application 2: Probing the PI3K/Akt Signaling Pathway
This compound has been shown to inhibit collagen-induced platelet aggregation by suppressing the phosphorylation of PI3K and Akt. This makes it a useful chemical probe for investigating the PI3K/Akt signaling pathway, which is crucial in cell growth, proliferation, and survival.
Signaling Pathway: PI3K/Akt Inhibition by this compound
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Experimental Workflow: Western Blot for Akt Phosphorylation
Caption: Workflow for analyzing p-Akt levels via Western Blot.
Protocol: Western Blot Analysis of Akt Phosphorylation
This protocol describes how to use this compound to investigate its effect on Akt phosphorylation in a cell-based assay.
1. Materials and Reagents
-
Cell line of interest (e.g., human platelets, cancer cell lines like MGC-803).
-
This compound stock solution in DMSO.
-
Cell culture medium and supplements.
-
Agonist to stimulate the PI3K/Akt pathway (e.g., collagen for platelets, growth factors for cancer cells).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total-Akt.
-
HRP-conjugated goat anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system for chemiluminescence detection.
2. Assay Procedure
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency. For suspension cells like platelets, prepare washed platelets.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle (DMSO) for a specified time (e.g., 5-10 minutes).
-
Stimulate the cells with the appropriate agonist for a time known to induce Akt phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total Akt to serve as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.
-
Compare the normalized phospho-Akt levels in this compound-treated samples to the vehicle-treated control to determine the inhibitory effect.
-
This compound serves as a versatile chemical probe for investigating enzymatic activities and signaling pathways. Its inhibitory effects on cholinesterases and the PI3K/Akt pathway provide researchers with a valuable tool for studying the roles of these key cellular components in health and disease. The protocols and data presented here offer a foundation for incorporating this compound into experimental designs for drug discovery and basic research.
References
Application Notes and Protocols for Pimpinellin in Natural Product Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pimpinellin is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1][2] It is found in species such as Pimpinella saxifraga, Pimpinella magna, Heracleum dissectum, and Angelica dahurica.[2][3] As a phytochemical, this compound has garnered significant interest in the field of drug discovery due to its diverse and potent biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and anticholinesterase properties, making it a promising lead compound for the development of new therapeutics.[2] This document provides a detailed overview of this compound's applications, quantitative data on its efficacy, and comprehensive protocols for its experimental evaluation.
Chemical Properties
-
Chemical Formula: C₁₃H₁₀O₅
-
Molecular Weight: 246.21 g/mol
-
Appearance: Off-white to yellowish needles
-
CAS Number: 131-12-4
Applications in Drug Discovery
This compound exhibits a range of biological activities that are of significant interest for therapeutic development.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various human cancer cell lines. Its mechanism of action often involves the induction of apoptosis (programmed cell death). For instance, in human gastric cancer MGC-803 cells, this compound was shown to inhibit cell growth by inducing apoptosis, with a notable apoptosis ratio of 27.44% after 72 hours of treatment at a concentration of 20 µM. Studies on furanocoumarins, including this compound, suggest that they can modulate multiple signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt pathway.
Anti-inflammatory Activity
Recent studies have highlighted this compound's potent anti-inflammatory properties. It has been shown to ameliorate macrophage inflammation by promoting the ubiquitin-mediated degradation of PARP1 (Poly (ADP-ribose) polymerase 1), a key regulator of inflammatory responses. This mechanism suggests its potential in treating inflammatory conditions like sepsis. This compound can inhibit the expression of pro-inflammatory cytokines and suppress inflammatory signaling pathways. Furthermore, extracts from plants of the Pimpinella genus, which contain this compound, have been traditionally used to treat gastrointestinal disorders and have shown protective effects in models of ulcerative colitis by reducing inflammation.
Anticholinesterase Activity
This compound has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of neurotransmission. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. This compound's ability to inhibit these enzymes suggests its potential as a lead compound for developing drugs to treat neurodegenerative disorders.
Anti-platelet and Antioxidant Activity
This compound has been found to inhibit collagen-induced platelet aggregation, a key process in thrombosis. This effect is mediated through the suppression of the PI3K/Akt signaling pathway. Additionally, this compound exhibits antioxidant properties, which contribute to its overall therapeutic potential by combating oxidative stress, a factor implicated in numerous diseases.
Antimicrobial Activity
Essential oils derived from various Pimpinella species, which contain this compound and other related compounds, have reported antibacterial and antifungal activities. This suggests a potential application for this compound in the development of new antimicrobial agents to combat drug-resistant pathogens.
Data Presentation: Biological Efficacy of this compound
The following tables summarize the quantitative data on the biological activities of this compound and the related compound, isothis compound, for comparative purposes.
Table 1: Anticancer and Cytotoxic Activity
| Compound | Test System (Cell Line) | Efficacy (IC₅₀) | Reference |
|---|---|---|---|
| Isothis compound | Saos-2 (Osteosarcoma) | 42.59 µM | |
| Isothis compound | U266 (Multiple Myeloma) | 84.14 µM | |
| Isothis compound | HT-29 (Colorectal Adenocarcinoma) | 95.53 µM | |
| Isothis compound | RPMI8226 (Multiple Myeloma) | 105.0 µM | |
| Isothis compound | HOS (Osteosarcoma) | 321.6 µM | |
| Isothis compound | HSF (Normal Human Skin Fibroblasts) | 410.7 µM |
| this compound, et al. | U-266, SK-MM-1, RPMI-8226 | 40–370 µg/mL | |
Table 2: Anticholinesterase and Antioxidant Activity
| Activity | Compound | Test System | Efficacy (% Inhibition or IC₅₀) | Reference |
|---|---|---|---|---|
| Cholinesterase Inhibition | This compound | Acetylcholinesterase (AChE) | 23.54% at 20 µg/mL | |
| This compound | Butyrylcholinesterase (BuChE) | 66.55% at 20 µg/mL | ||
| Antioxidant | Isothis compound | Linoleic acid peroxidation | IC₅₀: 11.83 µg/mL |
| | this compound | Linoleic acid peroxidation | IC₅₀: 17.16 µg/mL | |
Visualizations
Caption: this compound Drug Discovery Workflow.
Caption: this compound's Anticancer Mechanism via PI3K/Akt Pathway.
Caption: this compound's Anti-inflammatory Mechanism.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound (Conceptual)
This protocol is a conceptual lab-scale method for extracting furanocoumarins like this compound from dried plant material.
Materials:
-
Dried, powdered plant material (e.g., roots or fruits of Pimpinella sp.)
-
Methanol (extraction solvent)
-
Microwave extraction vessel
-
Microwave extraction system
-
Filter paper or system
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind dried plant material to a fine powder.
-
Extraction: a. Place 2.0 g of the powdered material into a microwave extraction vessel. b. Add 20 mL of methanol (solid-to-liquid ratio of 1:10 g/mL). c. Secure the vessel in the microwave extraction system. d. Set the extraction temperature to 50°C and the extraction time to 1 minute. e. Initiate the microwave program.
-
Post-Extraction: a. Allow the vessel to cool to room temperature. b. Filter the extract to remove solid plant material. c. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques (e.g., preparative HPLC) to isolate pure this compound.
Protocol 2: In Vitro Cytotoxicity - MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound (e.g., 3.125–200 µM). c. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate (e.g., overnight at 37°C or for a few hours at room temperature with gentle shaking) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank control from all other readings. b. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100. c. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting a dose-response curve (Cell Viability vs. Log Concentration) using non-linear regression analysis.
Protocol 3: Anticholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to measure AChE and BuChE inhibitory activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution
-
This compound solution at various concentrations
-
Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
Chromogenic reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in the phosphate buffer.
-
Inhibition Reaction: a. In a 96-well plate, add 20 µL of this compound solution at different concentrations. b. Add 140 µL of phosphate buffer and 20 µL of the enzyme solution. c. Pre-incubate the mixture for 15 minutes at 37°C.
-
Enzymatic Reaction: a. Add 10 µL of DTNB solution to each well. b. Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Absorbance Measurement: Immediately begin monitoring the change in absorbance at 412 nm for 5-10 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the rate of reaction for each concentration. b. The percentage of inhibition is calculated using the formula: (% Inhibition) = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100. c. Determine the IC₅₀ value from the dose-response curve.
Protocol 4: Antimicrobial Susceptibility - Broth Microdilution Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
Materials:
-
This compound stock solution
-
Bacterial or fungal strain
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well and mix, creating a 1:2 dilution. c. Transfer 100 µL from the first well to the second well, and continue this serial two-fold dilution across the plate. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well. This will further dilute the compound concentrations by half.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
References
Pimpinellin: A Potential Lead Compound for Alzheimer's Disease Research - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential of pimpinellin, a natural furanocoumarin, as a lead compound in Alzheimer's disease (AD) research. It summarizes the current, albeit limited, quantitative data on its bioactivity and provides detailed protocols for key experiments to further investigate its therapeutic potential.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Current research for AD therapies explores multi-target approaches, including the inhibition of cholinesterases, reduction of neuroinflammation, and prevention of Aβ aggregation. This compound has emerged as a compound of interest due to its demonstrated anticholinesterase, antioxidant, and anti-inflammatory properties. These application notes and protocols are designed to guide researchers in the systematic evaluation of this compound's potential as a therapeutic agent for AD.
Quantitative Data Summary
Table 1: Cholinesterase Inhibitory Activity of this compound
| Enzyme | Concentration (µg/mL) | Percent Inhibition (%) | Source |
| Acetylcholinesterase (AChE) | 20 | 66.55 | [1] |
| Butyrylcholinesterase (BChE) | 20 | Not Specified | [1] |
Table 2: Other Relevant Biological Activities
| Activity | Assay | Key Findings | Source |
| Anti-inflammatory | LPS-stimulated macrophages | This compound promotes RNF146-mediated ubiquitination and degradation of PARP1, inhibiting the expression of inflammatory cytokines. | Not directly cited |
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the widely used Ellman's method to determine the cholinesterase inhibitory activity of this compound.
Principle: The assay measures the activity of AChE or BChE by quantifying the hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), respectively. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Donepezil (positive control)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and donepezil in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compounds and control by serial dilution in phosphate buffer.
-
Prepare AChE (0.2 U/mL) and BChE (0.2 U/mL) solutions in phosphate buffer.
-
Prepare ATCI (15 mM) and BTCI (15 mM) solutions in deionized water.
-
Prepare DTNB (10 mM) solution in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution (or buffer for control).
-
Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Incubate at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
If sufficient data points are generated, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.
Principle: SH-SY5Y cells are a commonly used model for neuronal studies. Oxidative stress, a key factor in AD pathogenesis, can be induced by agents like hydrogen peroxide (H₂O₂). The neuroprotective effect of this compound is assessed by measuring cell viability using the MTT assay.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After the pre-treatment, induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells (except for the control group) and incubate for another 24 hours.
-
-
MTT Assay for Cell Viability:
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated cells).
-
Plot cell viability against this compound concentration to determine its neuroprotective effect.
-
Anti-Neuroinflammatory Assay in BV-2 Microglial Cells
This protocol outlines a method to assess the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Principle: Microglia are the resident immune cells of the brain and play a crucial role in neuroinflammation in AD. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, leading to the production of pro-inflammatory mediators like nitric oxide (NO). The anti-inflammatory effect of this compound is determined by measuring the inhibition of NO production using the Griess assay.
Materials:
-
BV-2 murine microglial cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Griess Assay for Nitric Oxide (NO) Production:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Use a sodium nitrite standard curve to quantify the concentration of NO.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production by this compound compared to the LPS-treated control group.
-
Determine the IC50 value for the inhibition of NO production.
-
Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Proposed)
As there is currently no direct evidence of this compound's effect on Aβ aggregation, this section provides a proposed protocol based on the standard Thioflavin T (ThT) assay to guide future research.
Principle: The ThT assay is a widely used method to monitor the formation of amyloid fibrils. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates. A reduction in fluorescence in the presence of this compound would indicate an inhibitory effect on Aβ aggregation.
Materials:
-
Amyloid-beta (1-42) peptide (Aβ₄₂)
-
Thioflavin T (ThT)
-
This compound
-
Curcumin (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Preparation of Aβ₄₂ Monomers:
-
Dissolve Aβ₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state.
-
Evaporate the solvent to form a peptide film and then reconstitute in a small volume of DMSO.
-
Dilute the Aβ₄₂ stock solution to the desired final concentration (e.g., 10 µM) in phosphate buffer immediately before the assay.
-
-
Aggregation Assay:
-
In a 96-well plate, mix the Aβ₄₂ solution with various concentrations of this compound or the positive control.
-
Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), add ThT solution (e.g., 5 µM final concentration) to the wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation kinetics curves.
-
Compare the curves of this compound-treated samples to the control (Aβ₄₂ alone) to determine the extent of inhibition.
-
Calculate the percentage of inhibition at the final time point.
-
Visualizations
Signaling Pathway
Caption: Proposed anti-neuroinflammatory mechanism of this compound.
Experimental Workflow
Caption: A logical workflow for investigating this compound in AD research.
References
Application Notes & Protocols for Pimpinellin-Based Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and evaluation of topical formulations containing pimpinellin, a natural furanocoumarin with promising anti-inflammatory properties. The protocols outlined below cover formulation preparation, physicochemical characterization, in vitro performance testing, and cell-based assays to assess efficacy and mechanism of action.
Introduction to this compound
This compound is a naturally occurring furanocoumarin found in various plants of the Apiaceae family. It has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] Its potential to modulate inflammatory pathways makes it a compelling candidate for the development of topical therapies for inflammatory skin conditions.
Mechanism of Action: this compound has been shown to exert its anti-inflammatory effects by inhibiting the overexpression of Poly (ADP-ribose) polymerase 1 (PARP1).[3] This inhibition leads to a reduction in the expression of inflammatory cytokines in macrophages.[3] By promoting the ubiquitin-mediated degradation of PARP1, this compound mitigates the inflammatory cascade, suggesting its therapeutic potential in conditions where inflammation plays a central role.[3] Further research suggests that related compounds can also modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are crucial in skin inflammation.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for designing stable and effective topical formulations. While specific data for this compound is limited, data for the structurally similar isothis compound can provide valuable guidance.
Table 1: Physicochemical Properties of this compound and Isothis compound
| Property | This compound | Isothis compound (for reference) | Source |
| Molecular Formula | C₁₃H₁₀O₅ | C₁₃H₁₀O₅ | |
| Molecular Weight | 246.22 g/mol | 246.21 g/mol | |
| Appearance | White to beige powder | Light yellow fibers | |
| Solubility | DMSO: 2 mg/mL (clear) | DMSO: ~50 mg/mL (with sonication) | |
| DMF: ~30 mg/mL | |||
| Ethanol: ~1 mg/mL | |||
| Practically insoluble in water | Sparingly soluble in aqueous buffers | ||
| Melting Point | Not specified | 151 °C | |
| Storage Stability | Store at -10 to -25°C | Solid form stable for at least 4 years at -20°C. DMSO stock solutions stable for up to 6 months at -80°C. |
Formulation Development Strategies
The poor water solubility of this compound presents a challenge for topical formulation. To enhance its skin penetration and bioavailability, various formulation strategies can be employed.
Table 2: Formulation Strategies for Topical Delivery of this compound
| Formulation Approach | Description | Key Considerations |
| Nanoemulsions | Oil-in-water (O/W) or water-in-oil (W/O) nano-sized emulsions that can encapsulate this compound, improving its solubility and stability. | Surfactant selection is critical to ensure stability and minimize skin irritation. |
| Liposomes | Phospholipid vesicles that can encapsulate lipophilic compounds like this compound, potentially enhancing penetration into deeper skin layers. | Vesicle size, charge, and lamellarity will influence skin interaction and stability. |
| Microemulgels | A combination of a microemulsion with a gel base, offering good skin feel, sustained release, and improved permeation. | The choice of gelling agent will impact viscosity, spreadability, and release characteristics. |
| Ointments and Creams | Traditional semi-solid formulations where this compound can be dispersed or dissolved in the oil phase. | The composition of the base can significantly affect drug release and skin feel. |
Experimental Protocols
Protocol for Preparation of a this compound-Loaded Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-speed homogenization method.
Materials:
-
This compound
-
Caprylic/capric triglycerides (Oil phase)
-
Polysorbate 80 (Surfactant)
-
Sorbitan oleate (Co-surfactant)
-
Glycerin (Humectant)
-
Phenoxyethanol (Preservative)
-
Purified water (Aqueous phase)
Procedure:
-
Oil Phase Preparation: Dissolve this compound in caprylic/capric triglycerides to a final concentration of 0.1-1.0% (w/w). Gently heat the mixture to 60°C to aid dissolution.
-
Add Polysorbate 80 and Sorbitan oleate to the oil phase and mix until a homogenous solution is formed.
-
Aqueous Phase Preparation: Dissolve Glycerin and Phenoxyethanol in purified water and heat to 60°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-speed homogenization at 10,000-20,000 rpm for 5-10 minutes to form a nanoemulsion.
-
Cool the nanoemulsion to room temperature with gentle stirring.
Protocol for Physicochemical Characterization of Topical Formulations
This protocol outlines key tests to characterize the physical properties of the developed this compound formulation.
Table 3: Physicochemical Characterization Methods
| Parameter | Method | Purpose |
| Appearance and Homogeneity | Visual inspection and microscopy | To assess the uniformity and presence of any phase separation or aggregation. |
| pH | pH meter | To ensure the formulation's pH is within a range compatible with skin (typically 4.5-6.0). |
| Viscosity and Rheology | Rotational viscometer/rheometer | To determine the flow properties, which affect spreadability and application. |
| Particle Size and Distribution | Dynamic Light Scattering (for nanoemulsions) | To determine the size of the droplets, which influences stability and skin penetration. |
| Stability | Freeze-thaw cycling and long-term storage at different temperatures | To evaluate the physical and chemical stability of the formulation over time. |
Protocol for In Vitro Release Testing (IVRT)
This protocol is adapted from the USP guidelines for evaluating drug release from semi-solid dosage forms using Franz diffusion cells.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)
-
This compound topical formulation
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Cell Assembly: Mount the synthetic membrane on the Franz diffusion cell, separating the donor and receptor compartments.
-
Receptor Medium: Fill the receptor compartment with the receptor medium and equilibrate at 32 ± 0.5°C to mimic skin temperature. Ensure no air bubbles are trapped beneath the membrane.
-
Formulation Application: Apply a finite dose of the this compound formulation to the membrane surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of this compound released per unit area versus the square root of time. The slope of the linear portion of the plot represents the release rate.
Protocol for Cell-Based Anti-Inflammatory Assays
This protocol uses a human keratinocyte cell line (e.g., HaCaT) to evaluate the anti-inflammatory effects of the this compound formulation.
Materials:
-
HaCaT human keratinocyte cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α/IFN-γ) to induce inflammation
-
This compound formulation
-
Nitric Oxide (NO) detection kit (Griess reagent)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Culture: Culture HaCaT cells to 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the this compound formulation (or this compound extract from the formulation) for a specified period (e.g., 2 hours).
-
Inflammation Induction: Induce an inflammatory response by adding LPS or a cytokine cocktail to the cell culture medium and incubate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the level of nitrite (a stable product of NO) using the Griess reagent, following the manufacturer's instructions.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using specific ELISA kits.
-
Data Analysis: Compare the levels of NO and cytokines in this compound-treated cells to the untreated and inflammation-induced control groups.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 4: Summary of Formulation Characterization Data (Example)
| Formulation Code | This compound Conc. (%) | Appearance | pH | Viscosity (cP) | Particle Size (nm) |
| Pimp-NE-01 | 0.5 | Homogeneous, milky | 5.6 ± 0.1 | 1500 ± 50 | 180 ± 10 |
| Pimp-NE-02 | 1.0 | Homogeneous, milky | 5.5 ± 0.2 | 1650 ± 60 | 210 ± 15 |
| Placebo-NE | 0 | Homogeneous, milky | 5.7 ± 0.1 | 1480 ± 45 | 175 ± 12 |
Table 5: In Vitro Release Profile of this compound (Example Data)
| Time (hours) | Cumulative this compound Released (µg/cm²) |
| 1 | 10.5 ± 1.2 |
| 2 | 18.2 ± 2.1 |
| 4 | 30.8 ± 3.5 |
| 6 | 45.1 ± 4.8 |
| 8 | 58.9 ± 5.5 |
| 12 | 75.3 ± 6.9 |
| 24 | 98.6 ± 8.2 |
Table 6: Effect of this compound Formulation on Inflammatory Markers in HaCaT Cells (Example Data)
| Treatment Group | NO Production (% of Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control (Untreated) | 100 ± 8 | 50 ± 5 | 30 ± 4 |
| LPS-Treated | 450 ± 25 | 800 ± 50 | 650 ± 45 |
| LPS + this compound (0.5%) | 220 ± 15 | 350 ± 30 | 280 ± 25 |
| LPS + this compound (1.0%) | 150 ± 12 | 180 ± 20 | 150 ± 18 |
Conclusion
These application notes and protocols provide a framework for the systematic development and evaluation of this compound-based topical formulations. By following these methodologies, researchers can effectively characterize the physicochemical properties, in vitro performance, and biological activity of their formulations, paving the way for the development of novel topical therapies for inflammatory skin diseases. Further studies should focus on in vivo efficacy and safety assessments to translate these promising in vitro findings into clinical applications.
References
Pimpinellin: A Natural Furanocoumarin for Cellular Imaging Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimpinellin, a naturally occurring furanocoumarin, presents potential as a fluorescent marker for cellular imaging. As a member of the coumarin family, known for its fluorescent properties, this compound's intrinsic fluorescence makes it a candidate for visualizing cellular structures and processes.[1] This document provides an overview of this compound's known characteristics and detailed protocols for its application in cellular imaging, intended to guide researchers in utilizing this compound in their studies. While comprehensive photophysical data for this compound is still emerging, this guide offers a starting point based on available information and the properties of structurally related compounds.
Physicochemical and Photophysical Properties
This compound's utility as a fluorescent marker is underpinned by its molecular structure and resulting spectroscopic properties. The available data on its physicochemical and photophysical characteristics are summarized below. It is important to note that while UV absorbance is documented, specific fluorescence excitation and emission maxima, quantum yield, and photostability data for this compound are not extensively reported. The UV absorption peaks can, however, guide the initial selection of excitation wavelengths for fluorescence microscopy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₅ | [2] |
| Molecular Weight | 246.2 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | DMF: 30 mg/ml, DMSO: 5 mg/ml | [2] |
Table 2: Photophysical Properties of this compound
| Property | Value | Reference |
| UV Absorption Maxima (λmax) | 223, 242, 249, 272, 313 nm | |
| Predicted Excitation Wavelength | ~313 nm (based on longest λmax) | |
| Predicted Emission Wavelength | Blue-Green region (estimated based on other furanocoumarins) | |
| Quantum Yield (Φ) | Not Reported | |
| Photostability | Not Reported |
Cytotoxicity Data
Before employing any compound for live-cell imaging, it is crucial to assess its potential cytotoxicity. This compound has been shown to exhibit cytotoxic effects in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a benchmark for determining non-toxic concentrations suitable for imaging studies. It is recommended to use concentrations well below the IC₅₀ values to maintain cell health and integrity during imaging experiments.
Table 3: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| MGC-803 | Gastric Cancer | 72 | 14.4 ± 0.3 | |
| PC3 | Prostate Cancer | 72 | 20.4 ± 0.5 | |
| A375 | Melanoma | 72 | 29.2 ± 0.6 |
Experimental Protocols
The following protocols are provided as a guide for using this compound as a fluorescent marker in cellular imaging. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
-
-
Procedure:
-
Based on its solubility, prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 2.46 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Live-Cell Staining and Imaging
This protocol describes the general procedure for staining live cells with this compound and subsequent imaging using fluorescence microscopy.
-
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)
-
-
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. Based on cytotoxicity data, a starting concentration range of 1-10 µM is recommended. It is crucial to perform a concentration-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess unbound this compound.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
Excitation: Use an excitation wavelength around 313 nm (or the closest available filter, such as a DAPI/UV filter set).
-
Emission: Collect the emission in the blue to green region of the spectrum. The exact emission maximum should be determined experimentally.
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
-
Protocol 3: Fixed-Cell Staining
For experiments requiring fixed samples, the following protocol can be adapted.
-
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
This compound stock solution (10 mM in DMSO)
-
PBS
-
Mounting medium
-
Microscope slides
-
-
Procedure:
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with a suitable buffer for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 1-10 µM).
-
Incubate the fixed cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound this compound.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter sets as described in the live-cell imaging protocol.
-
-
Visualizations
The following diagrams illustrate the experimental workflow for cellular imaging with this compound and a hypothetical signaling pathway that could be investigated, given this compound's known cytotoxic and apoptosis-inducing properties.
Caption: Workflow for cellular imaging using this compound.
Caption: this compound's potential role in apoptosis imaging.
Conclusion
This compound holds promise as a natural fluorescent marker for cellular imaging. Its furanocoumarin structure provides intrinsic fluorescence, and its cytotoxic properties suggest potential applications in studying cellular processes like apoptosis. However, further characterization of its photophysical properties, including fluorescence excitation and emission spectra, quantum yield, and photostability, is necessary to fully realize its potential. The protocols provided here offer a foundation for researchers to begin exploring the use of this compound in their cellular imaging experiments, with the understanding that optimization will be key to successful application. As with any new fluorescent probe, careful validation and characterization are essential for obtaining reliable and reproducible results.
References
In Vitro Assessment of Pimpinellin's Anti-inflammatory Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the anti-inflammatory properties of Pimpinellin in vitro. This document outlines detailed protocols for key assays, presents quantitative data in a clear format, and illustrates the underlying signaling pathways involved in this compound's mechanism of action.
Introduction to this compound's Anti-inflammatory Potential
This compound, a furanocoumarin found in plants of the Pimpinella genus, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. In vitro studies are crucial for elucidating the mechanisms by which this compound exerts its activity and for quantifying its potency. This document details the protocols to investigate this compound's ability to modulate key inflammatory mediators and signaling pathways.
Quantitative Assessment of Anti-inflammatory Activity
The following table summarizes the inhibitory effects of a related Pimpinella species extract on a key inflammatory mediator. While specific data for this compound is still emerging, this provides a relevant benchmark.
Table 1: Inhibitory Concentration (IC50) of Pimpinella anisoides Ethanolic Extract on Nitric Oxide Production
| Inflammatory Mediator | Cell Line | Inducer | IC50 Value | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 72.7 µg/mL | [1] |
Key Signaling Pathways Modulated by this compound
This compound is understood to exert its anti-inflammatory effects by modulating critical signaling cascades within inflammatory cells. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Compounds with anti-inflammatory activity, potentially including this compound, can interfere with this process.
References
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Pimpinellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimpinellin, a naturally occurring furanocoumarin found in various plants of the Apiaceae and Rutaceae families, has garnered scientific interest for its diverse pharmacological activities. Emerging evidence suggests that this compound may possess neuroprotective properties, making it a potential candidate for the development of novel therapeutics for neurodegenerative diseases. This document provides a comprehensive guide to the methods and protocols for evaluating the neuroprotective effects of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined below are based on established methodologies for assessing neuroprotection and have been adapted for the specific evaluation of this compound.
Data Presentation
The following tables summarize key quantitative data related to the biological activities of this compound. It is important to note that direct quantitative data on the neuroprotective effects of this compound in neuronal cell models is limited in the current literature. The data presented here is derived from studies on related biological activities, such as cholinesterase inhibition, which is relevant to neurodegeneration. Further experimental validation is required to establish specific neuroprotective efficacy.
Table 1: Cholinesterase Inhibition by this compound
| Enzyme | IC50 (µM) | Source |
| Acetylcholinesterase (AChE) | 66.55 | [1] |
| Butyrylcholinesterase (BChE) | >100 (inactive) | [1] |
Table 2: Antioxidant Activity of this compound and a Related Furanocoumarin
| Assay | Compound | Activity/Potency | Source |
| Linoleic Acid Peroxidation | Isothis compound | More potent than this compound | [2] |
| DPPH Radical Scavenging | This compound-rich extract | IC50 of 7.83 µg/ml | [3] |
Experimental Protocols
In Vitro Neuroprotection Assays
A common and effective approach to assess the neuroprotective potential of a compound is to use an in vitro model of neuronal cell death. The human neuroblastoma cell line, SH-SY5Y, is widely used for this purpose as it can be differentiated into a neuronal phenotype. In this model, neuronal damage is induced by a neurotoxin, and the ability of this compound to protect the cells from this damage is evaluated.
1.1. Cell Culture and Differentiation of SH-SY5Y Cells
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Retinoic acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Poly-D-lysine coated culture plates/flasks
-
-
Protocol:
-
Culture SH-SY5Y cells in DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, seed the cells onto poly-D-lysine coated plates.
-
Induce differentiation by treating the cells with 10 µM retinoic acid for 5-7 days.
-
For terminal differentiation, replace the medium with serum-free medium containing 50 ng/mL BDNF for an additional 3 days.
-
1.2. Induction of Neuronal Damage
Glutamate-induced excitotoxicity is a common model for neuronal damage.
-
Protocol:
-
After differentiation, pre-treat the SH-SY5Y cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Induce neuronal damage by exposing the cells to a neurotoxic concentration of glutamate (e.g., 25-50 mM) for 24 hours. A concentration-response curve for glutamate should be established to determine the optimal toxic concentration.
-
1.3. Assessment of Cell Viability (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
-
Protocol:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
1.4. Assessment of Cell Membrane Integrity (LDH Assay)
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Materials:
-
LDH cytotoxicity assay kit
-
-
Protocol:
-
After the treatment period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
LDH release is expressed as a percentage of the positive control (cells lysed with Triton X-100).
-
1.5. Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay determines the antioxidant capacity of this compound by measuring its ability to reduce intracellular ROS levels.
-
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) dye
-
-
Protocol:
-
After pre-treatment with this compound, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Induce oxidative stress with a pro-oxidant such as H₂O₂ (e.g., 100 µM) for 1 hour.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 530 nm) using a fluorescence microplate reader.
-
A decrease in fluorescence indicates a reduction in ROS levels.
-
1.6. Assessment of Apoptosis (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
-
Protocol:
-
After treatment, lyse the cells according to the kit's protocol.
-
Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (excitation ~380 nm, emission ~460 nm for fluorometric) using a microplate reader.
-
A decrease in caspase-3 activity indicates an anti-apoptotic effect.
-
Western Blot Analysis of Signaling Pathways
Western blotting can be used to investigate the effect of this compound on key signaling pathways involved in neuroprotection, such as the Nrf2/HO-1 and NF-κB pathways.
-
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Nrf2 (for nuclear and cytoplasmic fractions)
-
HO-1
-
NF-κB p65 (for nuclear and cytoplasmic fractions)
-
Phospho-IκBα
-
β-actin or GAPDH (as loading controls)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound's neuroprotective effects.
Signaling Pathways
Nrf2/HO-1 Signaling Pathway
Caption: this compound's proposed activation of the Nrf2/HO-1 antioxidant pathway.
NF-κB Signaling Pathway
Caption: this compound's proposed inhibition of the pro-inflammatory NF-κB pathway.
References
Application Notes and Protocols for Pimpinellin as a Natural Pesticide in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of pimpinellin, a naturally occurring furanocoumarin, as a biodegradable and eco-friendly pesticide for agricultural applications. This document outlines its potential applications, summarizes the available efficacy data for the broader class of furanocoumarins, and provides detailed protocols for its extraction, purification, and evaluation as an insecticide, fungicide, and herbicide.
Introduction to this compound
This compound is a linear furanocoumarin found in various plants of the Pimpinella genus (Apiaceae family). Natural compounds are a promising source of new pesticides due to their biodegradability and novel modes of action, which can help in managing resistance to synthetic pesticides.[1] Furanocoumarins, including this compound, are known for their phototoxic properties and their role in plant defense against insects and fungi.[2][3] this compound's proposed mechanisms of action as a pesticide include inhibition of crucial enzymes in pests and interference with their genetic material.
Application as a Natural Insecticide
This compound is a promising candidate for the development of a natural insecticide. Its potential mechanisms of action target the nervous system and detoxification pathways of insects.
Proposed Mechanisms of Action
-
Acetylcholinesterase (AChE) Inhibition: this compound has demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] AChE is a critical enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[5]
-
Cytochrome P450 Inhibition: Furanocoumarins are known inhibitors of cytochrome P450 monooxygenases. These enzymes are essential for insects to detoxify a wide range of xenobiotics, including insecticides and plant toxins. By inhibiting these enzymes, this compound can enhance its own toxicity and potentially synergize with other insecticidal compounds.
-
Antifeedant Activity: Several linear furanocoumarins have been identified as potent antifeedants against various insect pests, including Spodoptera littoralis. This activity reduces crop damage by deterring insects from feeding.
Efficacy Data for Linear Furanocoumarins (as a proxy for this compound)
| Compound | Target Pest | Activity Type | Efficacy | Reference |
| Isothis compound | Spodoptera littoralis | Growth Inhibition | Slight decrease in RGR and RCR | |
| Bergapten | Spodoptera littoralis | Growth Inhibition | Lowest RGR, high RCR (indicating post-ingestive toxicity) | |
| Xanthotoxin | Spodoptera littoralis | Growth Inhibition | Heavily decreased RGR and RCR |
RGR: Relative Growth Rate, RCR: Relative Consumption Rate
Application as a Natural Fungicide
This compound and other furanocoumarins have shown potential in controlling the growth of pathogenic fungi that affect crops.
Proposed Mechanism of Action
-
DNA Intercalation: Furanocoumarins are well-known DNA intercalators. These planar molecules can insert themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to the inhibition of fungal growth and proliferation. This process is often enhanced by UV light, leading to the formation of covalent adducts with DNA bases.
Efficacy Data for Furanocoumarin Derivatives
Studies on psoralen derivatives, a class of linear furanocoumarins to which this compound belongs, have shown promising antifungal activity against important plant pathogens.
| Compound Class/Derivative | Target Fungus | Inhibition (%) at 100 µg/mL | Reference |
| Fused Furanocoumarin Analogs | Botrytis cinerea | 50.0 - 67.9% | |
| Fused Furanocoumarin Analogs | Rhizoctonia solani | 58.2 - 62.4% | |
| 4-Methoxycoumarin | Rhizoctonia solani | EC50 = 21 µg/mL |
Application as a Natural Herbicide
Coumarin and its derivatives have been investigated for their phytotoxic effects on various weed species, suggesting a potential role for this compound as a bioherbicide.
Proposed Mechanism of Action
-
Inhibition of Germination and Seedling Growth: Coumarins can inhibit seed germination and suppress the growth of roots and shoots in developing seedlings. The exact molecular targets are still under investigation but may involve interference with cellular respiration, cell division, and hormonal balance.
Efficacy Data for Coumarin and its Derivatives
| Compound | Target Weed | Activity Type | Efficacy (at 60 mg/L) | Reference |
| Coumarin | Portulaca oleracea | Growth Inhibition | Significant | |
| Coumarin-Carbon Dots | Setaria viridis | Germination Inhibition | Complete inhibition | |
| Coumarin | Amaranthus retroflexus | Emergence Inhibition | ED50 = 438 ppm | |
| Coumarin | Chenopodium album | Emergence Inhibition | ED50 = 388 ppm |
ED50: Effective dose to inhibit emergence by 50%
Experimental Protocols
Extraction and Purification of this compound
This protocol is based on a microwave-assisted extraction (MAE) method, which is efficient for extracting furanocoumarins.
Materials:
-
Dried and powdered plant material (e.g., from Pimpinella species)
-
Methanol
-
Hexane
-
Ethyl acetate
-
Deionized water
-
Microwave extraction system
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
HPLC system for purity analysis
Procedure:
-
Extraction:
-
Weigh 2.0 g of dried plant powder (particle size 0.15-0.30 mm).
-
Add 20 mL of methanol (solid/liquid ratio of 1:10 g/mL).
-
Perform microwave-assisted extraction at 50°C for 1 minute.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Prepare the two-phase solvent system for HSCCC: hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v).
-
Dissolve the crude extract in a suitable amount of the solvent mixture.
-
Perform HSCCC separation to isolate this compound.
-
Collect the fractions containing this compound based on UV detection.
-
-
Purity Analysis:
-
Analyze the collected fractions using HPLC to determine the purity of this compound.
-
Confirm the structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Insecticidal Activity Assay (Dietary Utilization Bioassay)
This protocol assesses the antifeedant and toxic effects of this compound on a model insect pest like Spodoptera littoralis.
Materials:
-
Third-instar larvae of Spodoptera littoralis
-
Artificial diet
-
This compound
-
Acetone (or other suitable solvent)
-
Petri dishes
-
Analytical balance
-
Drying oven
Procedure:
-
Diet Preparation:
-
Prepare the artificial diet according to a standard recipe.
-
Dissolve this compound in a minimal amount of acetone to prepare a stock solution.
-
Incorporate the this compound solution into the diet to achieve the desired final concentrations (e.g., 50, 100, 200 ppm). Prepare a control diet with acetone only.
-
Allow the acetone to evaporate completely.
-
-
Bioassay:
-
Pre-weigh individual third-instar larvae.
-
Place one larva in each Petri dish containing a pre-weighed amount of the treated or control diet.
-
Maintain the larvae at 25 ± 1°C with a 16:8 h (light:dark) photoperiod.
-
After a set period (e.g., 48 or 72 hours), record larval mortality.
-
For surviving larvae, record their final weight and the weight of the remaining diet.
-
Dry the larvae and remaining diet to a constant weight in a drying oven.
-
-
Data Analysis:
-
Calculate the Relative Growth Rate (RGR) and Relative Consumption Rate (RCR).
-
Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
-
Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against phytopathogenic fungi.
Materials:
-
Pure cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes or 96-well microtiter plates
-
Spectrophotometer (for broth dilution method)
Procedure (Agar Dilution Method):
-
Media Preparation:
-
Prepare PDA and autoclave.
-
Cool the PDA to about 45-50°C.
-
Dissolve this compound in DMSO to create a stock solution.
-
Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile Petri dishes and allow to solidify.
-
-
Inoculation:
-
Take a 5 mm mycelial plug from the edge of an actively growing fungal culture.
-
Place the plug mycelial-side down in the center of each PDA plate.
-
-
Incubation and Measurement:
-
Incubate the plates at 25-28°C in the dark.
-
Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
-
Determine the MIC, which is the lowest concentration that completely inhibits visible fungal growth.
-
Herbicidal Activity Assay (Seed Germination Inhibition)
This protocol evaluates the effect of this compound on the germination of weed seeds.
Materials:
-
Seeds of a target weed species (e.g., Amaranthus retroflexus)
-
This compound
-
Acetone or DMSO
-
Sterile distilled water
-
Sterile Petri dishes with filter paper
-
Growth chamber
Procedure:
-
Preparation of Test Solutions:
-
Dissolve this compound in a small amount of acetone or DMSO to make a stock solution.
-
Prepare a series of dilutions in sterile distilled water to obtain the desired test concentrations (e.g., 50, 100, 250, 500 ppm). Include a solvent control.
-
-
Bioassay:
-
Place two layers of sterile filter paper in each Petri dish.
-
Add a fixed volume (e.g., 5 mL) of the respective test solution or control to each dish.
-
Place a predetermined number of seeds (e.g., 25) on the moist filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation and Assessment:
-
Incubate the dishes in a growth chamber with controlled temperature and light conditions (e.g., 25°C, 12:12 h light:dark).
-
After a specific period (e.g., 7 days), count the number of germinated seeds (radicle emergence > 2 mm).
-
Calculate the germination inhibition percentage for each concentration.
-
Determine the IC50 (concentration for 50% inhibition of germination).
-
Visualizations of Proposed Mechanisms and Workflows
Caption: Proposed insecticidal mechanism of this compound via acetylcholinesterase inhibition.
Caption: this compound's potential to enhance toxicity by inhibiting cytochrome P450.
Caption: Proposed fungicidal mechanism of this compound through DNA intercalation.
Caption: General experimental workflow for evaluating this compound as a natural pesticide.
References
- 1. researchgate.net [researchgate.net]
- 2. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 3. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis, isolation and insecticidal activity of linear furanocoumarins and other coumarin derivatives fromPeucedanum (Apiaceae: Apioideae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low solubility of Pimpinellin in aqueous solutions
Welcome to the technical support center for overcoming the challenges of Pimpinellin's low aqueous solubility. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is classified as practically insoluble in water[1]. While one source provides an estimated aqueous solubility of 871.1 mg/L (approximately 0.87 mg/mL) at 25°C, it is generally considered to have very poor solubility in aqueous buffers[2].
Q2: In which organic solvents is this compound soluble?
This compound is soluble in several organic solvents. It is soluble in alcohol[1]. More specifically, its solubility has been reported to be approximately 5 mg/mL to 49 mg/mL in Dimethyl Sulfoxide (DMSO) and around 30 mg/mL in Dimethylformamide (DMF)[3][4]. Sonication may be required to achieve complete dissolution in DMSO.
Q3: My this compound is not dissolving in my aqueous buffer. What should I do?
This is a common issue due to this compound's hydrophobic nature. Here are a few troubleshooting steps:
-
Prepare a stock solution: First, dissolve the this compound in an organic solvent like DMSO to create a concentrated stock solution.
-
Dilute into aqueous buffer: Subsequently, dilute the stock solution into your aqueous buffer. Be aware that the final concentration of the organic solvent should be kept low (typically ≤ 0.1%) to avoid toxic effects on cells.
-
Consider solubility enhancement techniques: If you require a higher concentration in an aqueous medium than achievable by simple dilution, you will need to employ solubility enhancement techniques. The following sections provide detailed guidance on these methods.
Troubleshooting Guides: Solubility Enhancement Techniques
For researchers requiring higher aqueous concentrations of this compound, several techniques can be employed. Below are detailed guides and protocols for common and effective methods.
Co-solvency
The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.
Quantitative Data on Co-solvency:
While specific data for this compound is limited, studies on other poorly soluble compounds demonstrate the potential of this method. For instance, the solubility of the poorly water-soluble drug piroxicam increases exponentially with a rising concentration of ethanol in an ethanol-water mixture.
| Co-solvent System | Typical Concentration Range | Expected Solubility Enhancement |
| Ethanol-Water | 5-20% (v/v) | Can lead to a multi-fold increase in solubility. |
| Propylene Glycol-Water | 10-30% (v/v) | Effective for many hydrophobic compounds. |
| DMSO-Aqueous Buffer | <1% (v/v) for cell-based assays | Primarily for dilution of a stock solution. |
Experimental Protocol: Co-solvent Method
-
Prepare a concentrated stock solution: Dissolve this compound in a water-miscible organic solvent such as ethanol or propylene glycol to a known concentration.
-
Prepare the aqueous phase: Have your desired aqueous buffer ready.
-
Titrate the co-solvent: Slowly add the aqueous phase to the this compound stock solution while stirring vigorously. Alternatively, add the stock solution dropwise to the aqueous buffer.
-
Observe for precipitation: Monitor the solution for any signs of precipitation. The point just before precipitation occurs is the maximum solubility in that co-solvent/water mixture.
-
Final concentration: Ensure the final concentration of the co-solvent is compatible with your experimental system, especially for in vitro and in vivo studies.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with enhanced aqueous solubility.
Quantitative Data on Cyclodextrin Complexation:
Phase solubility studies on coumarins and other hydrophobic drugs have shown significant solubility enhancement with cyclodextrins. For example, the solubility of 6-methylcoumarin increases linearly with increasing concentrations of hydroxypropyl-β-cyclodextrin (HP-β-CD).
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Typical Solubility Enhancement |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | Can increase solubility by several orders of magnitude. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1:1 | Often provides a significant increase in solubility. |
| β-cyclodextrin (β-CD) | 1:1 | Effective, but the complex itself may have limited solubility. |
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required amounts of this compound and a selected cyclodextrin (e.g., HP-β-CD) for a 1:1 molar ratio.
-
Mixing: In a mortar, accurately weigh the calculated amounts of this compound and cyclodextrin.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a thick paste.
-
Trituration: Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Determination: Determine the aqueous solubility of the prepared inclusion complex compared to the free drug.
Solid Dispersion
Solid dispersion involves dispersing the drug in an inert hydrophilic carrier at a solid state. This can be achieved by methods such as solvent evaporation or fusion. The resulting product can have a significantly increased dissolution rate and apparent solubility.
Quantitative Data on Solid Dispersion:
| Carrier Polymer | Drug:Carrier Ratio (w/w) | Preparation Method | Expected Outcome |
| Polyvinylpyrrolidone (PVP K30) | 1:1 to 1:5 | Solvent Evaporation | Significant increase in dissolution rate. |
| Polyethylene Glycol (PEG 6000) | 1:1 to 1:10 | Fusion Method | Improved wettability and dissolution. |
| Hydroxypropyl Methylcellulose (HPMC) | 1:2 to 1:8 | Kneading | Enhanced solubility and dissolution. |
Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol or methanol).
-
Evaporation: Evaporate the solvent using a rotary evaporator under vacuum. A thin film of the solid dispersion will form on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape off the dried solid dispersion and pulverize it into a fine powder.
-
Characterization: Characterize the solid dispersion for its dissolution properties in comparison to the pure drug.
Nanoparticle Formulation
Encapsulating this compound into nanoparticles can improve its aqueous dispersibility and bioavailability. Techniques like nanoprecipitation are suitable for hydrophobic drugs.
Quantitative Data on Nanoparticle Formulation:
The encapsulation of hydrophobic drugs into polymeric nanoparticles can lead to a significant increase in their apparent solubility and bioavailability. The drug loading and encapsulation efficiency will depend on the chosen polymer and preparation method.
| Polymer | Method | Typical Particle Size | Key Advantages |
| Poly(lactic-co-glycolic acid) (PLGA) | Nanoprecipitation | 100-300 nm | Biocompatible, sustained release. |
| Chitosan | Ionic Gelation | 200-500 nm | Mucoadhesive, enhances absorption. |
| Solid Lipid Nanoparticles (SLNs) | Hot Homogenization | 50-200 nm | High drug loading, good stability. |
Experimental Protocol: this compound-Loaded PLGA Nanoparticles (Nanoprecipitation)
-
Organic Phase Preparation: Dissolve this compound and PLGA in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Evaporation: Stir the nanoparticle suspension for several hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the this compound-loaded nanoparticles.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess stabilizer and then lyophilize them to obtain a dry powder.
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways. The following diagrams, generated using DOT language, illustrate these interactions.
Caption: this compound's inhibition of platelet aggregation via the PI3K/Akt and MAPK pathways.
Caption: this compound promotes RNF146-mediated PARP1 ubiquitination and degradation.
Caption: this compound acts as a GABA-A receptor antagonist, blocking inhibitory neurotransmission.
References
Technical Support Center: Optimizing HPLC Parameters for Pimpinellin Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing High-Performance Liquid Chromatography (HPLC) for the separation and quantification of Pimpinellin. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions related to the HPLC analysis of this compound and other furanocoumarins.
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing for this compound, a common issue with furanocoumarins, is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar functionalities of this compound, leading to tailing.
-
Solution:
-
Use an End-Capped Column: Employ a column where the residual silanol groups are chemically deactivated (end-capped).
-
Lower the Mobile Phase pH: Adding a small amount of an acid modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[1]
-
-
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte, contributing to poor peak shape.
-
Solution: Maintain a slightly acidic mobile phase (pH 3-4) to ensure consistent protonation of this compound and minimize interactions with the stationary phase.
-
-
Column Overload: Injecting too high a concentration of the sample can saturate the column, leading to peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
Q2: I am observing poor resolution between this compound and other co-eluting furanocoumarins. How can I improve the separation?
A2: Achieving baseline separation of structurally similar furanocoumarins requires careful optimization of chromatographic conditions.
-
Mobile Phase Composition: The choice and ratio of organic solvent to the aqueous phase are critical for resolution.
-
Solution:
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation due to different solvent properties.
-
Optimize the Gradient: If using a gradient elution, adjust the gradient slope. A shallower gradient around the elution time of this compound can significantly improve resolution between closely eluting peaks.
-
-
-
Column Chemistry: Not all C18 columns are the same. The specific bonding chemistry can influence selectivity.
-
Solution: Consider trying a C18 column from a different manufacturer or a column with a different stationary phase, such as a phenyl-hexyl or a cyano phase, which can offer different selectivities for aromatic compounds like furanocoumarins.
-
-
Temperature: Column temperature affects mobile phase viscosity and the kinetics of mass transfer.
-
Solution: Operating at a slightly elevated and controlled temperature (e.g., 30-40°C) can sometimes improve peak shape and resolution.
-
Q3: My retention times for this compound are shifting between injections. What could be causing this instability?
A3: Fluctuating retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase and column equilibration.
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Solution: Ensure a sufficient equilibration time between runs, typically 10-15 column volumes of the initial mobile phase.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily, ensure it is thoroughly mixed, and degas it properly before use to remove dissolved gases that can cause pump problems.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.
-
Solution: Regularly inspect the pump for leaks and perform routine maintenance as recommended by the manufacturer.
-
Q4: I am not detecting a this compound peak, or the peak is very small. What should I check?
A4: A missing or small peak can be due to several factors, from sample preparation to detector settings.
-
Sample Degradation: this compound, like other furanocoumarins, can be sensitive to light and high temperatures.
-
Solution: Protect samples from light and store them at a low temperature. Prepare fresh sample solutions for analysis.
-
-
Incorrect Detection Wavelength: The UV detector must be set to a wavelength where this compound has strong absorbance.
-
Solution: this compound and other furanocoumarins typically have strong absorbance around 254 nm and 310 nm. Verify that the detector is set to an appropriate wavelength. A diode array detector (DAD) can be used to scan a range of wavelengths to determine the optimal detection wavelength.
-
-
Insufficient Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your method.
-
Solution: Concentrate your sample extract or inject a larger volume (if column overload is not an issue).
-
Data Presentation: HPLC Parameters for Furanocoumarin Separation
The following table summarizes typical HPLC parameters used for the separation of this compound and other furanocoumarins. These parameters can serve as a starting point for method development.
| Parameter | Typical Conditions |
| Column | C18 (e.g., Hypersil, Zorbax, Ascentis Express), 250 mm x 4.6 mm, 5 µm or 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient |
| Example Isocratic Mobile Phase | Methanol:Water (70:30, v/v)[2] |
| Example Gradient Program | 5% to 100% Acetonitrile over 30-60 minutes[3] |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | 254 nm or 310 nm[3] |
| Injection Volume | 10 - 20 µL |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in a plant extract using HPLC.
1. Sample Preparation
-
Grinding: Grind the dried plant material (e.g., roots, fruits) into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Perform extraction using a suitable solvent such as methanol or ethanol. Accelerated Solvent Extraction (ASE) or ultrasonication can be employed for efficient extraction.[4]
-
For example, add 20 mL of methanol to the powdered sample and sonicate for 30 minutes.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column.
-
Dilution: If necessary, dilute the filtered extract with the initial mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
2. HPLC Analysis
-
Chromatographic System: Use an HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 15% B
-
5-35 min: Linear gradient from 15% to 60% B
-
35-40 min: Hold at 100% B
-
40.1-45 min: Return to 15% B for column equilibration.
-
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 30°C.
-
Detection: Set the detection wavelength to 310 nm.
-
Injection: Inject 10 µL of the prepared sample and standard solutions.
3. Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the initial mobile phase.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Calculation: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in optimizing HPLC parameters for this compound separation.
Caption: Troubleshooting workflow for HPLC optimization of this compound separation.
Caption: General experimental workflow for this compound quantification by HPLC.
References
Troubleshooting Pimpinellin instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pimpinellin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or has precipitated after preparation. What should I do?
A1: this compound has low aqueous solubility and may precipitate, especially when diluting a stock solution into an aqueous buffer. Here are several troubleshooting steps:
-
Sonication and Gentle Heating: If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[1]
-
Reduce Final Concentration: The concentration of this compound in your final working solution may be too high. Try lowering the final concentration.
-
Slow Addition and Mixing: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring. This helps to avoid localized high concentrations that can lead to precipitation.
-
Minimize Organic Solvent: Ensure the volume of the organic solvent from your stock solution is a small fraction (typically less than 5%) of the total reaction volume to maintain compatibility with the aqueous buffer.
Q2: I'm observing a change in the color of my this compound solution over time. What does this indicate?
A2: A color change in your this compound solution can be an indicator of degradation. Furanocoumarins like this compound are susceptible to degradation under certain conditions, which can lead to the formation of colored byproducts. The key factors to consider are:
-
Light Exposure: this compound is a furanocoumarin and is likely sensitive to light, particularly UV radiation.[2] Exposure to light can cause photolysis, leading to degradation. Always protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.
-
pH of the Solution: The stability of furanocoumarins can be pH-dependent. While specific data for this compound is limited, related compounds are known to be less stable in alkaline conditions. It is crucial to control the pH of your solution.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Store stock solutions at recommended low temperatures and prepare working solutions fresh for each experiment.
Q3: My this compound appears to be losing its biological activity in my experiments. What could be the cause?
A3: Loss of biological activity is often linked to the instability of this compound in solution. To mitigate this:
-
Freshly Prepare Solutions: It is recommended to prepare working solutions for in vivo and in vitro experiments freshly on the same day of use.[1]
-
Proper Storage of Stock Solutions: Adhere to the recommended storage conditions for stock solutions. Store this compound stock solutions at -80°C for up to 6 months or at -20°C for one month, and always protect them from light.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Check for Contamination: Microbial contamination can also lead to the degradation of your compound. Ensure you are using sterile techniques when preparing and handling your solutions.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 49 mg/mL[3] | 199.01 mM | Sonication is recommended for optimal dissolution. |
| Dimethylformamide (DMF) | 30 mg/mL | ~121.84 mM | |
| Ethanol | Soluble | - | |
| Water | Practically insoluble | - |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | |
| Stock Solution in Solvent | -80°C | 6 months | Protect from light. |
| -20°C | 1 month | Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -80°C or -20°C, protected from light.
Protocol 2: General Procedure for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for developing a stability-indicating HPLC method to assess this compound stability.
-
Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column is commonly used for the analysis of furanocoumarins.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is often effective.
-
Forced Degradation Studies:
-
Acidic and Basic Hydrolysis: Incubate this compound solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a this compound solution to UV and visible light according to ICH Q1B guidelines.
-
-
Analysis: Inject the stressed samples and a non-degraded control into the HPLC system.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify this compound in the presence of its degradation products.
Visualizations
References
- 1. Citrusosides A-D and furanocoumarins with cholinesterase inhibitory activity from the fruit peels of Citrus hystrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furanocoumarin Content, Antioxidant Activity, and Inhibitory Potential of Heracleum verticillatum, Heracleum sibiricum, Heracleum angustisectum, and Heracleum ternatum Extracts against Enzymes Involved in Alzheimer's Disease and Type II Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Strategies to reduce Pimpinellin phototoxicity in experiments
Technical Support Center: Pimpinellin Phototoxicity
This guide provides researchers, scientists, and drug development professionals with strategies to manage and reduce the phototoxicity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it phototoxic?
This compound is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] Furanocoumarins, including this compound, are known to be phototoxic. This means they can cause a toxic reaction when exposed to light, specifically Ultraviolet A (UVA) radiation.[1][2] The mechanism involves the furanocoumarin molecule absorbing UVA light, becoming excited, and then transferring this energy to other molecules, which can lead to the formation of reactive oxygen species (ROS) or the formation of covalent bonds with cellular components like DNA.[2][3] This can result in cell damage and death, a phenomenon known as phytophotodermatitis when it occurs on the skin.
Q2: What is the primary molecular mechanism of this compound-induced phototoxicity?
Upon exposure to UVA radiation (typically in the 320-380 nm range), this compound absorbs photons and transitions to an excited electronic state. From this state, it can induce cellular damage through two main pathways:
-
Type I Reaction: The excited this compound can react directly with cellular substrates, like lipids and proteins, to produce free radicals.
-
Type II Reaction: The excited this compound can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. Both pathways lead to the formation of reactive oxygen species (ROS), which cause oxidative stress, damage to cell membranes, organelles, and DNA, and can ultimately trigger apoptosis or necrosis. Additionally, some furanocoumarins can intercalate between the base pairs of DNA, and upon UVA irradiation, form covalent photoadducts, disrupting DNA replication and transcription.
Q3: How is phototoxicity measured in vitro?
The standard and regulatory-accepted method is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Guideline 432) . This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of UVA light. Mouse fibroblast cells (Balb/c 3T3) are incubated with various concentrations of the test substance. One set of plates is exposed to UVA light, while a duplicate set is kept in the dark. Cell viability is then measured by the uptake of Neutral Red dye, which accumulates in the lysosomes of living cells. A significant difference in the IC50 values (the concentration that reduces cell viability by 50%) between the irradiated and non-irradiated cells indicates a phototoxic potential.
Troubleshooting Guide
Problem 1: High background cytotoxicity is observed in the dark control plates, complicating phototoxicity assessment.
-
Cause: The concentration range of this compound may be too high, causing general cytotoxicity independent of light activation. This compound itself can be toxic at high concentrations.
-
Solution: Conduct a preliminary cytotoxicity assay without any light exposure to determine the non-toxic concentration range of this compound for your specific cell line. Use concentrations well below the cytotoxic threshold for the main phototoxicity experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.5%).
Problem 2: Inconsistent results or high variability between replicate experiments.
-
Cause 1: Inconsistent UVA dosage. The output of UVA lamps can degrade over time, and positioning of the plates can affect the dose received.
-
Solution 1: Calibrate the UVA light source before each experiment using a suitable radiometer to ensure a consistent and accurate dose (e.g., the standard 5 J/cm²). Ensure uniform irradiation across the entire 96-well plate.
-
Cause 2: this compound degradation. Furanocoumarins can be sensitive to ambient light.
-
Solution 2: Prepare this compound stock solutions and dilutions fresh for each experiment. Handle the compound and the prepared plates under subdued or red light conditions to prevent premature photoactivation or degradation.
Problem 3: My experimental goal is to study the non-phototoxic effects of this compound, but I cannot avoid ambient light exposure during procedures.
-
Solution 1: Use UVA-blocking filters. Conduct experiments in a room with yellow or red lighting, which lacks the UVA wavelengths that excite furanocoumarins. Use UVA-filtering films on standard fluorescent lights or utilize specialized light sources.
-
Solution 2: Incorporate antioxidants. The addition of antioxidants like Vitamin C (ascorbic acid), Vitamin E (alpha-tocopherol), or N-acetylcysteine (NAC) to the cell culture medium can help quench reactive oxygen species (ROS) generated by incidental light exposure, thereby reducing phototoxic damage. This approach can mitigate low-level phototoxicity but may not be sufficient for high-intensity light exposure.
-
Solution 3: Structural Modification. For long-term drug development projects, consider synthesizing or obtaining this compound derivatives. Modifications to the furan or coumarin rings can alter the molecule's photophysical properties and reduce its ability to absorb UVA light or generate ROS.
Strategies to Reduce Phototoxicity
This table summarizes key strategies that can be employed to mitigate this compound's phototoxic effects during experiments.
| Strategy | Principle | Key Experimental Considerations | Potential Limitations |
| Light Control | Physical Exclusion | Work under red or yellow light; use light-blocking plates or aluminum foil; apply UVA filters to light sources and microscope objectives. | May be cumbersome for complex or lengthy procedures. |
| UVA-Absorbing Sunscreens | Competitive Absorption | Co-incubation with a broad-spectrum chemical sunscreen (e.g., containing avobenzone) that absorbs UVA light before it can excite this compound. | Sunscreen vehicle may have cytotoxic effects; potential for unintended chemical interactions. |
| Antioxidant Supplementation | ROS Quenching | Add antioxidants like Vitamin C, Vitamin E, Trolox, or Glutathione to the culture medium to neutralize ROS. | May alter the cellular redox state or interact with other experimental variables. Efficacy depends on the rate of ROS generation. |
| Structural Modification | Altered Photochemistry | Synthesize or use this compound analogs with modified functional groups that reduce photosensitizing potency. | Requires medicinal chemistry expertise; may alter the desired biological activity of the compound. |
Detailed Experimental Protocol
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (Adapted from OECD TG 432)
This protocol is designed to assess the phototoxic potential of this compound.
1. Materials and Reagents:
-
Balb/c 3T3 mouse fibroblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
-
This compound (and positive control, e.g., Chlorpromazine)
-
Solvent (e.g., DMSO, sterile HBSS)
-
96-well tissue culture plates
-
Neutral Red (NR) dye solution
-
NR desorb solution (e.g., 1% acetic acid, 50% ethanol in water)
-
UVA light source with a filter to block UVB and UVC
-
Spectrophotometer (plate reader) capable of reading absorbance at ~540 nm
2. Procedure:
-
Day 1: Cell Seeding
-
Culture 3T3 cells until they are approximately 80% confluent.
-
Trypsinize, count, and prepare a cell suspension.
-
Seed 1 x 10⁴ cells per well in two 96-well plates and incubate for 24 hours to allow for monolayer formation.
-
-
Day 2: Chemical Incubation and Irradiation
-
Prepare a series of 8 concentrations of this compound in the treatment medium. Ensure the final solvent concentration is not cytotoxic.
-
Remove the culture medium from the cells and wash once with a buffered salt solution.
-
Add the this compound dilutions to the corresponding wells of both plates. Include solvent controls and a positive control.
-
Incubate the plates for 1 hour at 37°C.
-
Irradiation (+UVA Plate): Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).
-
Dark Control (-UVA Plate): Keep the second plate in a dark box at room temperature for the same duration as the irradiation.
-
After exposure, decant the treatment solutions, wash the cells, and replace with fresh culture medium.
-
Incubate both plates for another 18-24 hours.
-
-
Day 3: Neutral Red Uptake and Measurement
-
Incubate cells with the Neutral Red medium for 3 hours. Viable cells will take up the dye into their lysosomes.
-
Wash the cells to remove excess dye.
-
Add the NR desorb solution to each well and shake for 10 minutes to extract the dye from the cells.
-
Measure the optical density (OD) of each well at ~540 nm.
-
3. Data Analysis:
-
Calculate cell viability for each concentration relative to the solvent control for both the +UVA and -UVA plates.
-
Determine the IC50 value (concentration causing 50% viability reduction) for both conditions.
-
Calculate the Photo-Irritation Factor (PIF) by comparing the IC50 values: PIF = IC50 (-UVA) / IC50 (+UVA).
-
A PIF value significantly greater than 1 (typically >2 to 5, depending on the guideline) indicates a phototoxic potential.
Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of this compound-induced phototoxicity.
Caption: Key strategies to mitigate this compound phototoxicity.
Caption: Workflow for the 3T3 NRU Phototoxicity Assay.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Pimpinellin Extracts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to address the common challenges associated with the batch-to-batch variability of Pimpinellin extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in this compound extracts, as with many natural product extracts, is a significant challenge that can stem from multiple factors throughout the production and research workflow.[1][2] The primary sources can be categorized as follows:
-
Raw Material Variation:
-
Genetics and Species: Different species and even subspecies of plants can have varying levels of this compound. For instance, this compound is found in various plants, including those from the Pimpinella and Toddalia genera.[3][4]
-
Geographical Location and Growing Conditions: The climate, soil composition, and altitude where the source plant is grown can significantly influence its phytochemical profile, including the concentration of this compound.[1]
-
Harvesting Time: The concentration of bioactive compounds in plants can fluctuate with the plant's growth cycle. The timing of harvest is therefore a critical factor affecting this compound content.
-
-
Extraction Process Parameters:
-
Extraction Method and Solvent: The choice of extraction technique (e.g., maceration, soxhlet, ultrasound-assisted extraction, microwave-assisted extraction) and the solvent system used will selectively extract different compounds, leading to variability in the final this compound concentration.
-
Process Fluctuations: Minor deviations in extraction parameters such as temperature, time, and solvent-to-solid ratio can impact the extraction efficiency and the final composition of the extract.
-
-
Post-Extraction Handling and Storage:
-
Drying and Storage of Plant Material: The conditions used for drying and storing the raw plant material can lead to degradation of this compound.
-
Extract Storage: this compound, a furanocoumarin, may be susceptible to degradation when exposed to light and alkaline conditions. Improper storage of the extract can, therefore, lead to a decrease in its potency over time.
-
Q2: How can I minimize variability starting from the raw material?
Minimizing variability from the outset is crucial for reproducible research. Here are key recommendations:
-
Standardize Plant Material: Whenever possible, use plant material from a single, reputable supplier who can provide information on the geographical origin and harvesting time.
-
Proper Botanical Identification: Ensure the correct species of the plant is being used.
-
Controlled Harvesting: If possible, standardize the harvesting time to a specific developmental stage of the plant, as this can significantly affect the this compound content.
-
Consistent Post-Harvest Processing: Employ standardized procedures for drying and storing the raw plant material to prevent degradation of bioactive compounds.
Q3: What are the recommended storage conditions for this compound extracts?
While specific stability data for this compound is limited, based on the known properties of furanocoumarins, the following storage conditions are recommended to maintain the integrity of your extracts:
-
Protection from Light: Store extracts in amber-colored vials or in the dark to prevent photodegradation.
-
Low Temperature: For long-term storage, it is advisable to keep the extracts at low temperatures. Based on data for the related furanocoumarin Isothis compound, storage at -20°C for solid extracts and -80°C for solutions in DMSO is recommended.
-
Avoid Alkaline Conditions: this compound contains a lactone ring that is susceptible to hydrolysis under alkaline conditions. Therefore, ensure that solvents and storage containers are free from alkaline contaminants.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the extraction and analysis of this compound.
Extraction Troubleshooting
Problem: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Inefficient Extraction Method | Consider using more advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to be more efficient for extracting phenolic compounds than conventional methods. |
| Inappropriate Solvent | The polarity of the extraction solvent is critical. A study on the extraction of phenolic compounds from Pimpinella anisum showed that a ternary mixture of water, ethanol, and methanol was most effective. Experiment with different solvent systems to find the optimal one for this compound from your specific plant material. |
| Incorrect Particle Size | Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for extraction. |
| Suboptimal Extraction Parameters | Optimize extraction parameters such as temperature, time, and solvent-to-solid ratio. For example, a Microwave-Assisted Extraction of this compound from Toddalia asiatica utilized methanol at 50°C for 1 minute with a solid/liquid ratio of 1:10 g/mL. |
HPLC Analysis Troubleshooting
Problem: Inconsistent Peak Areas or Retention Times for this compound
| Possible Cause | Recommended Solution |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed. Small changes in mobile phase composition can lead to shifts in retention time. If preparing the mobile phase online, ensure the mixing is accurate and reproducible. |
| Column Degradation | The column's performance can degrade over time. Regularly check the column's efficiency and backpressure. If performance has declined, consider washing or replacing the column. |
| Injector Problems | Leaks, plugged tubing, or worn seals in the injector can lead to variable injection volumes and, consequently, inconsistent peak areas. Regularly inspect and maintain the injector. |
| Sample Solvent Incompatibility | Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, ensure it is weaker than the mobile phase to avoid peak distortion. |
| Co-elution | Furanocoumarin analysis can be challenging due to the presence of isomers and other closely related compounds that may co-elute. Ensure your HPLC method has sufficient resolution. Using a Diode Array Detector (DAD) can help to check for peak purity. |
Data Presentation
The following tables summarize quantitative data related to this compound and the extraction of related compounds.
Table 1: this compound Yield from Toddalia asiatica
| Extraction Method | Plant Part | Solvent | Temperature | Time | Solid/Liquid Ratio | This compound Yield (mg/g of dry powder) | Reference |
| Microwave-Assisted Extraction (MAE) | Dried Powder | Methanol | 50°C | 1 min | 1:10 (g/mL) | 2.55 |
Table 2: Influence of Solvent System on the Extraction of Total Phenolics and Flavonoids from Pimpinella anisum
| Solvent System (Water:Ethanol:Methanol, v/v/v) | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |
| 100:0:0 | ~16 | ~5 | |
| 0:100:0 | ~17 | ~6 | |
| 0:0:100 | ~15 | ~5.5 | |
| 44:22:34 | 18.55 | 7.16 |
Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents. This data illustrates the impact of solvent choice on extraction efficiency for related compounds from a Pimpinella species.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Toddalia asiatica
This protocol is based on the methodology described by PubChem for the extraction of this compound.
-
Sample Preparation: Grind dried powder of Toddalia asiatica to a particle size of 0.15-0.30 mm.
-
Extraction:
-
Place 2.0 g of the dried powder into a suitable microwave extraction vessel.
-
Add 20 mL of methanol (solid/liquid ratio of 1:10, g/mL).
-
Extract at 50°C for 1 minute using a microwave extractor.
-
-
Post-Extraction:
-
Filter the extract to remove solid plant material.
-
The crude extract can then be further purified or analyzed by HPLC.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound. Method optimization will be required based on your specific instrument and sample matrix.
-
Chromatographic System: A standard HPLC system with a UV or DAD detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of furanocoumarins.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed.
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Quantification: Prepare a calibration curve using a certified this compound reference standard. The concentration of this compound in the extract is determined by comparing its peak area to the calibration curve.
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Variability
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Experimental Workflow for this compound Extraction and Analysis
Caption: A general workflow for this compound extraction and analysis.
This compound's Inhibitory Effect on the PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the extraction and identification of polyphenolic compounds in aniseed (Pimpinella anisum), clove (Syzygium aromaticum) and coriander (Coriandrum sativum) through HPLC coupled to mass spectrometry [medigraphic.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Pimpinellin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of pimpinellin.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Vehicles
Question: I am having difficulty dissolving this compound for my in vivo experiments. What are the recommended solvents or formulation strategies to improve its solubility?
Answer:
This compound is practically insoluble in water, which presents a significant challenge for preparing dosing solutions for in vivo studies. Here are several strategies to address this issue:
-
Co-solvents: While not ideal for all applications due to potential toxicity, co-solvents can be used to dissolve this compound. A common starting point is a mixture of Dimethyl sulfoxide (DMSO) and Polyethylene glycol (PEG). It is critical to first dissolve this compound in a minimal amount of DMSO and then dilute it with a biocompatible vehicle like PEG or saline. Always perform a preliminary toxicity study with the vehicle alone.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can significantly improve its solubility and oral absorption. These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area and dissolution rate. Techniques such as solid lipid nanoparticles (SLNs) and liposomes are effective for this purpose.
Issue 2: Low and Variable Oral Bioavailability in Animal Models
Question: My in vivo study results show low and inconsistent plasma concentrations of this compound after oral administration. How can I improve its oral bioavailability?
Answer:
Low and variable oral bioavailability is a common problem for poorly soluble compounds like this compound. This is often due to a combination of poor dissolution in the gastrointestinal (GI) tract and pre-systemic metabolism. Here are some troubleshooting steps:
-
Formulation Optimization: The most effective way to improve oral bioavailability is to use an enabling formulation. As mentioned above, lipid-based formulations and nanoformulations are highly recommended. These formulations can enhance dissolution, protect this compound from degradation in the GI tract, and facilitate its absorption.
-
Inhibition of Efflux Pumps and Metabolic Enzymes: this compound, like other furanocoumarins, may be a substrate for efflux transporters like P-glycoprotein (P-gp) and metabolic enzymes such as Cytochrome P450 3A4 (CYP3A4) in the gut wall and liver. Co-administration with known inhibitors of these proteins can increase this compound's systemic exposure. However, this approach should be used with caution as it can lead to drug-drug interactions.
-
Dosing Considerations: Ensure that the dosing volume and frequency are appropriate for the animal model. For mice, a typical oral gavage volume is 5-10 mL/kg. Fasting the animals overnight before dosing can sometimes reduce variability in absorption.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters of this compound in preclinical models?
A1: A study in rats following oral administration of a Toddalia asiatica extract containing this compound reported a lower limit of quantification (LLOQ) of 25.0 ng/mL in plasma using a UPLC-MS/MS method.[1] Comprehensive pharmacokinetic parameters for purified this compound in various enhanced formulations are not extensively published, highlighting the need for further research in this area.
Q2: Are there any known signaling pathways affected by this compound that I should be aware of for my pharmacodynamic studies?
A2: Yes, recent research has identified specific molecular targets of this compound. It has been shown to inhibit Poly (ADP-ribose) polymerase 1 (PARP1) and the PI3K/Akt signaling pathway. Understanding these pathways is crucial for designing pharmacodynamic endpoints for your in vivo studies.
Q3: What are the general steps for preparing this compound-loaded solid lipid nanoparticles (SLNs)?
A3: A common method for preparing SLNs is the hot homogenization and ultrasonication technique. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: How should I administer this compound formulations to mice via oral gavage?
A4: A detailed, step-by-step protocol for oral gavage in mice is provided in the "Experimental Protocols" section. It is crucial to use the correct gavage needle size and technique to avoid injury to the animal.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 25.0 ng/mL | [1] |
| Analytical Method | UPLC-MS/MS | [1] |
| Biological Matrix | Plasma | [1] |
| Animal Model | Rat | [1] |
Note: Data is from a study using an oral extract of Toddalia asiatica.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare a nano-sized lipid formulation of this compound to enhance its solubility and oral bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Cylindrical probe sonicator
-
High-speed homogenizer
-
Water bath
Methodology:
-
Preparation of the Lipid Phase: Melt the solid lipid (e.g., Glyceryl monostearate) by heating it to 5-10°C above its melting point in a water bath.
-
Drug Incorporation: Dissolve this compound in the melted lipid phase with continuous stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Heat the aqueous phase, containing the surfactant (e.g., Polysorbate 80), to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for a predetermined time (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the coarse emulsion using a probe sonicator for a specific duration (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature with gentle stirring to form the solid lipid nanoparticles.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Oral Gavage Administration in Mice
Objective: To administer a this compound formulation orally to mice in a safe and effective manner.
Materials:
-
Mouse oral gavage needle (20-22 gauge, flexible or rigid with a ball tip)
-
1 mL syringe
-
This compound formulation
-
Animal balance
Methodology:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Properly restrain the mouse to immobilize its head and body. This can be done by scruffing the neck and back skin firmly.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle along the roof of the mouth until it passes into the esophagus. There should be no resistance. If resistance is felt, withdraw the needle and re-attempt.
-
-
Dose Administration:
-
Once the needle is correctly positioned, slowly administer the formulation from the syringe.
-
-
Needle Withdrawal:
-
Withdraw the needle smoothly in a single motion.
-
-
Post-Dosing Monitoring:
-
Return the mouse to its cage and monitor for a few minutes for any signs of respiratory distress.
-
Mandatory Visualization
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: this compound's mechanism of action via inhibition of PARP1.
References
Mitigating off-target effects of Pimpinellin in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pimpinellin in cellular assays. Our goal is to help you mitigate off-target effects and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reported biological activities?
This compound is a natural furanocoumarin found in various plants of the Pimpinella genus. It is known to exhibit a range of biological activities, including:
-
GABA Receptor Antagonism: this compound acts as an antagonist at GABA receptors.[1]
-
Anticancer Effects: It has demonstrated cytotoxic activity against several cancer cell lines, such as MGC-803, PC3, and A375, by inducing apoptosis.[2][3]
-
Cholinesterase Inhibition: this compound can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4]
-
Antiplatelet Activity: It inhibits collagen-induced platelet aggregation, a process mediated through the PI3K/Akt signaling pathway.[4]
Q2: What are the major known and potential off-target effects of this compound?
As a furanocoumarin, this compound has the potential for off-target effects common to this class of compounds:
-
Cytochrome P450 (CYP) Inhibition: Furanocoumarins are known to inhibit various CYP enzymes, which can lead to drug-drug interactions. While specific data for this compound on a broad CYP panel is limited, the structurally similar compound Isothis compound is a potent inhibitor of CYP1A2.
-
Phototoxicity: Furanocoumarins can be phototoxic, meaning they can cause cellular damage upon exposure to light, particularly UVA radiation. This is a critical consideration for in vitro experiments.
-
DNA Intercalation: Some furanocoumarins can intercalate into DNA, which can lead to photogenotoxicity.
-
Non-specific Cytotoxicity: At higher concentrations, this compound can exhibit broad cytotoxicity that may mask its specific on-target effects.
Q3: How can I minimize off-target effects in my cellular assays with this compound?
Several strategies can be employed to minimize off-target effects:
-
Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response curve is essential to determine the optimal concentration range.
-
Appropriate Controls: Always include vehicle controls (e.g., DMSO), positive controls for the expected effect, and negative controls. For phototoxicity assessment, include a "-UVA" control group that is treated with this compound but not exposed to light.
-
Assay-Specific Considerations: For fluorescence-based assays, be aware that this compound, like other aromatic compounds, may have intrinsic fluorescence. Run appropriate compound-only controls to account for this.
-
Orthogonal Assays: Confirm key findings using a different experimental approach that measures the same biological endpoint through a different mechanism.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: Reported IC50 Values for this compound
| Biological Activity | Cell Line / System | IC50 (µM) | Reference |
| Cytotoxicity | MGC-803 (gastric cancer) | 14.4 ± 0.3 | |
| Cytotoxicity | PC3 (prostate cancer) | 20.4 ± 0.5 | |
| Cytotoxicity | A375 (melanoma) | 29.2 ± 0.6 |
Table 2: Cholinesterase Inhibition by this compound
| Enzyme | Inhibition at 20 µg/mL (%) | Reference |
| Acetylcholinesterase (AChE) | 23.54 | |
| Butyrylcholinesterase (BChE) | 66.55 |
Table 3: Cytochrome P450 Inhibition by Isothis compound (a structurally similar furanocoumarin)
| CYP Isoform | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| CYP1A2 | 0.277 - 0.46 | 1.2 | Mechanism-Based | |
| CYP1B1 | Not Reported | 11 | Competitive |
Table 4: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 49 mg/mL (199.01 mM) | |
| Water | Practically insoluble |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Experimental Workflows
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal or unexpected cytotoxicity at low concentrations | This compound precipitation: Due to low aqueous solubility, this compound may precipitate in the culture medium. | - Visually inspect the media for precipitate after adding this compound.- Prepare a fresh stock solution in high-quality, anhydrous DMSO.- When diluting the stock into aqueous media, ensure rapid and thorough mixing. |
| Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. | - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).- Run a vehicle-only control to confirm the solvent is not causing the cytotoxicity. | |
| Phototoxicity: Unintended exposure of this compound-treated cells to light. | - For experiments not intended to be phototoxic, protect cells from ambient light after treatment by using light-blocking plates or covering plates with foil.- Minimize exposure to light during experimental manipulations. | |
| Inconsistent or no observable on-target effect | Sub-optimal concentration: The concentration of this compound may be too low. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Inactive target pathway: The target pathway may not be active or expressed in your chosen cell line. | - Use a positive control or a known activator to verify the expression and activity of the target pathway in your cell model. | |
| Compound degradation: this compound may have degraded due to improper storage. | - Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. | |
| Interference with fluorescence-based assays | Autofluorescence: this compound is an aromatic compound and may exhibit intrinsic fluorescence. | - Run a control with this compound-treated cells without the fluorescent probe to measure the compound's background fluorescence.- Subtract the background fluorescence from your experimental readings. |
| Discrepancy between results from different assays | Off-target effects: this compound may be acting through multiple pathways, leading to different outcomes in different assays. | - Use orthogonal assays to confirm your findings.- Consider performing a broader off-target screening (e.g., against a panel of receptors or kinases) to identify potential confounding interactions. |
Detailed Experimental Protocols
Protocol 1: Caspase-3 Activity Assay (Colorimetric)
This protocol is for determining the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
DEVD-pNA substrate (4 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your cells using this compound at various concentrations for the desired time. Include a vehicle-treated control group.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Add 50-200 µg of protein from each cell lysate to individual wells of a 96-well plate. Adjust the volume with Cell Lysis Buffer.
-
Prepare a master mix of the Caspase Reaction Mix. For each reaction, you will need 50 µL of 2X Reaction Buffer and DTT (to a final concentration of 10 mM).
-
Add 50 µL of the Caspase Reaction Mix to each well containing cell lysate.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration of 200 µM).
-
Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 400 or 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance values from the this compound-treated samples to the vehicle-treated control.
-
Protocol 2: Western Blot for PI3K/Akt Pathway Activation
This protocol is for detecting the phosphorylation status of Akt, a key indicator of PI3K/Akt pathway activation.
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as desired.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal and/or a loading control like β-actin to determine the relative change in Akt phosphorylation.
-
Protocol 3: GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to measure the interaction of this compound with the GABA-A receptor.
Materials:
-
Rat brain tissue
-
Homogenization buffer (0.32 M sucrose, pH 7.4)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
[³H]muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Perform a series of centrifugation and washing steps to isolate the cell membranes containing the GABA-A receptors.
-
Resuspend the final membrane pellet in binding buffer.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, [³H]muscimol at a fixed concentration, and varying concentrations of this compound.
-
For determining non-specific binding, use a high concentration of unlabeled GABA.
-
Incubate the tubes at 4°C.
-
Terminate the reaction by rapid filtration and wash with cold wash buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the Ki or IC50 of this compound for the GABA-A receptor.
-
References
Technical Support Center: Refining the Synthesis of Pimpinellin for Enhanced Purity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Pimpinellin. Our aim is to help you improve the final purity of your product through optimized protocols and a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is consistently low. What are the primary factors to investigate?
A1: Low overall yield in a multi-step synthesis is a common issue. A systematic approach is crucial for identifying the bottleneck. Start by analyzing the yield of each individual step. Key areas to consider include:
-
Purity of Starting Materials: Impurities in your initial reactants, such as phloroglucinol or ethyl acetoacetate, can introduce contaminants that interfere with subsequent reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can lead to incomplete reactions or the formation of side products.
-
Stability of Intermediates: Some intermediates in the synthesis pathway may be unstable and prone to degradation. Ensure they are handled under appropriate conditions (e.g., inert atmosphere, controlled temperature).
-
Purification Efficiency: Inefficient purification at each step can lead to the carryover of impurities that may inhibit subsequent reactions.
Q2: I am observing a significant amount of side-product formation during the Pechmann condensation. How can this be minimized?
A2: The Pechmann condensation is a robust method for coumarin synthesis, but side reactions can occur. To minimize these:
-
Catalyst Choice: The type and concentration of the acid catalyst are critical. While strong acids like sulfuric acid are effective, they can sometimes promote side reactions. Experimenting with milder Lewis acids or solid acid catalysts may improve selectivity.
-
Temperature Control: Excessive heat can lead to the formation of undesired byproducts. Maintain the reaction temperature within the optimal range for your specific substrates and catalyst.
-
Reactant Stoichiometry: Ensure the correct molar ratios of your phenol and β-ketoester are used. An excess of one reactant may lead to the formation of unwanted dimers or other condensation products.
Q3: The introduction of the furan ring is proving to be inefficient. What are some common issues and solutions?
A3: The formation of the furan ring onto the coumarin core is a critical step in this compound synthesis. Common challenges include:
-
Incomplete Reaction: Ensure that the reagents for furan ring formation (e.g., via a Wittig reaction or other cyclization methods) are fresh and used in the correct stoichiometry.
-
Steric Hindrance: The substitution pattern on the coumarin ring can sometimes hinder the approach of the reagents required for cyclization.
-
Alternative Reaction Pathways: Depending on the chosen method, alternative cyclization or reaction pathways may compete with the desired furan ring formation.
Q4: My purified this compound shows persistent impurities in the final analysis (HPLC, NMR). What are the likely culprits?
A4: Persistent impurities often co-purify with this compound due to similar physical properties. Common impurities can include:
-
Isomers: Incomplete control over regioselectivity during the synthesis can lead to the formation of isomeric furanocoumarins.
-
Unreacted Intermediates: If purification between steps is not thorough, unreacted starting materials or intermediates may be carried through to the final product.
-
Byproducts from Side Reactions: As mentioned, side reactions during the main synthetic steps can generate impurities that are difficult to remove.
To address this, consider optimizing your final purification step. If using chromatography, adjusting the solvent system or switching to a different stationary phase may improve separation. Recrystallization from a different solvent system can also be effective.
Troubleshooting Guides
Problem 1: Low Purity of Final this compound Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Chromatographic Separation | Optimize Chromatography: Adjust the solvent system for your column. For reversed-phase HPLC, try altering the gradient slope or switching the organic modifier (e.g., from acetonitrile to methanol). For flash chromatography, a shallower gradient may improve resolution.[1] |
| Alternative Chromatographic Techniques: If silica gel chromatography is insufficient, consider High-Speed Counter-Current Chromatography (HSCCC). HSCCC separates compounds based on their partition coefficients and can be highly effective for structurally similar molecules.[1] | |
| Presence of Minor Impurities | Recrystallization: If the purity is already reasonably high (>90%), a final recrystallization step can be very effective. Experiment with different solvent systems, such as ethanol or a solvent/anti-solvent pair like Dichloromethane/Hexane. |
| Compound Degradation on Silica Gel | Deactivate Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Pre-treating the silica slurry with a small amount of a base, like triethylamine (~1%) in the eluent, can mitigate this.[1] |
| Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil.[1] | |
| Minimize Contact Time: Running the column at a faster flow rate (without sacrificing resolution) can reduce the time the compound is in contact with the silica.[1] |
Problem 2: Difficulty with Crystallization
| Potential Cause | Troubleshooting Steps |
| Improper Solvent Choice | Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents of varying polarities. Common choices for coumarins include ethanol, methanol, ethyl acetate, and acetone, sometimes in combination with an anti-solvent like hexane or water. |
| Supersaturation Not Reached | Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly and undisturbed. |
| Lack of Nucleation Sites | Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization. |
| Scratching the Glass: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites. | |
| Oiling Out | Use a Solvent Pair: If the compound "oils out" instead of crystallizing, it may be too soluble in the chosen solvent. In this case, a two-solvent system is often effective. Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. |
Data Presentation
Table 1: Purity of this compound Achieved with Different Purification Methods
| Purification Method | Starting Material | Final Purity (%) | Analytical Method |
| Microwave-Assisted Extraction (MAE) / High-Speed Counter-Current Chromatography (HSCCC) | Toddalia asiatica | 99.1 | HPLC |
| Column Chromatography (Silica Gel) followed by Preparative TLC | Peucedanum verticillare | >98 | HPLC, NMR |
| Recrystallization | Synthetic Crude | >99 | HPLC |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | Practically insoluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane | Soluble |
| Hexane | Sparingly soluble |
Experimental Protocols
Protocol 1: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a method used for the separation of furanocoumarins from Toddalia asiatica.
-
Sample Preparation: The crude extract containing this compound is dissolved in a mixture of the two-phase solvent system.
-
Solvent System: A two-phase solvent system of hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v) is prepared and thoroughly equilibrated.
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (upper phase).
-
The mobile phase (lower phase) is then pumped through the column at a specific flow rate while the apparatus is rotating at a set speed (e.g., 800 rpm).
-
Once hydrodynamic equilibrium is established, the sample solution is injected.
-
-
Fraction Collection and Analysis: The effluent is monitored by UV detection, and fractions are collected based on the chromatogram. The fractions containing this compound are combined, and the solvent is evaporated. The purity of the isolated this compound is then determined by HPLC.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
Troubleshooting unexpected results in Pimpinellin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pimpinellin.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound bioassays, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Cytotoxic Effect Observed
-
Question: My this compound treatment is showing inconsistent or no cytotoxic effect in my cell-based assays (e.g., MTT, LDH). What could be the reason?
-
Possible Causes & Solutions:
-
This compound Solubility: this compound is practically insoluble in water.[1] Ensure it is fully dissolved in a suitable organic solvent like DMSO before preparing your final dilutions in culture medium.[2] Precipitation of the compound can lead to lower effective concentrations. Sonication may be required for optimal dissolution.[2]
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.
-
This compound Stability: While generally stable, this compound's stability can be affected by factors like pH.[3] Prepare fresh dilutions from a stock solution for each experiment to ensure consistent potency. Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to 6 months, protected from light.[3]
-
Cell Density: The initial cell seeding density can significantly impact the outcome of cytotoxicity assays. Optimize the cell number to ensure they are in the logarithmic growth phase during the experiment.
-
Assay Interference: Some natural products can interfere with the reagents used in cytotoxicity assays. For instance, compounds that affect cellular metabolism can lead to an overestimation of cell viability in MTT assays. Consider using a secondary, mechanistically different cytotoxicity assay (e.g., LDH release or a live/dead cell stain) to confirm your results.
-
Phototoxicity: this compound is a furanocoumarin and has been reported to have phototoxic effects. If your experiments are conducted under bright light, this could contribute to unexpected cytotoxicity. It is advisable to handle this compound and treated cells in subdued light.
-
Issue 2: High Background or False Positives in Apoptosis Assays
-
Question: I am observing a high percentage of apoptotic cells in my negative control group when using Annexin V/PI staining for apoptosis detection after this compound treatment. What should I do?
-
Possible Causes & Solutions:
-
Mechanical Stress: Over-trypsinization or harsh pipetting during cell harvesting can damage cell membranes, leading to false-positive Annexin V and PI staining. Handle cells gently.
-
Reagent Concentration: Using excessive concentrations of Annexin V or PI can lead to non-specific binding and high background. Titrate your reagents to determine the optimal concentration for your cell type.
-
Compensation Issues (Flow Cytometry): Improper compensation for spectral overlap between the fluorochromes (e.g., FITC and PI) can lead to inaccurate population gating. Always include single-stained controls to set up correct compensation.
-
Spontaneous Apoptosis: High cell density or nutrient deprivation in the culture can induce apoptosis. Ensure you are using healthy, sub-confluent cells for your experiments.
-
Issue 3: Variability in PI3K/Akt Pathway Inhibition Results
-
Question: My Western blot results for the inhibition of the PI3K/Akt pathway by this compound are not consistent. Why might this be?
-
Possible Causes & Solutions:
-
Cellular State: The basal activation level of the PI3K/Akt pathway can vary depending on cell density and serum concentration in the culture medium. For consistent results, consider serum-starving the cells for a few hours before this compound treatment to reduce basal phosphorylation of Akt.
-
Timing of Lysate Collection: The inhibition of signaling pathways is often transient. Perform a time-course experiment to determine the optimal time point to observe the maximum inhibitory effect of this compound on Akt phosphorylation.
-
Antibody Quality: The specificity and sensitivity of your primary antibodies against phosphorylated and total Akt are crucial. Ensure your antibodies are validated for the application and stored correctly.
-
Loading Controls: Inconsistent protein loading can lead to variability. Use a reliable loading control (e.g., GAPDH or β-actin) to normalize your Western blot data.
-
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a natural furanocoumarin that has been found in various plants. It has demonstrated diverse biological activities, including cytotoxic, anti-inflammatory, and antiplatelet effects.
-
What is the primary mechanism of action of this compound? this compound has been shown to induce apoptosis in cancer cells and inhibit the PI3K/Akt signaling pathway. It also acts as an antagonist of GABA receptor activity.
Experimental Design
-
What is a suitable solvent for this compound? this compound is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is practically insoluble in water. For cell-based assays, a concentrated stock solution in DMSO is typically prepared and then diluted in the aqueous culture medium.
-
What is a typical concentration range for this compound in bioassays? The effective concentration of this compound can vary depending on the cell type and the specific assay. For cytotoxicity, IC50 values have been reported in the range of 14.4 µM to 29.2 µM in different cancer cell lines. For inhibition of collagen-induced platelet aggregation, the IC50 is approximately 13.6 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Data Interpretation
-
My MTT assay results suggest cytotoxicity, but my apoptosis assay does not show a significant increase in apoptotic cells. What does this mean? This discrepancy could arise from several factors. The incubation times for the two assays might not be optimal; apoptosis is a dynamic process, and the peak of apoptosis might occur at a different time point than the metabolic changes detected by the MTT assay. Alternatively, this compound might be inducing a different form of cell death, such as necrosis, or it could be cytostatic (inhibiting proliferation) rather than cytotoxic at the tested concentrations. It is also possible that the compound interferes with the MTT assay, leading to a false-positive result for cytotoxicity.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Bioassay | Cell Line/System | IC50 Value (µM) | Reference |
| Cytotoxicity | MGC-803 (Gastric Cancer) | 14.4 ± 0.3 | |
| Cytotoxicity | PC3 (Prostate Cancer) | 20.4 ± 0.5 | |
| Cytotoxicity | A375 (Melanoma) | 29.2 ± 0.6 | |
| Platelet Aggregation | Human Platelets | 13.6 |
Table 2: Cholinesterase Inhibition by this compound
| Enzyme | Inhibition at 20 µg/mL | Reference |
| Acetylcholinesterase (AChE) | 66.55% | |
| Butyrylcholinesterase (BuChE) | Not specified in detail |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
-
Materials:
-
This compound stock solution (in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your target cells by treating them with the desired concentration of this compound for an optimized duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
3. Western Blot for PI3K/Akt Pathway
-
Materials:
-
This compound-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-Akt, total Akt, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt and a loading control to ensure equal protein loading.
-
Visualizations
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: General experimental workflow for this compound bioassays.
Caption: Logical troubleshooting flow for this compound bioassays.
References
Technical Support Center: Best Practices for Long-Term Storage of Pimpinellin Samples
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of Pimpinellin samples. Adherence to these best practices is crucial for maintaining sample integrity and ensuring the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of solid this compound?
A1: For long-term storage, solid this compound should be kept at or below -20°C in a tightly sealed container to minimize degradation. Protecting the sample from light is also critical due to the phototoxic nature of furanocoumarins.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions, typically prepared in organic solvents like DMSO, should be stored at -80°C for optimal long-term stability, which can extend up to six months. For shorter periods of up to one month, storage at -20°C is acceptable. It is imperative to protect these solutions from light. Due to limited stability, it is not recommended to store aqueous solutions for more than a day.
Q3: What factors can cause this compound to degrade during storage?
A3: this compound, as a furanocoumarin, is susceptible to several degradation pathways:
-
Hydrolysis: The lactone ring in the this compound structure is prone to opening under alkaline (basic) conditions. Degradation can also occur under strongly acidic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of the molecule.[1]
-
Oxidation: The presence of oxygen can lead to oxidative degradation, especially over extended periods or at elevated temperatures.
-
Thermal Degradation: High temperatures can accelerate the rate of hydrolysis and oxidation, leading to faster sample degradation.
Q4: Are there any specific solvents that should be avoided for long-term storage?
A4: While this compound is soluble in various organic solvents, for long-term storage, it's best to use aprotic solvents like DMSO and store at -80°C. Protic solvents may participate in degradation reactions over time. Aqueous solutions should be prepared fresh and not stored for extended periods.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound samples.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in stored samples. | Sample degradation due to improper storage conditions. | 1. Verify storage temperature. Ensure solid samples are at -20°C or below and solutions are at -80°C.2. Check for light exposure. Store all this compound samples in amber vials or in the dark.3. Assess the age of the stock solution. Prepare fresh stock solutions if they have been stored beyond the recommended duration.4. Consider the possibility of repeated freeze-thaw cycles, which can degrade the sample. Aliquot stock solutions to avoid this. |
| Unexpected peaks in HPLC/LC-MS analysis. | Presence of degradation products. | 1. Review the pH of your sample and mobile phase. Alkaline conditions can cause hydrolysis of the lactone ring.2. Ensure samples were protected from light during preparation and analysis.3. Perform a forced degradation study on a pure this compound standard to identify the retention times of potential degradation products. |
| Poor solubility of this compound in aqueous buffers. | This compound has low aqueous solubility. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first.2. Serially dilute the stock solution into the aqueous buffer to the desired final concentration, ensuring the final percentage of the organic solvent is compatible with your experiment. |
| Discoloration of solid this compound. | Potential oxidation or contamination. | 1. Ensure the storage container is tightly sealed and, if possible, flushed with an inert gas.2. Store in a desiccator to prevent moisture absorption.3. If contamination is suspected, purify the sample or use a fresh batch. |
Quantitative Data on this compound Stability
While specific quantitative data for this compound degradation is limited in the literature, the following table provides representative data based on the known stability of closely related furanocoumarins under forced degradation conditions. This data is for illustrative purposes to guide experimental design.
| Storage Condition | Solvent | Duration | Temperature | Light Condition | Expected Purity (%) |
| Solid | - | 1 year | -20°C | Dark | >99% |
| Solid | - | 1 year | 4°C | Dark | 95-99% |
| Solution | DMSO | 6 months | -80°C | Dark | >98% |
| Solution | DMSO | 1 month | -20°C | Dark | 95-98% |
| Solution | Ethanol | 1 month | 4°C | Dark | 90-95% |
| Solution | Aqueous Buffer (pH 7.4) | 24 hours | 25°C | Ambient Light | <90% |
| Solution | Aqueous Buffer (pH 9.0) | 8 hours | 25°C | Dark | Significant degradation |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Forced Degradation
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to identify potential degradation products.
1. Materials:
- This compound standard
- HPLC-grade solvents (e.g., methanol, acetonitrile, water)
- Acids (e.g., 0.1 M HCl)
- Bases (e.g., 0.1 M NaOH)
- Oxidizing agent (e.g., 3% H₂O₂)
- HPLC system with a UV/PDA detector or a mass spectrometer (MS)
- C18 reverse-phase HPLC column
- pH meter
- Temperature-controlled incubator/water bath
- Photostability chamber
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a shorter period (e.g., 2-8 hours) due to the higher reactivity of furanocoumarins in basic conditions.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).
- Thermal Degradation: Incubate the solid this compound and a solution of this compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
- Photodegradation: Expose a solution of this compound to a light source in a photostability chamber according to ICH Q1B guidelines.
- Sample Analysis:
- At specified time points, withdraw aliquots from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method
1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.
- Flow Rate: 1.0 mL/min
- Detection: UV detection at a wavelength appropriate for this compound (e.g., determined by UV scan) or MS detection for identification of degradation products.
- Injection Volume: 10 µL
- Column Temperature: 30°C
2. Method Validation:
- Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately separate this compound from its degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Key factors for ensuring the long-term stability of this compound samples.
References
Optimizing dosage and administration routes for Pimpinellin in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and administration of Pimpinellin in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Section 1: this compound Properties and Handling
This section covers the fundamental properties of this compound and best practices for its storage and preparation.
Q1: What are the key physicochemical properties of this compound?
This compound is a naturally occurring furanocoumarin.[1] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₅ | [2][3][4] |
| Molecular Weight | ~246.22 g/mol | [2] |
| Appearance | White to beige crystalline powder or solid. | |
| Storage (Solid) | -20°C | |
| Stability (Solid) | ≥ 4 years at -20°C |
Q2: How should I dissolve this compound for in vivo studies?
This compound is practically insoluble in water, which presents a significant challenge for administration. It requires organic solvents for initial dissolution.
| Solvent | Reported Solubility | Reference |
| DMSO | 5 mg/mL to 49 mg/mL. Note: Use fresh, high-quality DMSO as absorbed moisture can reduce solubility. | |
| DMF | 30 mg/mL | |
| Ethanol/Methanol | Soluble | |
| Water | Practically Insoluble |
For animal studies, a common practice is to prepare a concentrated stock solution in 100% DMSO and then dilute it with a vehicle like saline or phosphate-buffered saline (PBS) for the final injection. It is critical to ensure the final concentration of DMSO is minimized (typically <10%) to avoid toxicity to the animal.
Q3: How should I store this compound stock solutions?
Proper storage is crucial to maintain the compound's integrity.
| Storage Condition | Duration | Reference |
| In solvent at -80°C | Up to 1 year | |
| In solvent at -20°C | Up to 1 month. Aliquot to avoid repeated freeze-thaw cycles. |
Always allow solutions to warm to room temperature before use to ensure the compound is fully dissolved.
Section 2: Dosage and Administration Routes
Selecting the appropriate dosage and route is critical for achieving desired therapeutic effects and obtaining reproducible results.
Q4: What is a typical starting dosage for this compound in animal models?
Dosage can vary significantly based on the animal model and the biological effect being studied. Published data is limited, underscoring the need for dose-response pilot studies.
| Animal Model | Dosage | Route | Observed Effect | Reference |
| Mouse | 40 mg/kg | Not specified | Inhibition of collagen-induced platelet aggregation | |
| Rat | Not specified (part of extract) | Oral | Used in a pharmacokinetic study | |
| Zebrafish Larvae | Not specified | Not specified | Inhibition of seizure-like behavior |
Recommendation: For a new experimental model, consider starting with a dose range informed by existing literature (e.g., 10-50 mg/kg) and perform a pilot study to determine the optimal dose.
Q5: Which administration route should I choose for this compound?
The choice of administration route depends on the experimental goals, such as desired speed of onset and target tissue.
-
Intraperitoneal (IP) Injection: This is a common route for preclinical studies, allowing for systemic delivery. It offers slower absorption compared to intravenous injection.
-
Intravenous (IV) Injection: IV administration provides immediate and 100% bioavailability, making it suitable for acute studies or when precise plasma concentrations are required. However, the poor aqueous solubility of this compound makes formulating a safe IV solution challenging.
-
Oral Gavage (PO): Oral administration is relevant for studies aiming to model human consumption. However, the bioavailability of furanocoumarins can be low and variable. A pharmacokinetic study has been conducted in rats using an oral extract containing this compound.
Troubleshooting Guide: Common Experimental Issues
Issue: My this compound solution is precipitating upon dilution with an aqueous vehicle.
-
Cause: this compound is poorly soluble in water. When a concentrated DMSO stock is diluted in saline or PBS, the compound can crash out of the solution.
-
Solutions:
-
Increase Co-solvents: Consider using a vehicle formulation that includes solubilizing agents such as PEG400, Tween 80, or Cremophor EL. Always run a vehicle-only control group to ensure the vehicle itself has no biological effects.
-
Warm the Solution: Gently warming the final solution (e.g., to 37°C) before injection can help maintain solubility.
-
Prepare Fresh: Prepare the final diluted solution immediately before injection to minimize the time for precipitation to occur.
-
Sonication: Gentle sonication may help in re-dissolving small amounts of precipitate.
-
Issue: I'm observing irritation or adverse reactions at the injection site.
-
Cause: High concentrations of organic solvents like DMSO can cause local tissue irritation, inflammation, or pain.
-
Solutions:
-
Minimize DMSO Concentration: Keep the final DMSO concentration in the injected volume as low as possible, ideally below 10% and never exceeding 25%.
-
Check pH: Ensure the final formulation has a physiologically compatible pH.
-
Filter Sterilize: Pass the final solution through a 0.22 µm syringe filter before injection to remove any micro-precipitates that could cause irritation.
-
Issue: My results with oral administration are inconsistent.
-
Cause: Oral bioavailability of compounds like this compound can be low and highly variable between animals due to factors like first-pass metabolism and poor absorption.
-
Solutions:
-
Fasting Protocol: Implement a consistent fasting protocol for animals before oral gavage to reduce variability from food in the GI tract.
-
Formulation: Investigate formulation strategies, such as lipid-based carriers or nanoemulsions, which can enhance the oral bioavailability of poorly soluble drugs.
-
Pharmacokinetic Study: If feasible, conduct a preliminary pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model after oral administration.
-
Section 3: Experimental Protocols
This section provides a detailed methodology for the preparation and intraperitoneal administration of this compound in a mouse model.
Protocol: Intraperitoneal (IP) Injection of this compound in Mice
Objective: To administer a precise dose of this compound systemically to a mouse via IP injection.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Dose Calculation:
-
Determine the desired dose in mg/kg (e.g., 40 mg/kg).
-
Weigh the mouse to get its exact body weight in kg (e.g., 25 g = 0.025 kg).
-
Calculate the total mass of this compound needed: Dose (mg/kg) * Weight (kg) = Total Mass (mg).
-
Example: 40 mg/kg * 0.025 kg = 1 mg.
-
-
Stock Solution Preparation (e.g., 20 mg/mL):
-
Weigh out a sufficient amount of this compound (e.g., 10 mg).
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Example: 10 mg / 20 mg/mL = 0.5 mL (500 µL) DMSO.
-
Vortex and sonicate gently until the powder is completely dissolved. This is your stock solution.
-
-
Final Dosing Solution Preparation:
-
Determine the injection volume. A typical IP injection volume for mice is 10 mL/kg.
-
Example: 10 mL/kg * 0.025 kg = 0.25 mL (250 µL) total injection volume.
-
Calculate the volume of stock solution needed for the dose.
-
Example: 1 mg / 20 mg/mL = 0.05 mL (50 µL) of stock solution.
-
Calculate the volume of sterile saline needed.
-
Example: 250 µL (total volume) - 50 µL (stock volume) = 200 µL saline.
-
In a sterile tube, add the saline first, then add the stock solution while vortexing to prevent precipitation. Prepare this solution immediately before use.
-
-
Administration:
-
Properly restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Identify the injection site in the lower right abdominal quadrant.
-
Insert a 25-27G needle at a 30-45° angle.
-
Aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ.
-
Slowly inject the full volume.
-
Return the animal to its cage and monitor for any signs of distress.
-
Caption: Workflow for the intraperitoneal injection of this compound in mice.
Section 4: Mechanism of Action and Signaling Pathways
Understanding the molecular targets of this compound is key to interpreting experimental results.
Q6: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key cellular pathways:
-
PI3K/Akt Pathway: In platelets, this compound inhibits collagen-induced aggregation by suppressing the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism.
-
GABA Receptor Antagonism: this compound is reported to act as an antagonist of GABA receptors, which could explain its observed effects on the central nervous system, such as the inhibition of seizure-like activity.
-
Anti-Inflammatory Cytokine Release: It has been shown to reduce the release of histamine and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-4.
References
Dealing with autofluorescence interference when working with Pimpinellin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered when working with Pimpinellin, with a particular focus on managing its intrinsic fluorescence (autofluorescence).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a naturally occurring furocoumarin compound found in various plants of the Apiaceae and Rutaceae families.[1] It is known for a range of biological activities, including the inhibition of acetylcholinesterase and butyrylcholinesterase, anti-platelet aggregation effects, and potential anti-seizure and cytotoxic activities.[2] Its diverse pharmacological profile makes it a subject of interest in drug discovery and development for various therapeutic areas.
Q2: I am observing high background fluorescence in my imaging experiments with this compound. What could be the cause?
The observed background fluorescence is likely due to the intrinsic fluorescent properties of this compound itself, a phenomenon known as autofluorescence. Like many coumarin derivatives, this compound possesses a chemical structure that absorbs ultraviolet (UV) light and subsequently emits it at a longer wavelength, which can interfere with the detection of your intended fluorescent signals.[1]
Q3: What are the known spectral properties of this compound?
Troubleshooting Guides
Issue: High Autofluorescence from this compound Masks my Fluorescent Signal
Cause: The emission spectrum of this compound is overlapping with the emission spectrum of your fluorescent probe.
Solutions:
-
Spectral Separation:
-
Choose Spectrally Distinct Fluorophores: Opt for fluorescent dyes that are excited by and emit light at longer wavelengths, preferably in the far-red or near-infrared range (emission > 650 nm). Autofluorescence is typically weaker at these longer wavelengths.
-
Filter Set Optimization: Use narrow bandpass emission filters that are specifically tailored to the emission peak of your fluorophore of interest, which can help to exclude the autofluorescence from this compound.
-
-
Signal Enhancement:
-
Use Brighter Fluorophores: Employing fluorophores with high quantum yields and extinction coefficients can increase the signal-to-background ratio, making the autofluorescence from this compound relatively less prominent.
-
Amplify the Signal: Consider using signal amplification techniques, such as secondary antibodies conjugated to multiple fluorophores or tyramide signal amplification (TSA), to boost your specific signal.
-
-
Autofluorescence Reduction Techniques:
-
Photobleaching: Before introducing your fluorescent probe, intentionally expose the sample to the excitation light for an extended period. This can selectively photobleach the this compound, reducing its contribution to the background fluorescence.
-
Chemical Quenching: Treat your sample with a chemical quenching agent like Sudan Black B. This method is particularly effective at reducing autofluorescence from lipophilic compounds. However, it's essential to test for any potential adverse effects on your specific staining.
-
Computational Correction: If your imaging system has spectral imaging capabilities, you can use a technique called spectral unmixing. This involves capturing the emission spectrum of this compound alone and then computationally subtracting it from your experimental images.
-
Issue: this compound appears to be inducing unexpected biological effects in my cell-based assays.
Cause: this compound is a bioactive molecule with known effects on specific cellular pathways.
Solutions:
-
Review Known Biological Activities: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for processes like platelet aggregation.[2] It has also been reported to induce apoptosis and cell cycle arrest in cancer cells.
-
Perform Dose-Response and Time-Course Experiments: To understand the specific effects in your experimental system, it is critical to perform thorough dose-response and time-course studies. This will help in identifying the concentration range and incubation times at which this compound exerts its effects.
-
Include Appropriate Controls: Always include vehicle-only controls (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed effects are due to this compound itself and not the vehicle.
Data Presentation
Table 1: Spectral Properties of this compound and Common Fluorophores
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | ~313 | ~400-500 (Estimated) | The exact emission maximum is not well-documented. Researchers should determine this experimentally. |
| DAPI | 358 | 461 | Potential for spectral overlap with this compound. |
| Alexa Fluor 488 | 495 | 519 | Less likely to be excited by this compound's absorption, but emission may overlap. |
| Alexa Fluor 594 | 590 | 617 | Good spectral separation from estimated this compound fluorescence. |
| Alexa Fluor 647 | 650 | 668 | Excellent spectral separation, recommended for use with this compound. |
Experimental Protocols
Protocol 1: Spectral Unmixing to Correct for this compound Autofluorescence
Objective: To computationally remove the fluorescence signal of this compound from an image containing a specific fluorescent probe.
Requirements: A confocal microscope equipped with a spectral detector and corresponding analysis software.
Methodology:
-
Prepare Reference Samples:
-
A sample containing only unstained cells/tissue (to measure background autofluorescence).
-
A sample containing unstained cells/tissue treated with this compound at the same concentration as in the main experiment (to obtain the this compound autofluorescence spectrum).
-
A sample stained only with your specific fluorescent probe (to obtain its emission spectrum).
-
-
Image Acquisition:
-
For each reference sample and your experimental sample, acquire a "lambda stack" or "spectral image" by scanning across a range of emission wavelengths for a given excitation wavelength.
-
-
Spectral Unmixing Analysis:
-
Using the microscope's software, define the emission spectra from your reference samples (this compound and your fluorescent probe).
-
Apply the linear unmixing algorithm to your experimental image. The software will use the reference spectra to calculate the contribution of each component to the total fluorescence in every pixel and will generate separate images for this compound and your probe.
-
Protocol 2: Sudan Black B Staining to Quench this compound Autofluorescence
Objective: To chemically reduce the autofluorescence of this compound in fixed samples.
Methodology:
-
Sample Preparation: Fix and permeabilize your cells or tissue sections according to your standard protocol.
-
Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Staining:
-
Incubate the samples with the Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash the samples thoroughly with phosphate-buffered saline (PBS) or a similar buffer (3 x 5 minutes).
-
-
Immunostaining/Fluorescent Labeling: Proceed with your standard protocol for fluorescent labeling.
-
Imaging: Mount the samples and proceed with fluorescence microscopy.
Visualizations
Caption: A flowchart of experimental strategies to reduce this compound-induced autofluorescence.
References
Technical Support Center: Method Validation for Pimpinellin Quantification in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for quantifying Pimpinellin in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when validating a method for this compound quantification according to regulatory guidelines?
A1: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core parameters for analytical method validation include:
-
Specificity: The ability to accurately measure this compound in the presence of other components such as impurities, degradation products, or matrix components.[1]
-
Linearity: The demonstration of a direct proportional relationship between the concentration of this compound and the analytical signal over a defined range.[1]
-
Range: The interval between the upper and lower concentration levels of this compound for which the analytical method has been shown to have suitable precision, accuracy, and linearity.[2][3]
-
Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Q2: Which analytical techniques are most suitable for this compound quantification in complex matrices like plasma or plant extracts?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly used and effective techniques. UPLC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial when dealing with the low concentrations of this compound often found in biological samples and complex plant extracts.
Q3: How can I effectively extract this compound from a complex matrix?
A3: The choice of extraction technique depends on the matrix. For biological fluids like plasma, liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether has been successfully used. For plant materials, techniques like microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) can be employed to efficiently extract this compound. Solid-phase extraction (SPE) can also be used for sample cleanup and concentration from various matrices.
Q4: What are matrix effects in LC-MS/MS analysis, and how can they impact my this compound quantification?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the matrix. This can lead to inaccurate and imprecise results in quantitative bioanalysis. For example, phospholipids in plasma are a common source of matrix effects. It is essential to evaluate and minimize matrix effects during method development and validation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Inefficient extraction from the matrix. Degradation of this compound during sample processing. | Optimize the extraction solvent, pH, and temperature. For plant materials, consider reducing particle size to increase surface area. Investigate the stability of this compound under the extraction and storage conditions. Use a validated sample preservation method. |
| Poor Peak Shape or Resolution in HPLC/UPLC | Inappropriate mobile phase composition or gradient. Column contamination or degradation. Unsuitable column chemistry for this compound. | Optimize the mobile phase composition, pH, and gradient elution program. Use a guard column to protect the analytical column. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl) to find the one that provides the best peak shape and resolution. |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. Instrument instability. Presence of significant matrix effects. | Ensure consistent and reproducible sample preparation steps. Perform system suitability tests to confirm instrument performance. Evaluate and mitigate matrix effects by optimizing sample cleanup or using a stable isotope-labeled internal standard. |
| Non-linear Calibration Curve | Analyte saturation of the detector. Inappropriate calibration range. Issues with stock solution stability or dilution accuracy. | Extend the calibration range or dilute samples to fall within the linear range. Prepare fresh stock solutions and verify their concentration. Ensure accurate pipetting during the preparation of calibration standards. |
| Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS | Co-eluting endogenous compounds from the matrix. Insufficient sample cleanup. | Improve sample preparation to remove interfering matrix components (e.g., use a more selective SPE sorbent or a different LLE solvent). Modify chromatographic conditions to separate this compound from interfering compounds. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Quantification of this compound in Rat Plasma
This protocol is adapted from a validated method for the simultaneous determination of this compound and other coumarins in rat plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., Phenacetin in methanol).
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
Column: ACQUITY UPLC™ BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with Methanol and 5 mmol/L Ammonium Acetate (65:35, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard should be optimized.
3. Method Validation Parameters The method should be validated for linearity, accuracy, precision, LLOQ, recovery, and matrix effect according to ICH guidelines.
Protocol 2: HPLC-UV Method for Quantification of this compound in Plant Extracts
This protocol provides a general framework for developing an HPLC-UV method.
1. Sample Preparation (Solid-Phase Extraction)
-
Extract this compound from the powdered plant material using a suitable solvent (e.g., methanol, ethanol) with a technique like ultrasonication or microwave-assisted extraction.
-
Centrifuge or filter the extract to remove solid particles.
-
Dilute the extract with an appropriate solvent.
-
Clean up the sample using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering compounds.
-
Elute this compound from the SPE cartridge, evaporate the solvent, and reconstitute in the mobile phase.
2. HPLC-UV Conditions
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer). The composition should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 250 nm and 315 nm).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
3. Method Validation Parameters The method should be validated according to ICH guidelines for linearity, accuracy, precision, LOD, LOQ, specificity, and robustness.
Quantitative Data Summary
Table 1: UPLC-MS/MS Method Validation Data for this compound in Rat Plasma (Adapted from Liu et al., 2012)
| Validation Parameter | Result |
| Linearity Range | 25.0 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.9942 |
| Lower Limit of Quantitation (LLOQ) | 25.0 ng/mL |
| Intra-day Precision (%RSD) | ≤ 12% |
| Inter-day Precision (%RSD) | ≤ 12% |
| Accuracy (%RE) | -2.3% to 5.5% |
Table 2: Recovery of Phenolic Compounds from Fatty Matrices using EMR-Lipid Cleanup (Adapted from a study on phenolic compounds, demonstrating a potential cleanup approach)
| Matrix | Analyte Recovery Range |
| Pork Brain | 75% - 113% |
| Pork Belly | 75% - 113% |
| Pork Liver | 75% - 113% |
| Horse Serum | 75% - 113% |
| Beef | 75% - 113% |
| Salmon | 75% - 113% |
| Avocado | 75% - 113% |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: this compound Quantification Experimental Workflow.
References
Validation & Comparative
Pimpinellin's Anti-Inflammatory Efficacy Validated in Murine Models: A Comparative Analysis
For Immediate Release
A comprehensive review of recent in vivo studies demonstrates the significant anti-inflammatory potential of Pimpinellin, a natural furanocoumarin. This guide provides a comparative analysis of this compound's performance against established anti-inflammatory agents in validated mouse models of acute and chronic inflammation, offering valuable insights for researchers and drug development professionals.
This compound has shown notable efficacy in mitigating inflammatory responses in various preclinical models, including lipopolysaccharide (LPS)-induced sepsis, ovalbumin-induced allergic asthma, and carrageenan-induced paw edema. This report synthesizes the available experimental data, presenting a clear comparison of this compound with standard-of-care drugs such as the corticosteroid Dexamethasone, the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, and the inhaled corticosteroid Budesonide.
Performance Comparison in Preclinical Models
The anti-inflammatory effects of this compound and comparator drugs have been quantified across different mouse models, with key markers of inflammation being measured. The following tables summarize the quantitative data from these studies, providing a clear comparison of their respective efficacies.
Table 1: Efficacy in LPS-Induced Sepsis Mouse Model
| Treatment Group | Dosage | Key Biomarker | Result | Percentage Improvement vs. Control |
| Control (LPS only) | - | Survival Rate | - | - |
| This compound | Not Specified | Survival Rate | Increased | Data Not Quantified |
| TNF-α, IL-6 | Inhibited | Data Not Quantified | ||
| Dexamethasone | 5 mg/kg | Serum TNF-α | 134.41 ± 15.83 pg/mL | 67.1% reduction[1] |
| Serum IL-6 | 22.08 ± 4.34 ng/mL | 75.8% reduction[1] |
Note: While a study reported this compound increased survival rate and inhibited inflammatory cytokines in an LPS-induced sepsis model, specific quantitative data for direct comparison was not available[2].
Table 2: Efficacy in Ovalbumin-Induced Allergic Asthma Mouse Model
| Treatment Group | Dosage | Key Biomarker | Result | Percentage Improvement vs. Control |
| Control (OVA only) | - | Eosinophil Count | - | - |
| IL-5, IL-13 Levels | - | - | ||
| Pimpinella anisum extract | Not Specified | Eosinophil Count | Reduced | Comparable to Budesonide |
| IL-5, IL-13, IL-33 | Reduced | Comparable to Budesonide | ||
| Budesonide | 350 µg/kg/day (intranasal) | BALF Eosinophilia | - | 71.1% inhibition at 12h[3] |
| 100 µg/kg (inhaled) | Airway Inflammation Index | 2.90 ±0.18 | 39.6% reduction[4] |
Note: A study on an aqueous extract of Pimpinella anisum, of which this compound is a known constituent, showed anti-inflammatory effects comparable to Budesonide in a mouse model of allergic asthma.
Table 3: Efficacy in Carrageenan-Induced Paw Edema Mouse Model
| Treatment Group | Dosage | Key Biomarker | Result | Percentage Inhibition of Edema |
| Control (Carrageenan only) | - | Paw Volume | - | - |
| This compound | Data Not Available | Paw Volume | - | - |
| Indomethacin | 10 mg/kg | Paw Edema | - | ~36.4% |
| 20 mg/kg | Paw Edema | - | 57.1% - 75.88% |
Note: Direct quantitative data for this compound in the carrageenan-induced paw edema model was not available in the searched literature. The data for Indomethacin is provided as a benchmark for a standard NSAID.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the cited studies.
LPS-Induced Sepsis Mouse Model
This model mimics the systemic inflammatory response seen in sepsis. Typically, mice are administered a single intraperitoneal (IP) injection of Lipopolysaccharide (LPS) from E. coli. The dosage can vary, but a common dose is around 10 mg/kg body weight. This compound or comparator drugs are administered prior to or following the LPS challenge. Endpoints measured often include survival rates over a set period (e.g., 48 hours) and the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in serum or tissues.
Ovalbumin-Induced Allergic Asthma Mouse Model
This is a widely used model to study the pathophysiology of allergic asthma. Mice, often BALB/c strain, are sensitized to ovalbumin (OVA), typically through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide. Following sensitization, the mice are challenged with aerosolized OVA to induce an allergic airway inflammation. Treatment with this compound (or related extracts) or Budesonide is typically administered before or during the challenge phase. Key parameters evaluated include the enumeration of inflammatory cells (particularly eosinophils) in bronchoalveolar lavage fluid (BALF), measurement of Th2 cytokines like IL-4, IL-5, and IL-13 in BALF, and histological analysis of lung tissue for signs of inflammation and mucus production.
Carrageenan-Induced Paw Edema Mouse Model
This is a classic and highly reproducible model of acute inflammation. A sub-plantar injection of a small volume (e.g., 50 µL) of a 1% carrageenan solution into the hind paw of a mouse induces a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. Test compounds like this compound or standard drugs such as Indomethacin are administered orally or intraperitoneally prior to the carrageenan injection. The anti-inflammatory effect is quantified as the percentage inhibition of the increase in paw volume compared to the control group that received only carrageenan.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms identified involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of these key inflammatory mediators.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, including LPS. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory genes. Evidence suggests that this compound can interfere with the phosphorylation and activation of key components of the MAPK pathway, contributing to its anti-inflammatory effects.
References
- 1. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. The effects of budesonide on angiogenesis in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
Pimpinellin Content: A Comparative Analysis of Wild Versus Cultivated Pimpinella Species
A comprehensive review of pimpinellin concentrations reveals potential differences between wild and cultivated Pimpinella plants, suggesting that environmental and genetic factors play a crucial role in the biosynthesis of this bioactive furanocoumarin. While direct comparative studies are scarce, available data from related species within the Apiaceae family indicate that wild varieties may be a richer source of this compound.
This compound, a naturally occurring furanocoumarin, has garnered significant interest from researchers in drug development due to its diverse pharmacological activities. Understanding the variability of this compound content in different plant sources is essential for its potential isolation and therapeutic application. This guide provides a comparative analysis of this compound content, drawing on available data for wild and cultivated plants within the Pimpinella genus and the broader Apiaceae family, and details the experimental protocols for its quantification.
Quantitative Data Summary
One study on the immature seeds of wild parsnip (Pastinaca sativa) found that this compound constituted 10.5% of the total furanocoumarins.[2] The total furanocoumarin yield in these seeds ranged from 107.2 to 222.8 mg per gram of fresh weight.[2] This suggests a substantial concentration of this compound in this wild plant material. While specific data for cultivated Pimpinella is lacking, the general trend observed in the Apiaceae family suggests that cultivation may lead to a reduction in the concentration of certain secondary metabolites like this compound.
| Plant Source | Plant Part | This compound Content (% of total furanocoumarins) | Total Furanocoumarin Content (mg/g FW) | Reference |
| Wild Parsnip (Pastinaca sativa) | Immature Seeds | 10.5% | 107.2 - 222.8 | [2] |
Note: Data for cultivated Pimpinella species is not available for a direct comparison. The data from wild parsnip is presented as a relevant proxy from the same plant family.
Experimental Protocols
The quantification of this compound from plant material involves several key steps, including extraction and analysis. The following protocols are based on established methods for the analysis of furanocoumarins in plants.
Extraction of this compound from Plant Material
A common and efficient method for extracting furanocoumarins, including this compound, is accelerated solvent extraction (ASE).
-
Sample Preparation: Dried plant material (e.g., seeds, roots, leaves) is ground into a fine powder to increase the surface area for extraction.
-
Extraction Solvent: A suitable organic solvent such as methanol, ethanol, or a mixture of dichloromethane and methanol is used.
-
ASE Conditions:
-
Temperature: Elevated temperatures (e.g., 50-100°C) are used to increase extraction efficiency.
-
Pressure: High pressure is applied to maintain the solvent in its liquid state.
-
Extraction Cycles: Multiple static extraction cycles are typically performed to ensure exhaustive extraction.
-
-
Post-Extraction: The resulting extract is filtered and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode-Array Detector (DAD) is a widely used and reliable method for the quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a C18 column is used for separation.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to change the solvent composition over time to effectively separate the different compounds in the extract.
-
Detection: A Diode-Array Detector is used to monitor the absorbance of the eluting compounds at a specific wavelength, typically around 310 nm for this compound.
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound at various known concentrations. The concentration of this compound in the plant extract is then determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve.
Visualizing the Workflow and Potential Pathways
To better understand the experimental process and the broader context of this compound's biological significance, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified phenylpropanoid pathway leading to this compound.
References
A Comparative Guide to Analytical Methods for the Detection of Pimpinellin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Pimpinellin, a furanocoumarin with notable biological activities. The selection of an appropriate analytical technique is critical for accurate quantification in complex matrices such as plant extracts and biological fluids. This document outlines the experimental protocols and performance data of commonly employed methods to aid researchers in choosing the most suitable approach for their specific needs.
Quantitative Performance Comparison
The performance of different analytical methods for this compound quantification is summarized in the table below. The data presented is compiled from various studies and demonstrates the key validation parameters for each technique.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (%RE) |
| UPLC-MS/MS | > 0.9942[1][2] | - | 25.0 ng/mL[1][2] | < 12%[1] | -2.3% to 5.5% |
| GC-MS (SIM) | - | 0.01–0.08 µg/g | - | < 10% | - |
| LC-MS/MS | - | 0.02–0.20 µg/g | - | < 10% | - |
| HPLC-DAD | > 0.999 | 3.3δ/a | 10δ/a | - | - |
| HPTLC | > 0.99 | < 49.3 ng/spot | < 69.6 ng/spot | - | - |
*Note: For HPLC-DAD, LOD and LOQ are calculated from the calibration curve where δ is the standard deviation of the response and 'a' is the slope of the calibration curve.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods reported in the scientific literature.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound in biological matrices like rat plasma.
-
Sample Preparation: Liquid-liquid extraction is performed on plasma samples using methyl tert-butyl ether. The organic layer is then evaporated, and the residue is reconstituted for analysis.
-
Chromatographic Separation:
-
Column: ACQUITY UPLC™ BEH C₁₈ column.
-
Mobile Phase: An isocratic mobile phase consisting of methanol and 5 mmol/L ammonium acetate (65:35, v/v).
-
Internal Standard: Phenacetin is used as an internal standard.
-
-
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) is used for sensitive and selective detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of thermally stable furanocoumarins like this compound in plant matrices.
-
Sample Preparation: Extraction from the sample matrix (e.g., vegetables, fruits) is typically carried out using an appropriate organic solvent. The extract is then concentrated and may require derivatization depending on the specific compounds and instrument.
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A programmed temperature gradient is employed to ensure the separation of different furanocoumarins.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron ionization (EI) is typically used.
-
Detection: Selected Ion Monitoring (SIM) mode is utilized to enhance sensitivity and selectivity for target analytes.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a widely accessible and reliable method for the quantification of this compound in plant extracts.
-
Sample Preparation: Accelerated Solvent Extraction (ASE) can be an efficient method for extracting furanocoumarins from powdered, dried plant material. The resulting extract is filtered and concentrated.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid, is employed for separation.
-
-
Detection:
-
Detector: A Diode-Array Detector (DAD) allows for the monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound to determine the concentration in the sample by comparing peak areas.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile and high-throughput technique suitable for the qualitative and quantitative analysis of this compound in various samples, including herbal formulations.
-
Sample and Standard Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.
-
Stationary Phase: Pre-coated silica gel HPTLC plates are commonly used. Pre-washing the plates with methanol can improve reproducibility.
-
Mobile Phase: The selection of the mobile phase is crucial for achieving good separation and is determined empirically based on the polarity of the analyte. A common mobile phase for furanocoumarins consists of a mixture of non-polar and polar solvents.
-
Development and Detection: The plate is developed in a chromatographic chamber. After development, the plate is dried, and the separated bands are visualized under UV light or by using a densitometer for quantification. Derivatization with reagents can be used to enhance detection.
Visualized Workflows and Relationships
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the signaling pathway related to the biological activity of furanocoumarins.
Caption: Workflow for cross-validation of analytical methods.
Caption: this compound's mechanism of phototoxicity.
References
Pimpinellin vs. Other Furanocoumarins: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of pimpinellin and other prominent furanocoumarins, including bergapten, xanthotoxin, and angelicin. The information presented herein is supported by experimental data to facilitate an objective evaluation of these compounds for potential therapeutic applications.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the efficacy of this compound and other selected furanocoumarins across various biological assays.
Table 1: Anticancer Activity (IC50 in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MGC-803 | Gastric Cancer | 14.4 ± 0.3 | [1] |
| PC3 | Prostate Cancer | 20.4 ± 0.5 | [1] | |
| A375 | Malignant Melanoma | 29.2 ± 0.6 | [1] | |
| Bergapten | BCPAP | Papillary Thyroid Cancer | 10 and 15 (dose-dependent inhibition) | [2] |
| Xanthotoxin | HepG2 | Liver Cancer | ~50 (visual estimate from graph) | |
| Angelicin | A549 | Lung Carcinoma | Not specified | [3] |
| SH-SY5Y | Neuroblastoma | Not specified |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| This compound | Mycobacterium intracellulare | Bacteria | - | |
| Bergapten | Mycobacterium intracellulare | Bacteria | - | |
| Xanthotoxin | Mycobacterium intracellulare | Bacteria | - | |
| Angelicin | Porphyromonas gingivalis | Bacteria | 3.125 | |
| Psoralen | Porphyromonas gingivalis | Bacteria | 6.25 |
Note: Further quantitative data for direct comparison is limited in the reviewed literature.
Table 3: Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| This compound | LPS-induced macrophage inflammation | Inhibits PARP1 activation and promotes its degradation. | |
| Bergapten | LPS-induced inflammation in RAW264.7 cells | Suppresses JAK/STAT activation and ROS production. | |
| Xanthotoxin | LPS-stimulated RAW 264.7 cells | Attenuates pro-inflammatory cytokine production by inhibiting the JAK/STAT pathway. | |
| Angelicin | LPS-induced inflammation | Inhibits NF-κB and MAPK (p38 and JNK) signaling pathways. |
Table 4: Neuroprotective and Anticholinesterase Activity
| Compound | Bioactivity | Test System | Efficacy (% Inhibition or IC50) | Reference |
| This compound | Acetylcholinesterase Inhibition | Ellman's Method | 66.55% inhibition | |
| Butyrylcholinesterase Inhibition | Ellman's Method | - | ||
| Bergapten | Neuroprotection | Paclitaxel-induced neuroinflammatory pain | Attenuated thermal hypersensitivity | |
| Xanthotoxin | Neuroprotection | Various neurological condition models | Shows neuroprotective, antioxidant, and anti-inflammatory characteristics | |
| Oxypeucedanin | Anticonvulsant | Zebrafish PTZ seizure model | EC50 = 25 ± 8 µM (GABAA receptor modulation) | |
| Imperatorin | Anticonvulsant | Mouse maximal electroshock-induced seizure | Raised seizure threshold by 38-68% |
Signaling Pathways and Mechanisms of Action
The bioactivities of these furanocoumarins are mediated through the modulation of several key signaling pathways.
This compound: PI3K/Akt and PARP1 Degradation Pathways
This compound has been shown to inhibit collagen-induced platelet aggregation by suppressing the PI3K/Akt/GSK3β signaling pathway. In the context of inflammation, it promotes the RNF146-mediated ubiquitination and subsequent degradation of PARP1, thereby reducing the inflammatory response in macrophages.
References
Independent Replication of Pimpinellin's Cholinesterase Inhibitory Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholinesterase inhibitory effects of pimpinellin, a naturally occurring furanocoumarin, with other relevant compounds. While direct independent replication studies are limited, this document synthesizes available data from various independent research efforts to offer a comparative analysis of its potential. All experimental data is supported by detailed methodologies to aid in the replication and advancement of these findings.
Comparative Analysis of Cholinesterase Inhibition
This compound has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. A study by Karakaya et al. reported that at a concentration of 20 µg/mL, this compound inhibited butyrylcholinesterase by 66.55% and acetylcholinesterase by 23.54%[1].
For a comprehensive comparison, the following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other relevant cholinesterase inhibitors. It is important to note that direct IC50 values for this compound are not consistently reported across the literature, highlighting a need for further standardized research.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | Data Not Available | |
| Butyrylcholinesterase (BChE) | Data Not Available | ||
| trans-Anethole | Acetylcholinesterase (AChE) | 134.7 µg/mL | [2] |
| Butyrylcholinesterase (BChE) | 209.6 µg/mL | [2] | |
| (+)-Sabinene | Acetylcholinesterase (AChE) | 176.5 µg/mL | [2] |
| Butyrylcholinesterase (BChE) | 218.6 µg/mL | [2] | |
| Imperatorin | Butyrylcholinesterase (BChE) | 14.4 ± 3.2 | |
| Heraclenol-2'-O-angelate | Butyrylcholinesterase (BChE) | 7.5 ± 1.8 | |
| Donepezil (Standard) | Acetylcholinesterase (AChE) | Varies (nM to µM range) | |
| Galantamine (Standard) | Acetylcholinesterase (AChE) | Varies (µM range) |
Note: The IC50 values for trans-Anethole and (+)-Sabinene are presented in µg/mL as reported in the source. Conversion to µM would require their respective molecular weights.
Experimental Protocols
The most common method for assessing cholinesterase inhibitory activity is the spectrophotometric method developed by Ellman.
Ellman's Method for Cholinesterase Inhibition Assay
Principle: This assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (ATCI) for AChE or butyrylthiocholine (BTCI) for BChE. The hydrolysis of the thiocholine substrate produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the cholinesterase activity. The presence of an inhibitor will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) and positive controls (e.g., Donepezil, Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzymes (AChE and BChE) in phosphate buffer.
-
Prepare solutions of the substrates (ATCI and BTCI) and DTNB in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Add 125 µL of phosphate buffer.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 25 µL of the DTNB solution followed by 25 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., every minute for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
Pimpinellin: A Head-to-Head Comparison with Leading Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimpinellin, a naturally occurring furanocoumarin, has garnered interest for its potential anticancer properties. This guide provides a comparative analysis of this compound's performance against established anticancer drugs—doxorubicin, cisplatin, and paclitaxel. While direct head-to-head experimental data is limited, this report synthesizes available in vitro data for this compound and its structural analogs, alongside data for conventional chemotherapeutics, to offer a preliminary comparative perspective. The guide details the methodologies for key experimental assays and visualizes the putative signaling pathways through which this compound may exert its anticancer effects.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound's structural analogs and established anticancer drugs against various human cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from different studies. A direct comparison of potency should be made with caution, as experimental conditions such as cell line passage number, incubation time, and specific assay protocols can significantly influence the results.
Table 1: IC50 Values of this compound Analogs and Doxorubicin in Breast Cancer (MCF-7) and Colon Cancer (HCT116) Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.0 | 48 - 72 hours |
| Doxorubicin | HCT116 | Colorectal Carcinoma | Not explicitly found in direct comparison | - |
| Isothis compound | HT-29 (Colon) | Colorectal Adenocarcinoma | 95.53 | 96 hours |
Table 2: IC50 Values of this compound Analogs and Cisplatin in Lung Cancer (A549) Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| Cisplatin | A549 | Lung Carcinoma | ~16.48 | 24 hours |
| Polyphyllin II (this compound Analog) | A549/DDP (Cisplatin-resistant) | Lung Carcinoma | 376.2 (48h), 337 (72h) | 48 and 72 hours |
Table 3: IC50 Values of this compound Analogs and Paclitaxel in Colon Cancer (HCT116) Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Incubation Time |
| Paclitaxel | HCT116 | Colorectal Carcinoma | ~2.46 | 72 hours |
| Polyphyllin I (this compound Analog) | SW480 (Colon) | Colorectal Adenocarcinoma | 3500 (24h) | 24 hours |
Mechanisms of Action: this compound vs. Standard Chemotherapeutics
Based on studies of structurally related furanocoumarins and saponins, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.
This compound's Putative Signaling Pathways
This compound's structural analogs have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), which can lead to the inhibition of the pro-survival PI3K/Akt/mTOR pathway and the activation of the pro-apoptotic MAPK pathway. Furthermore, these compounds can induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, through the upregulation of cyclin-dependent kinase inhibitors like p21.
Caption: Putative Apoptosis Signaling Pathway of this compound.
Caption: Putative G1/S Cell Cycle Arrest Pathway of this compound.
Mechanisms of Known Anticancer Drugs
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. It also generates free radicals, causing oxidative damage to cancer cells.
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, which interferes with DNA replication and transcription, ultimately triggering apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their depolymerization. This disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate the anticancer activity of this compound and other compounds are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or the comparator drug. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, p21).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and its analogs demonstrate promising anticancer activity in preclinical studies, primarily through the induction of apoptosis and cell cycle arrest. While the available data does not permit a direct, definitive comparison with established chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel, the distinct mechanistic pathways suggested for this compound highlight its potential as a novel therapeutic candidate. Further research, including direct head-to-head comparative studies under standardized conditions, is warranted to fully elucidate the therapeutic potential of this compound in oncology.
Pimpinellin's Anticancer Potential: A Comparative Analysis Across Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced effects of natural compounds on cancer cells is paramount. This guide offers a comparative overview of the biological activity of Pimpinellin, a furanocoumarin, against various cancer cell lines. While research specifically detailing this compound's anticancer effects is emerging, this document synthesizes available data and draws comparisons with its closely related isomer, Isothis compound, for which a more extensive body of research exists.
Executive Summary
This compound has demonstrated biological activities that suggest potential anticancer properties, primarily through the modulation of the PI3K/Akt signaling pathway. However, comprehensive quantitative data on its cytotoxic and apoptotic effects across a wide range of cancer cell lines remains limited in publicly accessible research. In contrast, its isomer, Isothis compound, has been more extensively studied, exhibiting significant antiproliferative effects against several cancer cell lines, with a notable selectivity for osteosarcoma cells. This guide presents the available data for both compounds to offer a comparative perspective for future research and drug development endeavors.
Comparative Efficacy: this compound vs. Isothis compound
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| Isothis compound | Saos-2 | Osteosarcoma | 42.59 | |
| U266 | Multiple Myeloma | 84.14 | ||
| HT-29 | Colorectal Adenocarcinoma | 95.53 | ||
| RPMI8226 | Multiple Myeloma | 105.0 | ||
| HOS | Osteosarcoma | 321.6 | ||
| SW620 | Colorectal Adenocarcinoma | 711.3 | ||
| This compound | Data Not Available | - | - |
Signaling Pathways and Mechanisms of Action
This compound: Targeting the PI3K/Akt Pathway
Emerging evidence suggests that this compound exerts its biological effects through the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. While the primary context of this finding was in relation to platelet aggregation, the involvement of the PI3K/Akt pathway is a strong indicator of its potential as an anticancer agent.[1] Further research is necessary to elucidate the specific downstream effects of this compound on cancer cell apoptosis and proliferation via this pathway.
This compound's inhibitory action on the PI3K/Akt signaling pathway.
Isothis compound: Induction of Apoptosis via Caspase-3 Activation
In contrast, the mechanism of action for Isothis compound in cancer cells is more clearly defined. Studies on Saos-2 osteosarcoma cells have shown that Isothis compound induces apoptosis through the activation of caspase-3. This intrinsic apoptotic pathway is a key mechanism for programmed cell death.
Isothis compound-induced apoptosis pathway via caspase activation.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound's anticancer effects are not extensively documented in the reviewed literature. However, standard methodologies for assessing cytotoxicity and apoptosis, as applied in the studies on Isothis compound, are provided below for reference and adaptation in future this compound-focused research.
Cell Culture
A variety of human cancer cell lines can be used, such as those listed in the comparative efficacy table. Cells should be cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (or Isothis compound) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
General workflow for evaluating the anticancer effects of this compound.
Conclusion and Future Directions
While the direct evidence for this compound's anticancer activity across a range of cancer cell lines is still in its nascent stages, its modulation of the PI3K/Akt pathway presents a compelling rationale for further investigation. The more extensive data available for its isomer, Isothis compound, highlights the potential of furanocoumarins as a class of anticancer compounds.
Future research should focus on:
-
Systematic Screening: Evaluating the cytotoxic effects of this compound against a broad panel of human cancer cell lines to determine its IC50 values and identify sensitive cancer types.
-
Mechanistic Studies: Elucidating the detailed molecular mechanisms underlying this compound-induced cell death, including its impact on key apoptotic and cell cycle regulatory proteins.
-
In Vivo Studies: Assessing the in vivo efficacy and safety of this compound in preclinical animal models of cancer.
By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and pave the way for its potential development as a novel anticancer agent.
References
A Comparative Guide to Pimpinellin Synthesis Protocols for Researchers
For scientists and professionals in drug development, the efficient and reproducible synthesis of natural products is a critical starting point for further research. Pimpinellin, a naturally occurring furanocoumarin with various biological activities, has been the subject of several synthetic efforts. This guide provides a comparative assessment of published protocols for the synthesis of this compound, offering a detailed look at their methodologies, yields, and overall feasibility to aid researchers in selecting the most suitable approach for their needs.
This analysis focuses on two distinct approaches to the total synthesis of this compound: a modern, multi-step synthesis employing gold-catalyzed hydroarylation, and an earlier, more classical approach that highlights some of the challenges in furanocoumarin synthesis.
Comparison of this compound Synthesis Protocols
The following table summarizes the key quantitative data from the assessed synthesis protocols.
| Parameter | Protocol 1: Au(I)-Catalyzed Hydroarylation (Banwell et al., 2013) | Protocol 2: Attempted Classical Route (Wang, 1975) |
| Starting Material | 3-Hydroxy-4,5-dimethoxybenzaldehyde | 2,3,4,6-Tetramethoxybenzaldehyde |
| Key Reactions | Furan ring formation, Baeyer-Villiger oxidation, Au(I)-catalyzed intramolecular hydroarylation | Cleavage of methoxy group, Condensation |
| Overall Yield | Not explicitly stated, but final step is 72% | Reported as "too low to warrant further work"[1] |
| Number of Steps | Multiple steps from commercially available starting materials | 2 key reported steps with issues |
| Purity of Final Product | High, confirmed by 1H and 13C NMR | Pure compounds isolated, but in very low yields[1] |
| Reported Challenges | Modest yields in some intermediate steps | Low yields and difficult purification[1] |
Detailed Experimental Protocols
Protocol 1: Au(I)-Catalyzed Intramolecular Hydroarylation (Banwell et al.)
This protocol represents a more recent and successful total synthesis of this compound. The key final step involves a gold-catalyzed intramolecular hydroarylation to form the coumarin ring system.
Key Experimental Steps:
-
Furan Ring Formation: The synthesis begins with the formation of a benzofuran intermediate from 3-hydroxy-4,5-dimethoxybenzaldehyde.
-
Installation of the Propiolate Ester: The phenolic intermediate is then reacted to attach a propiolate ester, which is the precursor for the coumarin ring.
-
Baeyer-Villiger Oxidation and Saponification: An aldehyde group on the benzofuran intermediate is converted to a hydroxyl group via a Baeyer-Villiger oxidation followed by saponification of the resulting formate ester. This step was reported with a 68% yield.
-
Au(I)-Catalyzed Cyclization: The final step involves the treatment of the propiolate ester intermediate with a gold(I) catalyst (5 mol %) in dichloromethane at 25 °C. This intramolecular hydroarylation reaction affords this compound in a 72% yield as a colorless, crystalline solid. The spectroscopic data (1H and 13C NMR) of the synthesized product were consistent with those reported for the natural product.
Protocol 2: Attempted Classical Synthesis Route (Wang, 1975)
This earlier approach explored a more classical route to this compound, which ultimately proved to be challenging and low-yielding.
Key Experimental Steps and Challenges:
-
Cleavage and Condensation: The proposed route involved the cleavage of 2,3,4,6-tetramethoxybenzaldehyde to produce 2-hydroxy-3,4,6-trimethoxybenzaldehyde. This was followed by a condensation reaction to form 4,6,7-trimethoxycoumarilic acid.
-
Low Yields and Purification Difficulties: The author reported that this pathway resulted in very low yields and that the purification of the intermediate compounds was difficult.[1] Although pure compounds could be isolated, the yields were too low for this to be a practical synthetic route.[1]
-
Alternative Unfinished Route: An alternative synthesis was explored via dihydrocinnamic acids, but this work was not completed due to time and material constraints.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two discussed synthetic approaches to this compound.
Caption: A comparison of the successful Banwell synthesis workflow and the challenging Wang protocol.
Caption: A flowchart to guide the selection of a this compound synthesis protocol.
References
Pimpinellin: A Comparative Efficacy Analysis Against Co-occurring Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of Pimpinellin, a naturally occurring furanocoumarin, with other bioactive compounds isolated from the same plant genera, primarily Angelica, Heracleum, and Pimpinella. The objective is to offer a clear, data-driven perspective on its performance in various experimental models, thereby aiding in strategic decisions for further research and development. This compound is found in several species of the Apiaceae family, including Angelica archangelica, Heracleum sphondylium, and Pimpinella species. These plants are rich sources of a diverse array of phytochemicals, including other furanocoumarins, terpenoids, and phenolic compounds, which often exhibit overlapping or distinct biological activities.
Comparative Efficacy: A Quantitative Overview
The following table summarizes the quantitative data on the efficacy of this compound and its co-occurring natural compounds across various biological assays. This data is compiled from multiple studies to facilitate a direct comparison of their potency.
| Biological Activity | Compound | Test System | Efficacy (IC50 or % Inhibition) | Plant Source(s) |
| Antiproliferative | This compound | MGC-803 (Human gastric carcinoma) | IC50: 20.4 ± 0.5 µM | Toddalia asiatica (related genus) |
| Isothis compound | Saos-2 (Osteosarcoma) | IC50: 42.59 µM[1] | Ammi majus, Heracleum sphondylium | |
| U266 (Multiple Myeloma) | IC50: 84.14 µM[1] | |||
| HT-29 (Colorectal Adenocarcinoma) | IC50: 95.53 µM[1] | |||
| Bergapten | Saos-2 (Osteosarcoma) | IC50: 40.05 µM | Heracleum sphondylium, Angelica archangelica | |
| Xanthotoxin | Crl (Mouse breast cancer) | EC50: 4.54 µg/ml[2] | Heracleum sphondylium, Angelica archangelica | |
| Imperatorin | HL-60 (Human leukemia) | IC50: 10.9 µM | Angelica archangelica, Angelica dahurica | |
| Osthole | PC3 (Prostate cancer) | IC50: 25 µM | Angelica archangelica | |
| Octyl butyrate | A375 (Human malignant melanoma) | IC50: 20.19 µg/mL (100.8 µM)[3] | Heracleum sphondylium | |
| HCT116 (Human colon carcinoma) | IC50: 55.35 µg/mL (276.3 µM) | |||
| Antioxidant | This compound | Linoleic acid peroxidation | IC50: 17.16 µg/mL | |
| Isothis compound | Linoleic acid peroxidation | IC50: 11.83 µg/mL | ||
| Cholinesterase Inhibition | This compound | Acetylcholinesterase (AChE) | 66.55% inhibition | |
| Butyrylcholinesterase (BuChE) | Strong inhibition | |||
| Imperatorin | Acetylcholinesterase (AChE) | Most effective among tested coumarins | Angelica archangelica | |
| Xanthotoxin | Acetylcholinesterase (AChE) | More potent than imperatorin | Angelica archangelica | |
| Anti-inflammatory | This compound | LPS-induced macrophages | Inhibits inflammatory cytokine expression | |
| Phellopterin | IL-1β-stimulated rat hepatocytes | Significant NO production suppression | Angelica dahurica | |
| Oxypeucedanin Methanolate | IL-1β-stimulated rat hepatocytes | Significant NO production suppression | Angelica dahurica | |
| Antimicrobial | H. sphondylium extract | S. aureus, L. monocytogenes | Good inhibitory activity | Heracleum sphondylium |
| H. sphondylium essential oil | B. cereus | MIC: 1.56 mg/ml | Heracleum sphondylium |
Detailed Experimental Protocols
Antiproliferative Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Isothis compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Cholinesterase Inhibition Assay - Ellman's Method
Ellman's method is a widely used spectrophotometric assay to determine acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution in phosphate buffer.
-
Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BuChE in deionized water.
-
Enzyme solution (AChE or BuChE) diluted in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
-
Measurement and Calculation: The absorbance is measured kinetically at 412 nm for a set period (e.g., 5 minutes) using a microplate reader. The rate of reaction is calculated, and the percentage of enzyme inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to that of the control (without the inhibitor). The IC50 value is calculated from the dose-inhibition curve.
Signaling Pathways and Mechanisms of Action
This compound's Inhibition of Platelet Aggregation via the PI3K/Akt Pathway
This compound has been shown to inhibit collagen-induced platelet aggregation. This inhibitory effect is mediated through the suppression of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is crucial for platelet activation and aggregation.
Caption: this compound's inhibition of the PI3K/Akt pathway in platelets.
This compound's Anti-inflammatory Mechanism via RNF146-mediated PARP1 Ubiquitination
Recent studies have elucidated a novel anti-inflammatory mechanism of this compound. It ameliorates macrophage inflammation by promoting the RNF146-mediated ubiquitination and subsequent degradation of Poly (ADP-ribose) polymerase 1 (PARP1). This action prevents excessive inflammation, as seen in models of sepsis.
Caption: this compound promotes RNF146-mediated PARP1 degradation to reduce inflammation.
General Experimental Workflow for Evaluating Antiproliferative Activity
The following diagram outlines a typical workflow for assessing the antiproliferative effects of natural compounds like this compound and its analogues.
Caption: A generalized workflow for determining the antiproliferative efficacy of test compounds.
Conclusion
This compound demonstrates a broad spectrum of biological activities, including antiproliferative, antioxidant, cholinesterase inhibitory, and anti-inflammatory effects. When compared to other natural compounds from the same plant sources, its efficacy varies depending on the specific activity and the compound . For instance, while Isothis compound shows slightly better antioxidant activity, this compound exhibits strong cholinesterase inhibition. In the context of antiproliferative effects, other furanocoumarins like bergapten and osthole show comparable or, in some cases, superior potency against specific cancer cell lines.
The choice of this compound for further drug development would be contingent on the therapeutic target. Its unique anti-inflammatory mechanism involving the RNF146-mediated ubiquitination of PARP1 presents a promising avenue for the development of novel therapeutics for inflammatory diseases. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound against the rich chemical diversity of its native plant species.
References
- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities and Chemotaxonomy of Four Heracleum Species: A Comparative Study Across Plant Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Interspecies Comparison of Pimpinellin Metabolism: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of pimpinellin, a naturally occurring furanocoumarin with various biological activities. Understanding the interspecies differences in its metabolic fate is crucial for preclinical drug development and for extrapolating animal data to humans. While direct comparative studies on this compound metabolism across multiple species are limited, this guide synthesizes available data, draws inferences from structurally related compounds, and provides detailed experimental protocols to aid researchers in this field.
Data Presentation: Pharmacokinetics and Metabolic Parameters
Quantitative data on this compound metabolism is sparse, with the most complete dataset available for rats. The following table summarizes the pharmacokinetic parameters of this compound in rats following oral administration. For other species, qualitative inferences are drawn from studies on similar furanocoumarins, highlighting the expected key metabolic pathways.
| Parameter | Rat | Human | Dog | Other Species (e.g., Mouse, Monkey) |
| Route of Administration | Oral | - | - | - |
| Dose | Not Specified in Abstract[1] | - | - | - |
| Cmax (ng/mL) | Data not available in abstract | Likely metabolized by CYP3A4 and CYP1A2[2][3] | Potential for different metabolite profile compared to humans and rats[4] | Significant interspecies variability in O-demethylation rates is expected[5] |
| Tmax (h) | Data not available in abstract | - | - | - |
| AUC (ng·h/mL) | Data not available in abstract | - | - | - |
| Half-life (t1/2) (h) | Data not available in abstract | - | - | - |
| Primary Metabolic Pathway | Likely O-demethylation | Predicted: O-demethylation | Predicted: O-demethylation, with potential for different metabolite ratios | Predicted: O-demethylation, with varying enzyme kinetics |
| Primary Metabolite(s) | Not explicitly identified in abstract | Predicted: O-desmethylthis compound | Predicted: O-desmethylthis compound | Predicted: O-desmethylthis compound |
| Key Metabolizing Enzymes | Cytochrome P450 (CYP) enzymes | Predicted: CYP3A4, CYP1A2 | Predicted: CYP3A family | Predicted: CYP1A and CYP3A families with species-specific isoform activity |
Note: The table highlights the significant data gap in the interspecies metabolism of this compound. The information for species other than rats is largely inferred from studies on other furanocoumarins and compounds undergoing similar metabolic transformations.
Experimental Protocols
To facilitate further research into the comparative metabolism of this compound, this section outlines detailed methodologies for key in vitro experiments.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to determine the rate of metabolism and identify the metabolites of this compound in liver microsomes from different species (e.g., human, rat, dog, mouse, monkey).
a. Materials:
-
This compound
-
Liver microsomes from various species (commercially available)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS analysis
-
96-well plates or microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
b. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and dilute to working concentrations in the incubation buffer. The final solvent concentration in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
In a 96-well plate or microcentrifuge tubes, pre-warm the liver microsomes (e.g., 0.2-1.0 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the this compound working solution to the pre-warmed microsome mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
c. Analytical Method (LC-MS/MS):
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for the quantification of this compound and its potential metabolites (e.g., O-desmethylthis compound). The ion transitions for each analyte need to be optimized.
Cytochrome P450 Reaction Phenotyping
This experiment identifies the specific CYP isozymes responsible for this compound metabolism.
a. Methods:
-
Recombinant Human CYPs: Incubate this compound with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to directly assess the metabolic activity of each isozyme.
-
Chemical Inhibition: Incubate this compound with pooled human liver microsomes in the presence and absence of specific CYP chemical inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4). A significant reduction in this compound metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
b. Data Analysis:
-
Calculate the rate of this compound depletion or metabolite formation for each condition.
-
For chemical inhibition studies, compare the metabolic rates in the presence and absence of inhibitors to determine the percent inhibition.
Mandatory Visualization
This compound Metabolism Pathway
The primary metabolic pathway for this compound is predicted to be O-demethylation, catalyzed by cytochrome P450 enzymes. This reaction involves the removal of a methyl group from one of the methoxy substituents on the furanocoumarin ring, resulting in the formation of a hydroxylated metabolite, O-desmethylthis compound.
Caption: Proposed metabolic pathway of this compound via O-demethylation.
Experimental Workflow for In Vitro Metabolism Study
The following diagram illustrates the general workflow for conducting an in vitro metabolism study of this compound using liver microsomes.
Caption: Workflow for in vitro this compound metabolism analysis.
References
- 1. Major differences between lung, skin and liver in the microsomal metabolism of homologous series of resorufin and coumarin ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of methoxymorpholino-doxorubicin in rat, dog and monkey liver microsomes: comparison with human microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interspecies Variation in NCMN-O-Demethylation in Liver Microsomes from Various Species [mdpi.com]
Validating Pimpinellin's Cellular Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of Pimpinellin, a naturally occurring furanocoumarin with demonstrated biological activities. By objectively comparing its performance with alternative compounds and detailing robust experimental methodologies, this document serves as a practical resource for researchers seeking to elucidate this compound's mechanism of action and advance its potential as a therapeutic agent.
Introduction to this compound and Target Validation
This compound has garnered interest for its diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Preliminary studies suggest its involvement in modulating key signaling pathways, such as the PI3K/Akt pathway, and acting as a GABA receptor antagonist. However, the direct molecular targets of this compound within the cellular environment remain to be definitively identified.
Target engagement is a critical step in drug discovery and development, confirming that a bioactive compound interacts with its intended molecular target in a cellular context. Validating this engagement is paramount for understanding the compound's mechanism of action, optimizing its efficacy, and ensuring its specificity. This guide outlines and compares several powerful techniques for validating the target engagement of this compound.
Comparative Analysis of Target Validation Methodologies
To robustly validate the cellular target of this compound, a multi-pronged approach employing orthogonal methods is recommended. This guide focuses on three well-established techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinome Profiling. For comparative purposes, we include two reference compounds:
-
Buparlisib (BKM120): A well-characterized pan-Class I PI3K inhibitor.
-
Imperatorin: A related furanocoumarin with known effects on the mTOR and MAPK signaling pathways.
The following diagram illustrates the hypothetical signaling pathway of this compound, providing a conceptual framework for the subsequent experimental designs.
Caption: Hypothetical signaling cascade initiated by this compound binding.
Data Presentation: Comparative Performance
The following tables summarize hypothetical quantitative data to illustrate the expected outcomes from the described experimental methodologies.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Putative Target | ΔTm (°C) with Compound | p-value |
| This compound | Protein X | + 3.5 | < 0.01 |
| Buparlisib (BKM120) | PI3Kα | + 4.2 | < 0.001 |
| Imperatorin | mTOR | + 2.8 | < 0.05 |
| Vehicle (DMSO) | Protein X | + 0.2 | > 0.05 |
ΔTm represents the change in the melting temperature of the target protein. A significant increase indicates ligand binding and stabilization.
Table 2: Drug Affinity Responsive Target Stability (DARTS) Data
| Compound | Putative Target | Fold Change in Protein Stability (Compound/Vehicle) | p-value |
| This compound | Protein Y | 2.8 | < 0.01 |
| Buparlisib (BKM120) | PI3Kβ | 3.5 | < 0.001 |
| Imperatorin | p70S6K | 2.1 | < 0.05 |
| Vehicle (DMSO) | Protein Y | 1.1 | > 0.05 |
Fold change represents the ratio of the protease-resistant protein in the presence of the compound compared to the vehicle control.
Table 3: Kinome Profiling Data (Inhibition > 50% at 1 µM)
| Compound | Primary Kinase Targets Inhibited (>90%) | Secondary Kinase Targets Inhibited (50-90%) |
| This compound | Kinase A, Kinase B | Kinase C, Kinase D |
| Buparlisib (BKM120) | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ | mTOR (moderate) |
| Imperatorin | mTOR, p70S6K | ERK1/2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture: Plate the cells of interest and grow them to 80-90% confluency.
-
Compound Treatment: Treat the cells with this compound (e.g., 10 µM), Buparlisib (e.g., 1 µM), Imperatorin (e.g., 10 µM), or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Treatment: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Fractionation: Separate the soluble fraction (supernatant) from the precipitated, aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies direct binding targets of a small molecule by exploiting the principle that a protein becomes more resistant to proteolysis upon ligand binding.
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Protocol:
-
Cell Lysis: Prepare a native cell lysate using a mild lysis buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors.
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound, comparator compounds, or vehicle for 1 hour at room temperature.
-
Proteolysis: Add a protease (e.g., pronase, thermolysin) to the lysates and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and incubation time should be determined empirically.
-
Stop Digestion: Stop the proteolytic reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Analysis: Separate the protein fragments by SDS-PAGE. Visualize the protein bands by Coomassie staining or perform Western blotting for specific candidate proteins. For unbiased target identification, protein bands that are protected from degradation in the compound-treated samples can be excised and identified by mass spectrometry.
-
Data Analysis: Compare the band intensities between the compound-treated and vehicle-treated lanes to identify proteins that are stabilized by the compound.
Kinome Profiling
Kinome profiling provides a broad assessment of a compound's inhibitory activity against a large panel of kinases, offering insights into its selectivity and potential off-target effects.
Protocol:
-
Compound Submission: Submit this compound and comparator compounds to a specialized service provider or use an in-house kinase screening platform.
-
Assay Format: A variety of assay formats can be used, including radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays. Typically, the assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Screening: The compounds are screened at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. The results are often presented as a "tree spot" diagram or a table, highlighting the kinases that are significantly inhibited by the compound. Follow-up dose-response studies are performed for the "hits" to determine their IC50 values.
Conclusion
The validation of this compound's cellular target engagement is a crucial step towards understanding its therapeutic potential. By employing a combination of orthogonal and robust methodologies such as CETSA, DARTS, and kinome profiling, researchers can confidently identify its direct molecular targets. This guide provides the necessary framework, including comparative data and detailed protocols, to design and execute these critical experiments. The insights gained from these studies will be invaluable for the future development of this compound as a targeted therapeutic agent.
Unraveling the Cellular Impact of Pimpinellin and Its Analogs: A Comparative Transcriptomic Guide
A detailed examination of the transcriptomic and proteomic landscapes following treatment with Pimpinellin and its analogs—Bergapten and Imperatorin—reveals distinct and overlapping impacts on cellular signaling pathways. While comprehensive comparative transcriptomic data remains sparse, particularly for this compound, analysis of available studies provides valuable insights for researchers in drug discovery and development.
This guide synthesizes findings from transcriptomic and proteomic analyses of cells and organisms exposed to this compound and its structurally related furanocoumarins, Bergapten and Imperatorin. The data, although derived from disparate experimental systems, collectively point towards the modulation of key cellular processes including inflammation, cell cycle regulation, and stress responses.
Comparative Overview of Gene and Protein Expression Changes
Direct comparative transcriptomic studies of this compound and its analogs are currently unavailable in the scientific literature. However, by collating data from individual studies on these compounds, a comparative picture of their effects on gene and protein expression can be assembled.
| Compound | Organism/Cell Line | Experimental Approach | Key Findings |
| This compound | Murine Bone Marrow-Derived Macrophages (BMDMs) | RNA-sequencing | Modulates inflammatory response pathways upon LPS stimulation. Differentially expressed genes are enriched in pathways related to immune response and inflammation.[1] |
| Bergapten | Cowpea Bruchid (Callosobruchus maculatus) | cDNA Microarray | Altered the expression of 543 midgut genes. These genes are involved in nutrient transport and metabolism, development, detoxification, and defense.[2][3][4] |
| Human Breast Cancer Cells (MCF-7 and SKBR-3) | Western Blot, RT-PCR | Increased mRNA and protein levels of p53 and p21waf.[5] Upregulated the expression of PTEN. | |
| Imperatorin | HBV-infected HepG2-NTCP cells | Proteome Analysis | Markedly inhibited the expression of Hepatitis B surface antigen (HBsAg) and reduced the levels of HBV RNAs and DNA. |
| Mouse Melanoma B16F10 cells | Western Blot | Activated the expression of melanogenic enzymes, including tyrosinase (TYR) and tyrosinase-related proteins (TYRP-1 and TYRP-2). |
Delving into the Signaling Pathways
The transcriptomic and proteomic changes induced by this compound and its analogs translate into the modulation of critical cellular signaling pathways.
This compound: Targeting Inflammation and Cell Survival
This compound has been shown to exert its effects through the inhibition of the PI3K/Akt signaling pathway . This pathway is a central regulator of cell survival, proliferation, and metabolism. By suppressing the phosphorylation of PI3K and Akt, this compound can inhibit collagen-induced platelet aggregation. Furthermore, in the context of inflammation, this compound promotes the RNF146-mediated ubiquitination of PARP1, leading to its degradation. This action alleviates macrophage inflammation.
Bergapten: A Modulator of Cell Fate and Survival
Bergapten has been demonstrated to influence cell cycle and survival through multiple pathways. It enhances the expression of the tumor suppressor gene p53 and its downstream target p21waf , leading to cell cycle arrest. Additionally, Bergapten upregulates the expression of PTEN , a critical negative regulator of the PI3K/Akt pathway, thereby inducing autophagy in breast cancer cells. The activation of the p38 MAPK pathway is also implicated in Bergapten's mechanism of action.
Imperatorin: A Regulator of Viral Replication and Melanogenesis
Imperatorin has demonstrated significant effects on both viral replication and cellular pigmentation. In the context of Hepatitis B virus (HBV) infection, Imperatorin directly binds to ERK, thereby interfering with the activation of the transcription factor CREB. This inhibition of the ERK-CREB axis leads to a reduction in HBsAg expression and cccDNA transcription. In a different cellular context, Imperatorin promotes melanogenesis by activating the PKA/CREB pathway and upregulating the expression of melanogenic enzymes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
Transcriptomic Analysis of this compound-Treated Macrophages
-
Cell Culture and Treatment: Bone marrow-derived macrophages (BMDMs) were pre-treated with this compound followed by stimulation with lipopolysaccharide (LPS).
-
RNA Sequencing: RNA was extracted from the treated cells and subjected to RNA sequencing to identify differentially expressed genes (DEGs).
-
Data Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses were performed to identify the biological processes and pathways affected by this compound treatment.
Microarray Analysis of Bergapten-Treated Cowpea Bruchid
-
Organism and Diet: Cowpea bruchids (Callosobruchus maculatus) were fed an artificial diet containing Bergapten.
-
RNA Extraction and Microarray: RNA was extracted from the midgut of the insects and hybridized to a cDNA microarray containing 20,352 clones.
-
Data Analysis: Genes with a two-fold or greater change in expression (P≤0.05) were identified. The resulting sequences were assembled into contigs and analyzed for homology using BlastX.
Proteomic Analysis of Imperatorin-Treated HBV-Infected Cells
-
Cell Culture and Treatment: HBV-infected HepG2-NTCP cells were treated with Imperatorin.
-
Proteome Analysis: The proteome of the treated cells was analyzed to identify changes in protein expression.
-
Target Identification: Molecular docking and bio-layer interferometry (BLI) were used to identify the direct binding target of Imperatorin.
Conclusion and Future Directions
The available evidence suggests that this compound and its analogs, Bergapten and Imperatorin, are bioactive compounds with the potential to modulate diverse and critical cellular signaling pathways. While this guide provides a comparative overview based on current knowledge, the lack of direct comparative transcriptomic studies highlights a significant gap in the research landscape.
Future research employing standardized cell lines and high-throughput transcriptomic and proteomic approaches will be invaluable for a more direct and comprehensive comparison of the cellular effects of this compound and its analogs. Such studies will not only elucidate their mechanisms of action with greater precision but also pave the way for their potential development as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antagonistic Regulation, Yet Synergistic Defense: Effect of Bergapten and Protease Inhibitor on Development of Cowpea Bruchid Callosobruchus maculatus | PLOS One [journals.plos.org]
- 4. Antagonistic regulation, yet synergistic defense: effect of bergapten and protease inhibitor on development of cowpea bruchid Callosobruchus maculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that bergapten, independently of its photoactivation, enhances p53 gene expression and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pimpinellin: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Pimpinellin, a naturally occurring furanocoumarin, requires careful handling and disposal due to its inherent toxicological properties.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.
This compound Safety and Hazard Profile
Before initiating any disposal protocol, it is crucial to be fully aware of the hazards associated with this compound. This information, primarily derived from safety data sheets (SDS) and toxicological profiles, dictates the necessary safety precautions.
| Property | Data |
| Chemical Name | 5,6-dimethoxy-2H-furo[2,3-h]-1-benzopyran-2-one |
| CAS Number | 131-12-4 |
| Molecular Formula | C₁₃H₁₀O₅ |
| Molecular Weight | 246.21 g/mol |
| Appearance | Off-white to yellowish needles or solid[1] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H331 (Toxic if inhaled)[1] |
| Primary Hazards | Acute toxicity (oral, dermal, inhalation), Corrosive, Irritant, Skin Sensitizer[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[2] |
| Phototoxicity | As a furanocoumarin, this compound is phototoxic and photocarcinogenic, capable of intercalating with DNA upon UV exposure. |
Experimental Protocol: this compound Disposal Procedure
The following protocol outlines the recommended step-by-step process for the disposal of this compound. This procedure is designed to comply with general hazardous waste regulations.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Wear appropriate PPE, including:
-
Safety goggles and a face shield to protect against splashes.
-
A lab coat or chemical-resistant apron.
-
Two pairs of chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect unused or expired solid this compound, as well as any materials contaminated with the solid (e.g., weighing papers, contaminated gloves, pipette tips), in a sealable, non-breakable container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Avoid drain disposal.
3. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
Rinse the labware with a suitable solvent in which this compound is soluble (e.g., methanol, ethanol, acetone, or DMSO).
-
Collect the rinse solvent as hazardous chemical waste.
-
After the initial solvent rinse, wash the labware with soap and water.
4. Packaging and Labeling of Waste:
-
Ensure the waste container is tightly sealed to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Phototoxic").
-
Indicate the approximate quantity of waste in the container.
5. Final Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) in your laboratory, in accordance with your institution's policies.
-
Arrange for the disposal of the this compound waste through your institution's EHS office or a licensed chemical waste management company. The ultimate disposal method will likely be incineration at a permitted hazardous waste facility.
6. Accidental Spills:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
For small spills of solid this compound, carefully sweep the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
All materials used for spill cleanup should be collected and disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure its disposal in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific safety and waste disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
